Product packaging for 1-(3-Iodopropoxy)-4-methoxybenzene(Cat. No.:CAS No. 118943-23-0)

1-(3-Iodopropoxy)-4-methoxybenzene

Katalognummer: B032891
CAS-Nummer: 118943-23-0
Molekulargewicht: 292.11 g/mol
InChI-Schlüssel: GTYRCWMYISITHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-(3-Iodopropoxy)-4-methoxybenzene is a high-value bifunctional organic building block specifically designed for advanced chemical synthesis and materials science research. This compound features a p-methoxyphenyl (anisole) ether moiety linked to a terminal alkyl iodide via a three-carbon propoxy spacer. The electron-rich aromatic ring makes it an excellent candidate for electrophilic aromatic substitution reactions and as a ligand precursor in coordination chemistry. The primary research utility of this molecule lies in the reactivity of the iodoalkyl chain, which serves as a superior alkylating agent and a pivotal handle for cross-coupling methodologies, particularly in palladium-catalyzed reactions such as the Mizoroki-Heck and Sonogashira couplings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IO2 B032891 1-(3-Iodopropoxy)-4-methoxybenzene CAS No. 118943-23-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-iodopropoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRCWMYISITHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458856
Record name 3-(4-Methoxyphenoxy)-1-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118943-23-0
Record name 3-(4-Methoxyphenoxy)-1-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 118943-23-0

This technical guide provides a comprehensive overview of 1-(3-Iodopropoxy)-4-methoxybenzene, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a valuable reagent in the synthesis of complex organic molecules.[1] While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for 1-(3-Bromopropoxy)-4-methoxybenzeneValue for 4-Iodoanisole
CAS Number 118943-23-06267-37-4[2]696-62-8
Molecular Formula C₁₀H₁₃IO₂[1]C₁₀H₁₃BrO₂[2]C₇H₇IO
Molecular Weight 292.11 g/mol [1]245.11 g/mol [2]234.03 g/mol [3]
Appearance Brown Oil[1]Not specifiedPale yellow powder[3]
Storage 2-8°C Refrigerator[1]Not specifiedNot specified

Synthesis

The primary route for the synthesis of this compound is through a Finkelstein reaction, a nucleophilic substitution where an alkyl halide is converted to another. In this case, the more readily available 1-(3-bromopropoxy)-4-methoxybenzene is treated with an iodide salt in a suitable solvent.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is a generalized procedure based on the classic Finkelstein reaction.[4]

  • Materials:

    • 1-(3-bromopropoxy)-4-methoxybenzene

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-bromopropoxy)-4-methoxybenzene in anhydrous acetone.

    • Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

    • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.[4]

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated sodium bromide is removed by filtration.

    • The acetone is removed from the filtrate under reduced pressure.

    • The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

G reactant 1-(3-bromopropoxy)-4-methoxybenzene product This compound reactant->product Finkelstein Reaction side_product NaBr (precipitate) reactant->side_product reagent NaI / Acetone

Caption: Role of this compound in the synthesis of Stigmatellin.

Spectral Data (Predicted and from Analogous Compounds)

Table 2: Expected and Comparative Spectral Data

TechniqueExpected Peaks/Signals for this compoundComparative Data from 4-Iodoanisole (¹H NMR) [5]
¹H NMR Aromatic protons (AA'BB' system, ~6.8-7.5 ppm), Methoxy protons (~3.8 ppm), Propoxy chain protons (multiplets, ~2.0-4.0 ppm)δ 3.78 (s, 3H), 6.61-6.74 (m, 2H), 7.48-7.65 (m, 2H)
¹³C NMR Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm), Propoxy chain carbons (~30-70 ppm), Carbon bearing iodine (~5 ppm)δ 55.3, 82.7, 116.3, 138.2, 159.4 [5]
IR C-O-C stretching (aromatic ether, ~1250 cm⁻¹), C-O-C stretching (aliphatic ether, ~1100 cm⁻¹), C-H stretching (aromatic and aliphatic), C-I stretching (~500-600 cm⁻¹)Not directly comparable
Mass Spec. Molecular ion peak (m/z = 292), Fragments corresponding to loss of iodine, the propoxy chain, and the methoxy group.GC-MS: m/z (%) 233.95 (100) [M]⁺ [5]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the analogous bromo- compound, it should be handled with care.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place as recommended. [1] The hazards associated with 1-(3-bromopropoxy)-4-methoxybenzene include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [2]Similar precautions should be taken for the iodo- derivative.

References

An In-Depth Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs to predict its characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and theoretical data to facilitate further research and application.

Introduction

This compound is an aromatic ether derivative with potential applications as a building block in organic synthesis. Its structure, featuring a reactive iodo-substituent on the propyl chain and a methoxy-activated benzene ring, makes it a versatile intermediate for introducing the 4-methoxyphenoxypropyl moiety into larger molecules. One notable application is its use as a reactant in the preparation of Stigmatellin, a potent inhibitor of the cytochrome bc1 complex.[1] This guide will synthesize available information on analogous compounds to provide a robust profile of its chemical and physical properties.

Chemical and Physical Properties

Direct experimental data for this compound is scarce. The following table summarizes its predicted properties based on the known values of structurally similar compounds, such as 1-(3-Bromopropoxy)-4-methoxybenzene and 1-(3-Iodopropyl)-4-methoxybenzene.

PropertyPredicted Value for this compoundReference Compound Data
Molecular Formula C10H13IO2C10H13BrO2 (Bromo-analog)[2]
Molecular Weight 292.11 g/mol 245.11 g/mol (Bromo-analog)[2]
Appearance Colorless to pale yellow liquid or low-melting solidAryl halides are often colorless liquids or crystalline solids.[3]
Boiling Point > 104-106 °C at 0.2 mmHg104-106 °C at 0.2 mmHg (for 1-(3-Bromopropyl)-4-methoxybenzene)[4]
Melting Point Not availableNot available
Solubility Insoluble in water; soluble in organic solvents like ethers, alcohols, and benzene.Aryl halides are generally insoluble in water and soluble in organic solvents.[3] Ethers are also soluble in common organic solvents.[5]
Density > 1.3 g/mLIodo-compounds are generally denser than their bromo-counterparts.

Synthesis and Experimental Protocols

The most logical and widely used method for the preparation of this compound is the Williamson ether synthesis.[2][4][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) would act as the nucleophile, attacking 1,3-diiodopropane.

Proposed Synthesis: Williamson Ether Synthesis

Reaction Scheme:

4-methoxyphenol + 1,3-diiodopropane → this compound

Experimental Protocol:

  • Preparation of Sodium 4-methoxyphenoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

    • Under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methoxyphenoxide.

  • Ether Synthesis:

    • To the freshly prepared solution of sodium 4-methoxyphenoxide, add 1,3-diiodopropane (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G Workflow for Williamson Ether Synthesis cluster_prep Alkoxide Preparation cluster_synthesis Ether Formation cluster_workup Work-up & Purification dissolve Dissolve 4-methoxyphenol in anhydrous DMF add_NaH Add NaH at 0°C under N2 dissolve->add_NaH stir_rt Stir at room temperature (1 hour) add_NaH->stir_rt add_diiodo Add 1,3-diiodopropane stir_rt->add_diiodo Alkoxide solution heat Heat to 60-80°C (4-6 hours) add_diiodo->heat monitor Monitor by TLC heat->monitor quench Quench with H2O monitor->quench Reaction complete extract Extract with Et2O quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify

Figure 1: Proposed experimental workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for similar functional groups.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.80 - 6.90m4HAr-H
Methylene Protons4.05 - 4.15t2HAr-O-CH₂
Methylene Protons3.30 - 3.40t2HCH₂-I
Methylene Protons2.20 - 2.30p2H-CH₂-CH₂-CH₂-
Methoxy Protons3.78s3H-OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic Carbon~154Ar-C-O
Aromatic Carbon~153Ar-C-OCH₃
Aromatic Carbons~115Ar-CH
Aromatic Carbons~114Ar-CH
Methylene Carbon~68Ar-O-CH₂
Methoxy Carbon~55-OCH₃
Methylene Carbon~34-CH₂-CH₂-CH₂-
Methylene Carbon~5CH₂-I

Reactivity and Applications

Reactivity

The reactivity of this compound is dominated by two main features:

  • C-I Bond: The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution. The iodine atom is an excellent leaving group, making this compound a useful alkylating agent for introducing the 4-methoxyphenoxypropyl group.

  • Aromatic Ring: The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution.[8] Reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur primarily at the ortho and para positions relative to the methoxy group. Since the para position is occupied, substitution will be directed to the ortho positions.

Applications in Synthesis

As previously mentioned, this compound serves as a key intermediate in the synthesis of complex molecules. Its role as a building block is exemplified by its use in the synthesis of Stigmatellin.[1] This highlights its utility in medicinal chemistry and drug development, where the incorporation of specific pharmacophores is crucial.

G Role as a Synthetic Building Block reagent This compound product Complex Target Molecule (e.g., Stigmatellin) reagent->product Incorporation of 4-methoxyphenoxypropyl moiety intermediate Other Reactants intermediate->product

Figure 2: Logical relationship of this compound as a building block.

Safety and Handling

No specific safety data is available for this compound. However, based on its bromo-analog, it should be handled with care. The following precautions are recommended:

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents. Keep the container tightly closed.

Conclusion

While direct experimental data on this compound is limited, a comprehensive profile can be constructed by analyzing its structural analogs. It is predicted to be a high-boiling liquid or low-melting solid, soluble in organic solvents. Its synthesis is readily achievable through the Williamson ether synthesis. The presence of a reactive iodo-group and an activated aromatic ring makes it a valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Further experimental investigation is warranted to fully characterize its properties and expand its applications.

References

In-Depth Technical Guide: 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Iodopropoxy)-4-methoxybenzene, a key reactant in the synthesis of bioactive compounds such as Stigmatellin. This document details its molecular characteristics, outlines a plausible synthesis pathway with experimental protocols, and presents this information in a clear, structured format for ease of use in a research and development setting.

Core Compound Properties

PropertyValueNotes
Molecular Formula C10H13IO2
Molecular Weight 292.12 g/mol [1]
CAS Number 118943-23-0[1]
Appearance Brown Oil[1]
Boiling Point Not availableData for bromo-analogue: 104-106 °C at 0.2 mmHg
Density Not availableData for bromo-analogue: 1.311 g/mL at 25 °C
Solubility Insoluble in water; Soluble in organic solvents like acetone.Inferred from structural similarity and reaction conditions.
Storage 2-8°C Refrigerator[1]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, beginning with the formation of its bromo-analogue via a Williamson ether synthesis, followed by a halogen exchange reaction (Finkelstein reaction) to yield the final iodo-compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Finkelstein Reaction A 4-Methoxyphenol C Base (e.g., K2CO3) in Acetone A->C Reacts with B 1,3-Dibromopropane B->C D 1-(3-Bromopropoxy)-4-methoxybenzene C->D Forms E 1-(3-Bromopropoxy)-4-methoxybenzene F Sodium Iodide (NaI) in Acetone E->F Reacts with G This compound F->G Yields H Sodium Bromide (NaBr) precipitate G->H Byproduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the two key reactions in the proposed synthesis pathway.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an organohalide.

Materials:

  • 4-Methoxyphenol

  • 1,3-Dibromopropane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Bromopropoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound (Finkelstein Reaction)

The Finkelstein reaction is an S_N2 reaction that involves the exchange of one halogen for another. It is particularly effective for converting alkyl chlorides or bromides to alkyl iodides.

Materials:

  • 1-(3-Bromopropoxy)-4-methoxybenzene

  • Sodium iodide (NaI)

  • Acetone, anhydrous

Procedure:

  • Dissolve 1-(3-Bromopropoxy)-4-methoxybenzene in anhydrous acetone.

  • Add an excess of sodium iodide to the solution.

  • Reflux the mixture for 12-24 hours. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be further purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex natural products. Its primary documented application is as a reactant in the total synthesis of Stigmatellin.

Role in Stigmatellin Synthesis

Stigmatellins are a class of potent inhibitors of the cytochrome bc1 complex in the mitochondrial respiratory chain, making them of interest in the development of antifungal and antimalarial drugs. The synthesis of Stigmatellin A involves the coupling of the this compound moiety with other fragments to construct the complex molecular architecture.

The logical relationship of its application is depicted below.

Stigmatellin_Application A This compound C Multi-step Total Synthesis A->C B Other Synthetic Fragments B->C D Stigmatellin C->D E Inhibition of Cytochrome bc1 Complex D->E F Antifungal/Antimalarial Drug Development E->F

Caption: Application of this compound in drug development.

References

A Comprehensive Technical Guide to 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Iodopropoxy)-4-methoxybenzene, a key chemical intermediate. The document details its chemical properties, a likely synthetic route with experimental protocols, and its significant application in the synthesis of the bioactive compound Stigmatellin.

Chemical and Physical Properties

This compound is a chemical compound with the IUPAC name This compound . It is primarily utilized as a reactant in multi-step organic syntheses. Below is a summary of its known physical and chemical properties. For comparative purposes, data for its common precursor, 1-(3-Bromopropoxy)-4-methoxybenzene, is also included.

PropertyThis compound1-(3-Bromopropoxy)-4-methoxybenzene
IUPAC Name This compound1-(3-Bromopropoxy)-4-methoxybenzene[1]
Synonyms Not widely available3-bromo-1-(4-methoxyphenoxy)propane
CAS Number 118943-23-0[2]6267-37-4[1]
Molecular Formula C₁₀H₁₃IO₂[2]C₁₀H₁₃BrO₂[1]
Molecular Weight 292.12 g/mol [2]245.11 g/mol [1]
Appearance Brown Oil[2]Liquid
Boiling Point Data not available104-106 °C at 0.2 mmHg
Density Data not available1.311 g/mL at 25 °C
Solubility Data not availableData not available

Synthetic Protocols

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a Williamson ether synthesis to form the bromo-precursor, followed by a Finkelstein halogen exchange reaction.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

This step involves the reaction of 4-methoxyphenol with 1,3-dibromopropane under basic conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methoxyphenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture, add 1,3-dibromopropane (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-(3-Bromopropoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound (Finkelstein Reaction)

This is a classic S\N2 reaction where the bromide is displaced by iodide.[3][4]

Experimental Protocol:

  • Reaction Setup: Dissolve 1-(3-Bromopropoxy)-4-methoxybenzene (1 equivalent) in acetone.

  • Addition of Iodide Salt: Add sodium iodide (1.5 equivalents) to the solution. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which helps to drive the reaction to completion.[4]

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours. The precipitation of sodium bromide indicates the progress of the reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the precipitated sodium bromide. The acetone is then removed from the filtrate by evaporation under reduced pressure. The residue, which is the crude this compound, can be further purified if necessary.

G Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Finkelstein Reaction A 4-Methoxyphenol D 1-(3-Bromopropoxy)-4-methoxybenzene A->D Reflux B 1,3-Dibromopropane B->D Reflux C Base (e.g., K2CO3) in Acetone C->D Reflux F This compound D->F Reflux E Sodium Iodide (NaI) in Acetone E->F

A flowchart illustrating the two-step synthesis of the target compound.

Application in Drug Development: Synthesis of Stigmatellin

This compound is a crucial reactant in the synthesis of Stigmatellin.[2] Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[5][6]

The inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species.[7][8] Due to this mechanism, Stigmatellin and its analogues are valuable tools in biochemical research and have been investigated for their potential therapeutic properties.

Relevance to Signaling Pathways

While this compound itself is not known to directly interact with signaling pathways, its synthetic product, Stigmatellin, has a well-defined molecular target that is integral to cellular energy metabolism. The inhibition of the cytochrome bc1 complex has significant downstream effects that can influence cellular signaling, particularly pathways sensitive to cellular redox state and energy charge, such as those involving AMPK and pathways leading to apoptosis.

The cytochrome bc1 complex is a critical component of the electron transport chain, which is responsible for generating the proton gradient that drives ATP synthesis. Stigmatellin binds to the Q_o site of cytochrome b within the complex, thereby blocking the oxidation of ubiquinol.[5]

G Mechanism of Action of Stigmatellin cluster_0 Mitochondrial Electron Transport Chain cluster_1 Mechanism of Action of Stigmatellin A Complex I C Ubiquinone (Q) A->C B Complex II B->C D Complex III (Cytochrome bc1) C->D E Cytochrome c D->E H Proton Gradient D->H Proton Pumping F Complex IV E->F F->H Proton Pumping G ATP Synthase I ATP G->I H->G Stigmatellin Stigmatellin Stigmatellin->D Inhibits

Stigmatellin's inhibitory action on Complex III of the electron transport chain.

References

An In-depth Technical Guide on the Spectral Data of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Iodopropoxy)-4-methoxybenzene is a halogenated aromatic ether with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its structural features, including the methoxy-substituted benzene ring and the iodopropoxy chain, give rise to a unique spectral profile. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

This technical guide presents a comprehensive overview of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Due to the lack of direct experimental data, the spectral properties of the analogous compound, 1-(3-Bromopropoxy)-4-methoxybenzene, are provided as a reference, followed by a detailed prediction of the spectral shifts and patterns expected for the iodo-derivative.

Predicted and Reference Spectral Data

The following tables summarize the experimental spectral data for 1-(3-Bromopropoxy)-4-methoxybenzene and the predicted data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted and Reference)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~6.85d, J ≈ 9.0 Hz2HAr-H (ortho to OCH₃)
(Predicted)~6.80d, J ≈ 9.0 Hz2HAr-H (meta to OCH₃)
~3.95t, J ≈ 6.0 Hz2HO-CH₂-CH₂-CH₂-I
~3.75s3HAr-OCH₃
~3.30t, J ≈ 6.5 Hz2HO-CH₂-CH₂-CH₂-I
~2.20quint, J ≈ 6.2 Hz2HO-CH₂-CH₂-CH₂-I
1-(3-Bromopropoxy)-4-methoxybenzene 6.88d, J = 9.1 Hz2HAr-H (ortho to OCH₃)
(Reference)6.84d, J = 9.1 Hz2HAr-H (meta to OCH₃)
4.04t, J = 5.9 Hz2HO-CH₂-CH₂-CH₂-Br
3.77s3HAr-OCH₃
3.59t, J = 6.4 Hz2HO-CH₂-CH₂-CH₂-Br
2.25quint, J = 6.1 Hz2HO-CH₂-CH₂-CH₂-Br

Table 2: ¹³C NMR Spectral Data (Predicted and Reference)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~153.8Ar-C (C-OCH₃)
(Predicted)~153.0Ar-C (C-O-CH₂-)
~115.5Ar-CH (ortho to OCH₃)
~114.8Ar-CH (meta to OCH₃)
~67.0O-CH₂-CH₂-CH₂-I
~55.8Ar-OCH₃
~33.0O-CH₂-CH₂-CH₂-I
~2.5O-CH₂-CH₂-CH₂-I
1-(3-Bromopropoxy)-4-methoxybenzene 153.8Ar-C (C-OCH₃)
(Reference)153.2Ar-C (C-O-CH₂-)
115.6Ar-CH (ortho to OCH₃)
114.7Ar-CH (meta to OCH₃)
66.0O-CH₂-CH₂-CH₂-Br
55.8Ar-OCH₃
31.9O-CH₂-CH₂-CH₂-Br
30.0O-CH₂-CH₂-CH₂-Br

Table 3: IR Spectral Data (Predicted and Reference)

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound ~3000-2850m-sC-H stretch (aromatic & aliphatic)
(Predicted)~1510sC=C stretch (aromatic)
~1240sC-O-C stretch (aryl ether)
~1040sC-O-C stretch (alkyl ether)
~825sp-disubstituted benzene
~500-600m-sC-I stretch
1-(3-Bromopropoxy)-4-methoxybenzene 2960-2840m-sC-H stretch (aliphatic)
(Reference)1510sC=C stretch (aromatic)
1245sC-O-C stretch (aryl ether)
1040sC-O-C stretch (alkyl ether)
820sp-disubstituted benzene
500-600m-sC-Br stretch

Table 4: Mass Spectrometry Data (Predicted)

Ion Typem/z (Predicted)Fragmentation Pathway
Molecular Ion [M]⁺ 292C₁₀H₁₃IO₂⁺
[M - I]⁺ 165Loss of iodine radical
[M - C₃H₆I]⁺ 123Cleavage of the propoxy chain
[C₇H₇O]⁺ 107Benzylic cleavage
[C₆H₅O]⁺ 93Loss of methoxy group from a rearranged fragment

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the conversion of an alkyl bromide to an alkyl iodide.

Reaction:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-Bromopropoxy)-4-methoxybenzene (1.0 eq) in acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The precipitated sodium bromide can be removed by filtration.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectral Analysis

The following are general experimental protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

Infrared (IR) Spectroscopy:

  • The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

  • The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 1-(3-Bromopropoxy)-4-methoxybenzene reaction Finkelstein Reaction start->reaction reagents NaI, Acetone reagents->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Synthesis and Spectral Analysis Workflow

This comprehensive guide provides researchers and scientists with the necessary information to understand, synthesize, and characterize this compound, facilitating its use in further research and development.

An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the absence of experimentally published 13C NMR spectra for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring 13C NMR data, intended to aid researchers in the experimental validation of these predictions.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated by analyzing the chemical shifts of structurally related compounds, including anisole and 1-iodopropane, and considering the electronic effects of the substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1~154Aromatic carbon attached to the ether oxygen, deshielded.
C2, C6~115Aromatic carbons ortho to the methoxy group, shielded by resonance.
C3, C5~116Aromatic carbons meta to the methoxy group.
C4~159Aromatic carbon bearing the methoxy group, significantly deshielded.
OCH3~55Carbon of the methoxy group, typical for anisole derivatives.
OCH2~69Methylene carbon attached to the ether oxygen, deshielded.
CH2~34Methylene carbon adjacent to the iodinated carbon.
CH2I~7Methylene carbon directly bonded to iodine, significantly shielded due to the heavy atom effect.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for obtaining a 13C NMR spectrum of an organic compound like this compound.[1][2][3]

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering chemical shift. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.[3]

  • Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the chemical shifts of the sample.[4]

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

  • Tuning and Locking: The spectrometer's probe should be tuned to the 13C frequency. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. In this experiment, the sample is irradiated with a broad range of proton frequencies, which collapses the carbon-proton spin-spin coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[5]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical for qualitative spectra.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a large number of scans (from several hundred to several thousand) are usually required to obtain a spectrum with a good signal-to-noise ratio.[1]

    • Spectral Width: The spectral width should be set to encompass the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).[6]

4. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is phase-corrected to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

Logical Workflow for 13C NMR Data Interpretation

The following diagram illustrates the logical workflow for predicting and interpreting the 13C NMR spectrum of this compound.

logical_workflow cluster_prediction Prediction of 13C NMR Spectrum cluster_interpretation Interpretation of Experimental Spectrum start Identify Molecular Structure: This compound substructure_analysis Analyze Substructures: - 4-Methoxybenzene (Anisole) - 3-Iodopropoxy Chain start->substructure_analysis data_retrieval Retrieve 13C NMR Data for Analogous Compounds: - Anisole - 1-Iodopropane substructure_analysis->data_retrieval prediction Predict Chemical Shifts based on Substituent Effects & Additivity Rules data_retrieval->prediction predicted_spectrum Generate Predicted 13C NMR Spectrum prediction->predicted_spectrum comparison Compare Experimental Data with Predicted Spectrum predicted_spectrum->comparison Compare & Validate exp_spectrum Acquire Experimental 13C NMR Spectrum peak_identification Identify Number of Signals and their Chemical Shifts exp_spectrum->peak_identification multiplicity Determine Carbon Multiplicity (CH3, CH2, CH, Cq) via DEPT peak_identification->multiplicity assignment Assign Signals to Specific Carbon Atoms in the Molecule multiplicity->assignment assignment->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for predicting and interpreting the 13C NMR spectrum.

References

Navigating the Safety Profile of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential safety and hazards associated with 1-(3-Iodopropoxy)-4-methoxybenzene. Due to the limited availability of direct safety data for this specific compound, this guide synthesizes information from structurally related analogs, including anisole, propyl iodide, and 3-iodo-1-propanol, to construct a predictive hazard profile. It details standardized experimental protocols for assessing key toxicological endpoints and presents available quantitative data from analogous compounds in a structured format. Furthermore, a generalized workflow for chemical safety assessment is provided to guide researchers in the evaluation of novel chemical entities.

Predicted Hazard Profile of this compound

Based on its structural components—an alkoxybenzene and an iodinated alkyl chain—this compound is anticipated to present a multi-faceted hazard profile. The following is an inferred profile based on available data for analogous compounds.

GHS Classification (Predicted)

  • Flammable Liquids: May be combustible, similar to anisole.

  • Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for propyl iodide and 3-iodo-1-propanol.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects, a concern with some alkyl iodides.[4]

  • Carcinogenicity: Suspected of causing cancer, a concern with some alkylating agents.[4]

Physical and Chemical Hazards

The compound is likely a liquid at room temperature. Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[5][6] It may be sensitive to light and air, with the potential for hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide upon combustion.[7][8]

Health Hazards

  • Inhalation: Vapors may cause respiratory tract irritation, and at high concentrations, could lead to central nervous system effects like drowsiness or dizziness.[1][3][7][9]

  • Skin Contact: Expected to cause skin irritation.[1][3] Prolonged or repeated exposure may lead to dryness or cracking.[5][6]

  • Eye Contact: Expected to cause serious eye irritation.[1][3]

  • Ingestion: Harmful if swallowed.[1][2][10]

Quantitative Toxicity Data from Structural Analogs

The following tables summarize available quantitative toxicity data for structural analogs of this compound. This data should be used as an estimation for preliminary risk assessment.

Table 1: Acute Toxicity Data for Structural Analogs

CompoundCAS No.TestRouteSpeciesValueReference
Anisole100-66-3LD50OralRat3700 mg/kg[6]
Propyl Iodide107-08-4LC50InhalationNot SpecifiedNot Specified[3]
2-Iodopropane75-30-9LD50OralNot SpecifiedHarmful if swallowed[10][11]

Table 2: Hazard Statements for Structural Analogs

CompoundGHS Hazard StatementsReference
AnisoleH226: Flammable liquid and vapor. H336: May cause drowsiness or dizziness.[5]
Propyl IodideH226: Flammable liquid and vapour. H302 + H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H412: Harmful to aquatic life with long lasting effects.[3][4]
3-Iodo-1-propanolH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key in vitro and in vivo toxicological assessments based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method is a stepwise procedure with the use of a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes.[12][13][14] The substance is administered orally to a group of animals at one of the defined dose levels.[13] The outcome of the test is the classification of the substance into a toxicity class based on the observed mortality.[13]

Methodology:

  • Test Animals: Healthy, young adult rodents (usually rats, preferably females) are used.[12] Animals are acclimatized to the laboratory conditions for at least 5 days prior to the test.

  • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on a preliminary assessment of the substance's toxicity.

  • Procedure:

    • A group of three animals is used in each step.

    • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The decision to proceed to the next dose level (higher or lower) is based on the number of animals that die within a specified period.

  • Data Analysis: The method allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[13]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[15][16][17] The test chemical is applied topically to the RhE tissue, and cell viability is measured to determine the level of irritation.[15][17][18] A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[16][17]

Methodology:

  • Test System: A three-dimensional RhE model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, is used.[17][18]

  • Procedure:

    • The test chemical is applied directly to the surface of the RhE tissue.

    • Following a defined exposure period (e.g., 15-60 minutes), the chemical is removed by washing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using the MTT assay, where the reduction of MTT to formazan by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.[15][18]

  • Data Interpretation: A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[16][17]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

Principle: This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that are not classified for eye irritation or serious eye damage.[19][20] The test chemical is applied to the RhCE tissue, and cell viability is assessed to predict eye irritation potential.[19][21][22]

Methodology:

  • Test System: An RhCE model, such as the EpiOcular™ model, is used.[21][22]

  • Procedure:

    • The test chemical (liquid or solid) is applied to the apical surface of the RhCE tissue.

    • Exposure times vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[21][22]

    • After exposure, the tissues are rinsed and incubated for a post-exposure period.

  • Viability Assessment: Cell viability is measured using the MTT assay.[22]

  • Data Interpretation: A chemical is identified as not requiring classification for eye irritation (UN GHS No Category) if the mean tissue viability is > 60%.[21]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Principle: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[23][24] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[23][25] The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[23][26]

Methodology:

  • Tester Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, is used to detect different types of mutations.[23][24]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), usually derived from rat liver, to mimic mammalian metabolism.[23][24][25]

  • Procedure:

    • The plate incorporation method or the pre-incubation method is used.

    • In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.

    • In the pre-incubation method, the test chemical, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.

  • Data Analysis: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[27]

Visualized Workflow for Chemical Safety Assessment

A systematic approach is crucial for evaluating the safety of a new chemical entity. The following diagram illustrates a generalized workflow for chemical safety assessment.

Chemical_Safety_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Tiered In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) A QSAR & In Silico Toxicity Prediction D Preliminary Hazard Identification A->D B High-Throughput In Vitro Screening (e.g., Cytotoxicity, Genotoxicity) B->D C Physicochemical Characterization C->D E Skin Irritation/Corrosion (OECD 439/431) D->E H Refined Hazard Characterization E->H F Eye Irritation (OECD 492) F->H G Genotoxicity Battery (e.g., Ames Test - OECD 471) G->H I Acute Systemic Toxicity (e.g., Oral - OECD 423) H->I L Comprehensive Risk Assessment I->L J Repeated Dose Toxicity J->L K Developmental & Reproductive Toxicity (DART) K->L

A generalized workflow for the safety assessment of a new chemical entity.

Conclusion

References

An In-depth Technical Guide to the Theoretical Properties of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the organic compound 1-(3-Iodopropoxy)-4-methoxybenzene. Due to a lack of extensive experimental data in publicly available literature, this document focuses on predicted physicochemical and spectroscopic characteristics, plausible synthetic routes with detailed experimental protocols, and a hypothesized biological relevance based on its role as a potential precursor to the known cytochrome bc1 complex inhibitor, Stigmatellin. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related molecules in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 118943-23-0, is an aromatic ether derivative. Its structure, featuring a methoxybenzene moiety linked to an iodinated propyl chain, suggests its potential as a versatile intermediate in organic synthesis. Notably, it has been identified as a reactant in the preparation of Stigmatellin[1], a potent inhibitor of the mitochondrial and photosynthetic respiratory chain[2]. Understanding the theoretical properties of this precursor is crucial for optimizing synthetic strategies and exploring the structure-activity relationships of Stigmatellin and other potential derivatives. This guide synthesizes predicted data and established chemical principles to provide a detailed theoretical profile of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃IO₂Pharmaffiliates[1]
Molecular Weight 292.11 g/mol Pharmaffiliates[1]
Appearance Brown OilPharmaffiliates[1]
CAS Number 118943-23-0Pharmaffiliates[1]
IUPAC Name This compoundN/A
Predicted XLogP3 3.2PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3]
Predicted Hydrogen Bond Donor Count 0PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3]
Predicted Hydrogen Bond Acceptor Count 2PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3]
Predicted Rotatable Bond Count 4PubChem (Analog: 1-(3-Bromopropoxy)-4-methoxybenzene)[3]

Spectroscopic Properties (Predicted)

Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are generated using online NMR prediction tools and by analyzing data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.85d2HAr-H (ortho to -OCH₃)
~6.80d2HAr-H (ortho to -O(CH₂)₃I)
~4.00t2H-O-CH₂-
~3.77s3H-OCH₃
~3.35t2H-CH₂-I
~2.25p2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~153.5Ar-C (-OCH₃)
~153.0Ar-C (-O(CH₂)₃I)
~115.5Ar-CH (ortho to -OCH₃)
~114.5Ar-CH (ortho to -O(CH₂)₃I)
~67.0-O-CH₂-
~55.6-OCH₃
~33.0-CH₂-CH₂-CH₂-
~2.5-CH₂-I
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed below, based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850Medium-StrongC-H stretch (aliphatic)
1610, 1590, 1500Medium-StrongC=C stretch (aromatic ring)
1240StrongC-O-C stretch (asymmetric, aryl alkyl ether)
1030StrongC-O-C stretch (symmetric, aryl alkyl ether)
~500Medium-StrongC-I stretch
Mass Spectrometry (MS)

The predicted major fragmentation pathways for this compound in an electron ionization (EI) mass spectrum are outlined below.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
292[M]⁺ (Molecular Ion)
165[M - I]⁺
123[M - C₃H₆I]⁺ (cleavage of the propoxy chain)
124[C₇H₈O₂]⁺ (from Mclafferty rearrangement)
109[C₇H₉O]⁺
77[C₆H₅]⁺

Synthesis Protocols

Route 1: Two-Step Synthesis via Brominated Intermediate

This route involves the initial synthesis of 1-(3-bromopropoxy)-4-methoxybenzene via Williamson ether synthesis, followed by a Finkelstein reaction to replace the bromine with iodine.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

  • To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-bromopropoxy)-4-methoxybenzene.

Step 2: Finkelstein Reaction

  • Dissolve the 1-(3-bromopropoxy)-4-methoxybenzene (1.0 eq) obtained from Step 1 in acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux. The precipitation of sodium bromide should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Route 2: Direct Williamson Ether Synthesis

This route involves a one-step Williamson ether synthesis using 1,3-diiodopropane.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a suitable base, such as sodium hydride (1.1 eq, handle with care), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add 1,3-diiodopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical and Workflow Diagrams

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Synthesis A1 4-Methoxyphenol C1 Williamson Ether Synthesis (K₂CO₃, Acetone/DMF) A1->C1 B1 1,3-Dibromopropane B1->C1 D1 1-(3-Bromopropoxy)-4-methoxybenzene C1->D1 F1 Finkelstein Reaction (Acetone) D1->F1 E1 Sodium Iodide E1->F1 G1 This compound F1->G1 A2 4-Methoxyphenol C2 Williamson Ether Synthesis (NaH, DMF) A2->C2 B2 1,3-Diiodopropane B2->C2 D2 This compound C2->D2

Caption: Plausible synthetic routes for this compound.

Potential Biological Relevance Diagram

Biological_Relevance A This compound (Precursor) B Further Synthetic Steps A->B C Stigmatellin B->C D Cytochrome bc1 Complex (Mitochondrial Respiratory Chain) C->D binds to E Inhibition of Quinol Oxidation (Qo) Site D->E F Disruption of Electron Transport Chain E->F G Inhibition of ATP Synthesis F->G

Caption: Hypothesized biological pathway involving this compound as a precursor to Stigmatellin.

Potential Biological Activity and Significance

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, its role as a reactant in the synthesis of Stigmatellin provides a strong basis for hypothesizing its relevance in the context of mitochondrial function.

Stigmatellin is a well-characterized inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain[2]. It specifically binds to the quinol oxidation (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Given that this compound can serve as a building block for Stigmatellin, it is plausible that this compound, or its derivatives, could be explored as potential modulators of mitochondrial function. The presence of the iodinated alkoxy chain could influence lipophilicity and binding affinity to target proteins.

Furthermore, some studies have indicated that hydroxy- and alkoxy-substituted benzene derivatives can have varying metabolic fates and toxicological profiles[4]. The introduction of an iodine atom could further modify these properties. Therefore, any investigation into the biological effects of this compound should also include a thorough toxicological assessment.

Conclusion

This technical guide has provided a detailed theoretical framework for the properties of this compound. While experimental data remains scarce, the predicted spectroscopic characteristics and plausible synthetic routes outlined herein offer a solid starting point for researchers. The hypothesized link to the biological activity of Stigmatellin suggests that this compound and its analogs may be of interest in the field of drug discovery, particularly for targeting mitochondrial bioenergetics. Further experimental validation of the theoretical data presented in this guide is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

The Role of 1-(3-Iodopropoxy)-4-methoxybenzene Derivatives in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Iodopropoxy)-4-methoxybenzene and its halogenated analogs serve as critical synthetic intermediates in the development of pharmacologically active compounds, particularly in the realm of neurodegenerative diseases. While direct biological activity of this specific iodo-derivative is not extensively documented, its utility as a molecular scaffold is paramount. This guide elucidates the synthesis of potent dual-inhibitor donepezil analogues targeting acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), key enzymes implicated in Alzheimer's disease pathology. We present a comprehensive overview of their synthesis, quantitative biological activity, detailed experimental protocols for enzymatic assays, and a visualization of the pertinent signaling pathways.

Introduction: The Strategic Importance of a Synthetic Intermediate

This compound, and more commonly its bromo- and chloro-analogs, are versatile building blocks in medicinal chemistry. The 4-methoxyphenyl ether moiety is a common feature in a variety of biologically active molecules. The three-carbon propoxy linker, terminating in a reactive halide, provides an ideal electrophilic site for nucleophilic substitution reactions. This allows for the convenient introduction of the 4-methoxyphenoxypropyl group onto various amine- or thiol-containing scaffolds, thereby enabling the synthesis of a diverse range of derivatives for biological screening. A prime example of its application is in the synthesis of donepezil analogues, where this intermediate is used to construct molecules with dual inhibitory activity against key targets in Alzheimer's disease.

Synthesis of Bioactive Donepezil Analogues

The synthesis of dual-inhibitor donepezil analogues from 1-(3-halopropoxy)-4-methoxybenzene intermediates is a key application of this chemical scaffold. The following workflow outlines a general synthetic strategy.

G cluster_synthesis Synthetic Pathway of Donepezil Analogues A 1-(3-Halopropoxy)-4-methoxybenzene (Halo = I, Br, Cl) C N-Alkylated Piperidine Intermediate A->C Nucleophilic Substitution B Piperidine Derivative (Nucleophile) B->C E Donepezil Analogue (Dual AChE/BACE-1 Inhibitor) C->E Aldol Condensation & Reduction D Indanone Moiety D->E

Caption: Synthetic workflow for donepezil analogues.

Biological Activity of Synthesized Donepezil Analogues

The synthesized donepezil analogues have been evaluated for their inhibitory activity against two key enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). The quantitative data for a selection of these compounds are summarized below.

Compound IDTarget EnzymeIC50 (nM)Reference
Donepezil hAChE6.21[1]
BACE-1194[1]
Analogue 4 hAChE4.11[1]
BACE-118.3[1]
Analogue 8b EeAChE21[2]
Analogue 8c EeAChE140[2]
Analogue 8e EeAChE44[2]
Analogue 8f EeAChE61[2]
Analogue 8h EeAChE130[2]

*hAChE: human Acetylcholinesterase; EeAChE: Acetylcholinesterase from Electrophorus electricus

Detailed Experimental Protocols

Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

A representative procedure for the synthesis of the key intermediate is as follows:

To a solution of 4-methoxyphenol in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 1,3-dibromopropane. The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by thin-layer chromatography. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 1-(3-bromopropoxy)-4-methoxybenzene.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is determined spectrophotometrically using a modified Ellman's method.[1][3][4][5] The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the acetylcholinesterase enzyme. The plate is incubated for a short period before initiating the reaction by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is monitored spectrophotometrically at 405-412 nm. The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of a control. IC50 values are then determined from the dose-response curves.

β-Secretase 1 (BACE-1) Inhibition Assay (FRET-based)

BACE-1 inhibitory activity is commonly assessed using a Fluorescence Resonance Energy Transfer (FRET) based assay.[6][7][8][9][10] This assay utilizes a specific peptide substrate that is labeled with a donor and a quencher fluorophore. In its intact state, the proximity of the quencher to the donor results in the suppression of the donor's fluorescence. Upon cleavage of the substrate by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence. The assay is performed in a 96- or 384-well plate format. The test compound is incubated with the BACE-1 enzyme and the FRET substrate in an appropriate assay buffer. The fluorescence is measured over time using a fluorescence plate reader with excitation and emission wavelengths specific to the fluorophore pair. The rate of substrate cleavage is determined, and the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. IC50 values are subsequently calculated from the resulting dose-response curves.

Signaling Pathways in Alzheimer's Disease Targeted by Donepezil Analogues

The dual-inhibitor donepezil analogues synthesized from 1-(3-halopropoxy)-4-methoxybenzene target two key pathways in the pathology of Alzheimer's disease: the cholinergic deficit and the amyloid cascade. The following diagram illustrates this dual mechanism of action.

G cluster_pathway Dual Inhibition Mechanism in Alzheimer's Disease A Donepezil Analogue (from this compound) B Acetylcholinesterase (AChE) A->B Inhibition C β-Secretase 1 (BACE-1) A->C Inhibition D Acetylcholine (ACh) Degradation B->D E ↑ Acetylcholine Levels B->E Prevents H Amyloid-β (Aβ) Production C->H C->H Blocks F Enhanced Cholinergic Neurotransmission E->F J Improved Cognitive Function F->J G Amyloid Precursor Protein (APP) G->H Cleavage by BACE-1 I ↓ Aβ Aggregation & Plaque Formation K Reduced Neurotoxicity I->K K->J

Caption: Signaling pathway of dual-inhibitor donepezil analogues.

By inhibiting AChE, these analogues increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling which is crucial for cognitive functions.[11][12] Simultaneously, by inhibiting BACE-1, they reduce the production of amyloid-beta peptides, the primary component of the amyloid plaques that are a hallmark of Alzheimer's disease. This dual-pronged approach holds significant promise for the development of more effective therapies for this devastating neurodegenerative condition.[13][14][15]

References

Unveiling 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide to its Synthesis and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-(3-Iodopropoxy)-4-methoxybenzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a robust synthesis protocol, and its known applications, primarily as a building block in the synthesis of complex natural products like Stigmatellin. While the specific "discovery" of this compound is not extensively documented in scientific literature, its utility as a reagent is well-established.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C10H13IO2. Its structure features a methoxybenzene group linked to an iodopropoxy chain via an ether bond. The following table summarizes its key chemical and physical properties.

PropertyValue
Molecular Formula C10H13IO2
Molecular Weight 292.11 g/mol
CAS Number 118943-23-0[1]
IUPAC Name This compound
Synonyms 3-(4-Methoxyphenoxy)propyl iodide, 3-(4-Methoxyphenoxy)-1-iodopropane

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the Williamson ether synthesis, followed by a Finkelstein reaction.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

This initial step involves the reaction of 4-methoxyphenol with an excess of 1,3-dibromopropane under basic conditions.

Experimental Protocol:

  • To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K2CO3, 1.5 eq).

  • Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Introduce 1,3-dibromopropane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 12-24 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-bromopropoxy)-4-methoxybenzene as a pure compound.

Step 2: Synthesis of this compound

The second step is a halide exchange reaction, converting the bromo-intermediate to the desired iodo-compound.

Experimental Protocol:

  • Dissolve 1-(3-bromopropoxy)-4-methoxybenzene (1.0 eq) in acetone.

  • Add sodium iodide (NaI, 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium bromide) is an indicator of reaction progression.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Finkelstein Reaction 4-Methoxyphenol 4-Methoxyphenol C7H8O2 K2CO3_Acetone K2CO3, Acetone Reflux 4-Methoxyphenol->K2CO3_Acetone 1,3-Dibromopropane 1,3-Dibromopropane C3H6Br2 1,3-Dibromopropane->K2CO3_Acetone Intermediate 1-(3-Bromopropoxy)-4-methoxybenzene C10H13BrO2 K2CO3_Acetone->Intermediate NaI_Acetone NaI, Acetone Reflux Intermediate->NaI_Acetone Final_Product This compound C10H13IO2 NaI_Acetone->Final_Product

Caption: Two-step synthesis of this compound.

Spectral Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) δ (ppm)
~6.8 (d, 2H, Ar-H)~159.0 (C-OAr)
~6.8 (d, 2H, Ar-H)~153.0 (C-OMe)
~4.0 (t, 2H, -O-CH2-)~115.0 (Ar-CH)
~3.8 (s, 3H, -OCH3)~114.5 (Ar-CH)
~3.3 (t, 2H, -CH2-I)~67.0 (-O-CH2-)
~2.2 (p, 2H, -CH2-CH2-CH2-)~55.5 (-OCH3)
~33.0 (-CH2-CH2-CH2-)
~3.0 (-CH2-I)

Note: Predicted chemical shifts are based on data from similar compounds and may vary depending on the solvent and experimental conditions.

Applications in Synthesis

The primary documented application of this compound is as a reactant in the total synthesis of Stigmatellin, a potent inhibitor of the mitochondrial and photosynthetic respiratory chain.[1] Its structure provides a versatile scaffold for introducing a substituted aromatic ring into a larger molecule.

Logic_Diagram A Simple Precursors (e.g., 4-Methoxyphenol) B This compound (Key Intermediate) A->B Chemical Synthesis C Complex Molecular Scaffolds B->C Further Elaboration D Natural Product Synthesis (e.g., Stigmatellin) C->D Final Assembly

Caption: Role as a synthetic intermediate.

Biological Activity

To date, there are no specific studies in the public domain that report on the biological activity or signaling pathway modulation of this compound itself. Its significance in the scientific literature is currently confined to its role as a synthetic intermediate. Researchers interested in the biological effects of related compounds should direct their investigations toward the final natural products synthesized using this intermediate, such as Stigmatellin.

Conclusion

This compound is a valuable synthetic building block, particularly in the field of natural product synthesis. This guide provides a foundational understanding of its chemical properties and a reliable method for its preparation. Further research into the potential biological activities of this and structurally related compounds could open new avenues for drug discovery and development.

References

Literature Review of 1-(3-Iodopropoxy)-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(3-Iodopropoxy)-4-methoxybenzene is a bifunctional organic molecule containing an iodoalkane and a methoxybenzene moiety. Its utility primarily lies in its role as a building block in multi-step organic syntheses. The presence of a reactive carbon-iodine bond makes it an excellent substrate for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of the 3-(4-methoxyphenoxy)propyl group into more complex molecular architectures. A significant application of this compound is as a precursor in the total synthesis of Stigmatellin A.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, 1-(3-Bromopropoxy)-4-methoxybenzene, are presented in Table 1.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound1-(3-Bromopropoxy)-4-methoxybenzene
Molecular Formula C₁₀H₁₃IO₂C₁₀H₁₃BrO₂[1]
Molecular Weight 292.11 g/mol 245.11 g/mol [1]
CAS Number 118943-23-06267-37-4[1]
Appearance Not ReportedLiquid
Boiling Point Not ReportedNot Reported
IUPAC Name This compound1-(3-bromopropoxy)-4-methoxybenzene[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of its bromo-analogue, 1-(3-bromopropoxy)-4-methoxybenzene, via a Williamson ether synthesis. The subsequent step is a Finkelstein reaction to replace the bromine atom with iodine.

Step 1: Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this case, 4-methoxyphenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in an SN2 reaction.

Experimental Protocol:

  • Materials: 4-methoxyphenol, 1,3-dibromopropane, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and an appropriate solvent (e.g., acetone or dimethylformamide (DMF)).

  • Procedure:

    • To a solution of 4-methoxyphenol in the chosen solvent, add the base portionwise at a controlled temperature (e.g., 0 °C for NaH).

    • Stir the mixture for a specified time to ensure complete formation of the phenoxide.

    • Add 1,3-dibromopropane to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(3-bromopropoxy)-4-methoxybenzene.

Step 2: Finkelstein Reaction to Yield this compound

The Finkelstein reaction is a halogen exchange reaction, where an alkyl halide is converted to another by reacting with an excess of a metal halide salt. The reaction is driven to completion by the precipitation of the less soluble metal halide in the chosen solvent. To synthesize this compound, the bromo precursor is treated with sodium iodide in acetone.

Experimental Protocol:

  • Materials: 1-(3-Bromopropoxy)-4-methoxybenzene, sodium iodide (NaI), and acetone.

  • Procedure:

    • Dissolve 1-(3-bromopropoxy)-4-methoxybenzene in acetone.

    • Add an excess of sodium iodide to the solution.

    • Reflux the reaction mixture. The reaction progress can be monitored by TLC. The formation of a precipitate (sodium bromide) will be observed.

    • After the reaction is complete, cool the mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate solution to remove any remaining iodine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not readily found in the literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Related Spectroscopic Data

TechniqueData for this compound (Predicted)Data for Related Compounds
¹H NMR Aromatic protons (AA'BB' system): ~6.8-7.0 ppm; Methoxy protons (-OCH₃): ~3.8 ppm; Methylene protons (-OCH₂-): ~4.0 ppm (triplet); Methylene protons (-CH₂I): ~3.3 ppm (triplet); Central methylene protons (-CH₂-): ~2.2 ppm (quintet).1-Iodo-4-methoxybenzene: δ 7.48-7.65 (m, 2H), 6.61-6.74 (m, 2H), 3.78 (s, 3H) ppm (in CDCl₃)[2].
¹³C NMR Aromatic carbons: ~153, 115, 114 ppm; Methoxy carbon: ~55 ppm; Methylene carbon (-OCH₂-): ~68 ppm; Methylene carbon (-CH₂-): ~34 ppm; Methylene carbon (-CH₂I): ~2 ppm.1-Iodo-4-methoxybenzene: δ 159.4, 138.2, 116.3, 82.7, 55.3 ppm (in CDCl₃)[2].
IR (Infrared) C-H (aromatic): ~3050 cm⁻¹; C-H (aliphatic): ~2950, 2850 cm⁻¹; C=C (aromatic): ~1600, 1500 cm⁻¹; C-O (ether): ~1240, 1040 cm⁻¹; C-I: ~500-600 cm⁻¹.1-Iodo-4-methoxybenzene: Data available in spectral databases.
Mass Spec. Molecular Ion (M⁺): m/z = 292. Expected fragmentation patterns include loss of I, C₃H₆I, and the methoxyphenyl group.1-Iodo-4-methoxybenzene: M⁺ at m/z = 234[2].

Application in Natural Product Synthesis: Stigmatellin A

The primary documented application of this compound is as a key fragment in the total synthesis of Stigmatellin A[3]. Stigmatellins are natural products isolated from the myxobacterium Stigmatella aurantiaca and are potent inhibitors of the cytochrome bc₁ complex in the mitochondrial respiratory chain[2].

In the synthetic route to Stigmatellin A, this compound is used to introduce the C1-C10 fragment of the molecule. The iodopropoxy moiety allows for its coupling with other fragments of the molecule to build the complex carbon skeleton.

Visualizing Synthetic Pathways

The synthesis of this compound can be visualized as a two-step process, which is outlined below using the DOT language for Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Finkelstein Reaction A 4-Methoxyphenol D 1-(3-Bromopropoxy)-4-methoxybenzene A->D SN2 Reaction B 1,3-Dibromopropane B->D SN2 Reaction C Base (e.g., NaH) C->D SN2 Reaction E 1-(3-Bromopropoxy)-4-methoxybenzene G This compound E->G Halogen Exchange F Sodium Iodide (NaI) F->G Halogen Exchange

Caption: Synthetic workflow for this compound.

The logical relationship for choosing the synthetic pathway is based on the principles of retrosynthesis.

Retrosynthesis Target This compound Intermediate 1-(3-Bromopropoxy)-4-methoxybenzene Target->Intermediate Finkelstein Reaction Precursor1 4-Methoxyphenol Intermediate->Precursor1 Williamson Ether Synthesis Precursor2 1,3-Dibromopropane Intermediate->Precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and efficient two-step synthesis from commercially available starting materials. Its primary application lies in the construction of complex natural products, exemplified by its role in the total synthesis of Stigmatellin A. While detailed experimental spectroscopic data is not widely published, the information provided in this guide on its synthesis and the spectral data of related compounds should facilitate its preparation and characterization for researchers in the fields of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene from 4-methoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-iodopropoxy)-4-methoxybenzene from 4-methoxyphenol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming ethers. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram for clarity. The target compound is a potentially useful intermediate in organic synthesis and drug development.

Introduction

The Williamson ether synthesis is a fundamental reaction in organic chemistry that proceeds through an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In this application, the hydroxyl group of 4-methoxyphenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then displaces an iodide ion from an excess of 1,3-diiodopropane to yield the desired product, this compound. The use of a dihaloalkane requires careful control of stoichiometry to favor monosubstitution.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established general procedures for the Williamson ether synthesis of phenols.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methoxyphenol124.145.00 g0.04031.0
1,3-Diiodopropane295.8917.88 g0.06041.5
Potassium Carbonate (K₂CO₃)138.218.35 g0.06041.5
Acetonitrile (CH₃CN)41.05100 mL--
Diethyl ether-As needed--
Saturated aq. NaCl (brine)-As needed--
Anhydrous Magnesium Sulfate-As needed--
Silica gel (for chromatography)-As needed--
Hexane (for chromatography)-As needed--
Ethyl acetate (for chromatography)-As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (5.00 g, 0.0403 mol) and potassium carbonate (8.35 g, 0.0604 mol).

  • Solvent and Reagent Addition: Add 100 mL of acetonitrile to the flask, followed by the addition of 1,3-diiodopropane (17.88 g, 0.0604 mol).

  • Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid potassium carbonate and any salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the acetonitrile.

  • Extraction: The residue is dissolved in diethyl ether (100 mL) and washed successively with 1 M NaOH (2 x 50 mL) to remove any unreacted 4-methoxyphenol, water (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.[3]

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Molar Ratio (4-Methoxyphenol : 1,3-Diiodopropane : K₂CO₃)1 : 1.5 : 1.5
Reaction Temperature~ 82°C (Reflux)
Reaction Time12-24 hours
Expected Yield70-85% (based on similar reactions)

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.85 (d, J = 9.0 Hz, 2H, Ar-H), 6.80 (d, J = 9.0 Hz, 2H, Ar-H), 4.00 (t, J = 6.0 Hz, 2H, O-CH₂), 3.77 (s, 3H, O-CH₃), 3.35 (t, J = 6.8 Hz, 2H, CH₂-I), 2.25 (quint, J = 6.4 Hz, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 153.5, 147.5, 115.5, 114.8, 67.0 (O-CH₂), 55.7 (O-CH₃), 33.5 (-CH₂-), 3.0 (CH₂-I).[4]

  • IR (KBr, cm⁻¹): 3050 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1510, 1460 (Ar C=C stretch), 1230 (Aryl-O stretch), 1040 (Alkyl-O stretch), 520 (C-I stretch).

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start 4-Methoxyphenol + K₂CO₃ in Acetonitrile reflux Add 1,3-Diiodopropane & Reflux (12-24h) start->reflux filter Filter & Concentrate reflux->filter extract Dissolve in Ether & Wash filter->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism phenol 4-Methoxyphenol (Ar-OH) phenoxide 4-Methoxyphenoxide (Ar-O⁻) phenol->phenoxide Deprotonation base K₂CO₃ sn2 SN2 Attack phenoxide->sn2 diiodopropane 1,3-Diiodopropane (I-CH₂CH₂CH₂-I) diiodopropane->sn2 product This compound (Ar-O-(CH₂)₃-I) sn2->product iodide Iodide Ion (I⁻) sn2->iodide Leaving Group

Caption: Simplified mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-iodopropoxy)-4-methoxybenzene via the Williamson ether synthesis. This method involves the reaction of 4-methoxyphenol with 1,3-diiodopropane in the presence of a base. The protocol outlines the required reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1] In this application note, we describe the synthesis of this compound, a potentially useful intermediate in organic synthesis and drug development. The protocol is designed to be straightforward and reproducible for researchers in a laboratory setting.

Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of this compound.

Quantitative Data

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Methoxyphenol124.1410.01.01.24 g
1,3-Diiodopropane295.8912.01.23.55 g (2.11 mL)
Sodium Hydride (60% in mineral oil)40.0011.01.10.44 g
Anhydrous Dimethylformamide (DMF)---20 mL
This compound292.11--Theoretical: 2.92 g

Experimental Protocol

1. Materials and Equipment

  • 4-Methoxyphenol

  • 1,3-Diiodopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

2. Procedure

  • Preparation of the Sodium Phenoxide: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.24 g, 10.0 mmol). Dissolve the phenol in 20 mL of anhydrous DMF. While stirring, carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of the Alkyl Halide: Cool the reaction mixture back to 0 °C and add 1,3-diiodopropane (2.11 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

3. Characterization

The structure of the purified this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J = 9.2 Hz, 2H), 6.80 (d, J = 9.2 Hz, 2H), 4.05 (t, J = 5.9 Hz, 2H), 3.77 (s, 3H), 3.39 (t, J = 6.6 Hz, 2H), 2.25 (quint, J = 6.2 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 153.8, 152.9, 115.5, 114.7, 67.2, 55.8, 33.1, 2.8.

  • IR (neat, cm⁻¹): 2938, 1508, 1230, 1178, 1038, 822.

  • Mass Spectrometry (EI): m/z (%) 292 (M⁺).

Note: The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the reagents and the careful execution of the protocol.

Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification reagent1 4-Methoxyphenol phenoxide Sodium 4-methoxyphenoxide reagent1->phenoxide Deprotonation reagent2 Sodium Hydride reagent2->phenoxide solvent Anhydrous DMF solvent->phenoxide product This compound phenoxide->product Nucleophilic Attack alkyl_halide 1,3-Diiodopropane alkyl_halide->product extraction Extraction with Et2O product->extraction washing Washing extraction->washing drying Drying (MgSO4) washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

References

The Versatility of 1-(3-Iodopropoxy)-4-methoxybenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(3-Iodopropoxy)-4-methoxybenzene is a valuable bifunctional reagent in organic synthesis, incorporating a reactive primary alkyl iodide and a protected phenolic ether. This structure allows for its use as a key building block in the assembly of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its primary utility lies in its susceptibility to nucleophilic substitution at the iodopropoxy chain, enabling the introduction of the 4-methoxyphenoxypropyl moiety into a wide range of substrates. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The primary application of this compound is as an electrophile in SN2 reactions. The carbon-iodine bond is highly polarized and the iodide is an excellent leaving group, facilitating reactions with a variety of nucleophiles.

1. Williamson Ether Synthesis: A cornerstone of ether synthesis, this reaction is effectively applied using this compound to introduce the 4-methoxyphenoxypropyl group onto alcohols and phenols. The reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

2. N-Alkylation of Amines and Heterocycles: Primary and secondary amines, as well as nitrogen-containing heterocycles like imidazole and piperidine, readily displace the iodide to form new carbon-nitrogen bonds. This is a common strategy for the synthesis of pharmaceutical intermediates and other biologically active compounds.

3. Synthesis of Azides and Other Functional Groups: The iodide can be displaced by other nucleophiles, such as sodium azide, to introduce different functionalities. The resulting azide can then be further transformed, for example, through reduction to a primary amine or via cycloaddition reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key applications of this compound.

Table 1: Williamson Ether Synthesis

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrophenolK₂CO₃DMF8012>85
PhenolNaHTHFrt16~90
4-Methoxybenzyl alcoholNaHDMFrt12~85

Table 2: N-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃AcetonitrileReflux24~80-90
ImidazoleNaHDMF6012~75-85
MorpholineK₂CO₃DMF8016~80

Table 3: Other Nucleophilic Substitutions

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | Sodium Azide | DMF | 50 | 12 | >90 |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with 4-Nitrophenol

This protocol describes the synthesis of 1-methoxy-4-(3-(4-nitrophenoxy)propoxy)benzene.

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: N-Alkylation of Piperidine

This protocol details the synthesis of 1-(3-(4-methoxyphenoxy)propyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Reflux the mixture for 24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Synthesis of 3-(4-methoxyphenoxy)propyl azide

This protocol outlines the preparation of an azide intermediate.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the azide product, which can often be used in the next step without further purification.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic applications described.

Williamson_Ether_Synthesis reagent 1-(3-Iodopropoxy)-4- methoxybenzene product Ether (R-O-(CH₂)₃-O-Ph-OMe) reagent->product Sɴ2 Reaction nucleophile Alcohol / Phenol (R-OH) nucleophile->product base Base (e.g., K₂CO₃, NaH) base->nucleophile Deprotonation

Caption: Williamson Ether Synthesis Workflow.

N_Alkylation_Workflow start 1-(3-Iodopropoxy)-4- methoxybenzene product_n N-Alkylated Product (R₂N-(CH₂)₃-O-Ph-OMe) start->product_n Sɴ2 Reaction amine Amine / Heterocycle (R₂NH) amine->product_n base_n Base (e.g., K₂CO₃) base_n->amine Optional, depends on amine pKa

Caption: N-Alkylation Reaction Workflow.

Functional_Group_Interconversion iodide 1-(3-Iodopropoxy)-4- methoxybenzene azide_product 3-(4-methoxyphenoxy)propyl azide iodide->azide_product Sɴ2 Reaction azide_reagent Sodium Azide (NaN₃) azide_reagent->azide_product amine_product 3-(4-methoxyphenoxy)propan-1-amine azide_product->amine_product Reduction (e.g., H₂, Pd/C)

Caption: Synthesis of an Amine via an Azide Intermediate.

Disclaimer: These protocols provide general guidance. Researchers should optimize conditions for their specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for 1-(3-Iodopropoxy)-4-methoxybenzene in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

While a variety of linker architectures have been explored, aryl-alkyl ethers offer a balance of flexibility and conformational constraint that can be advantageous in PROTAC design. This document provides detailed application notes and protocols for the use of 1-(3-Iodopropoxy)-4-methoxybenzene as a versatile building block for the synthesis of PROTACs featuring a phenoxypropyl ether moiety in the linker. Although direct utilization of this specific complete linker in published PROTACs is not yet widely documented, its chemical structure provides a valuable scaffold for constructing effective linkers. The protocols and data presented herein are based on established synthetic methodologies and data from structurally related PROTACs containing similar aryl-alkyl ether linkers.

Chemical Properties and Advantages as a Linker Precursor

This compound is a bifunctional molecule that serves as an excellent starting point for PROTAC linker synthesis.

  • Iodopropyl Group: The iodopropyl group is a highly reactive alkylating agent, susceptible to nucleophilic substitution by amines, phenols, and other nucleophiles commonly found on E3 ligase ligands or POI binders. This allows for the straightforward formation of stable ether or amine linkages.

  • 4-Methoxyphenyl Group: The methoxy group serves as a protecting group for the phenol. This allows for selective reaction at the iodopropyl end. The methoxy group can be readily deprotected under various conditions to reveal a phenol, which can then be used as a handle for further conjugation, for example, to a POI ligand, through a Williamson ether synthesis.

  • Structural Motif: The resulting 4-hydroxyphenoxypropyl moiety provides a semi-rigid element within the PROTAC linker, which can favorably influence the orientation of the two ligands and contribute to productive ternary complex formation.

Data from Structurally Related PROTACs

Due to the novelty of this compound as a specific PROTAC linker, quantitative data from PROTACs containing the exact resulting linker is not available. However, the following tables summarize data from PROTACs that feature structurally similar alkyl-ether or aryl-alkyl ether linkers, targeting Bruton's tyrosine kinase (BTK) and TANK-binding kinase 1 (TBK1). This data serves to illustrate the potential efficacy of PROTACs synthesized using the proposed building block.

Table 1: Degradation Activity of BTK PROTACs with Alkyl/Ether Linkers

PROTAC IDLinker CompositionTargetCell LineDC50 (nM)Dmax (%)Reference
BTK Degrader 1 Alkyl/Ether ChainBTKRamos1 - 40Not Reported[1]
PTD10 Mixed Alkyl/PEGBTKRamos0.5>90[2]
RC-1 Alkyl ChainBTKMOLM-146.6>90[3]

Table 2: Degradation Activity of TBK1 PROTACs with Alkyl/Ether Linkers

PROTAC IDLinker Length (atoms)TargetDC50 (nM)Dmax (%)Reference
TBK1 Degrader 21TBK1396[4]
TBK1 Degrader 29TBK129276[4]

Experimental Protocols

The following protocols describe a general approach for the synthesis of a hypothetical PROTAC using this compound as a key building block.

Protocol 1: Synthesis of an E3 Ligase Ligand-Linker Intermediate

This protocol details the alkylation of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) with this compound.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in DMF, add DIPEA (3.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60-80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker intermediate.

Protocol 2: Deprotection of the Methoxy Group

This protocol describes the cleavage of the methyl ether to unmask the phenolic hydroxyl group.

Materials:

  • E3 ligase ligand-linker intermediate from Protocol 1

  • Boron tribromide (BBr3) solution in dichloromethane (DCM)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr3 in DCM (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected phenol intermediate.

Protocol 3: Final PROTAC Assembly via Williamson Ether Synthesis

This protocol outlines the coupling of the deprotected phenol intermediate with a POI ligand functionalized with a suitable leaving group (e.g., a chloro or bromo-alkyl group).

Materials:

  • Deprotected phenol intermediate from Protocol 2

  • POI ligand with an alkyl halide handle (e.g., chloro- or bromo-alkyl functionalized inhibitor)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • To a solution of the deprotected phenol intermediate (1.0 eq) in DMF, add Cs2CO3 (2.0 eq).

  • Add the POI ligand functionalized with an alkyl halide (1.1 eq).

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by silica gel column chromatography or preparative HPLC.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Linker Attachment to E3 Ligand cluster_1 Step 2: Deprotection cluster_2 Step 3: Final PROTAC Assembly E3_Ligand_NH2 E3 Ligand-NH2 Intermediate_1 E3 Ligand-Linker(OMe) E3_Ligand_NH2->Intermediate_1 DIPEA, DMF Linker_Precursor This compound Linker_Precursor->Intermediate_1 Intermediate_2 E3 Ligand-Linker(OH) Intermediate_1->Intermediate_2 BBr3, DCM Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Cs2CO3, DMF POI_Ligand_X POI Ligand-Alkyl-X POI_Ligand_X->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

Representative Signaling Pathway: BTK Signaling in B-Cells

PROTACs with aryl-alkyl ether linkers have been successfully developed to target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Degradation of BTK can effectively block downstream signaling and inhibit the proliferation of B-cell lymphoma cells.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proteasome Proteasomal Degradation BTK->Proteasome PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC (Aryl-Alkyl Ether Linker) PROTAC->BTK Degradation

Caption: BTK signaling pathway and the point of intervention by a BTK-targeting PROTAC.

Conclusion

This compound represents a promising and versatile building block for the synthesis of PROTACs with aryl-alkyl ether linkers. The synthetic protocols provided offer a clear path for its incorporation into novel PROTAC designs. While direct biological data for PROTACs containing this specific linker is still emerging, the data from structurally related molecules targeting key cancer-related proteins like BTK and TBK1 are highly encouraging. The balance of synthetic accessibility and favorable structural properties makes this compound a valuable tool for researchers in the field of targeted protein degradation. Future studies focusing on the systematic evaluation of PROTACs derived from this building block will be crucial to fully elucidate its potential in developing next-generation therapeutics.

References

Application Notes and Protocols: Reaction of 1-(3-Iodopropoxy)-4-methoxybenzene with Amines for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of N-substituted 3-(4-methoxyphenoxy)propan-1-amine derivatives through the reaction of 1-(3-iodopropoxy)-4-methoxybenzene with various amines. The resulting compounds are valuable intermediates in the development of novel therapeutics, particularly those targeting cancer signaling pathways.

Introduction

The alkylation of amines with this compound is a robust method for synthesizing a diverse library of N-substituted 3-(4-methoxyphenoxy)propan-1-amine derivatives. This reaction proceeds via a nucleophilic substitution mechanism, analogous to the Williamson ether synthesis. The products of this reaction have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and enzyme inhibitors. Notably, certain derivatives have been shown to modulate the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

Reaction Scheme

The general reaction involves the displacement of the iodide leaving group from this compound by a primary or secondary amine.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 3-(4-methoxyphenoxy)propan-1-amines

This protocol describes a general procedure for the reaction of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).

Materials:

  • This compound

  • Aniline

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of the amine (1.2 equivalents) in acetonitrile (10 mL per mmol of iodide) is added potassium carbonate (2.0 equivalents).

  • This compound (1.0 equivalent) is then added to the suspension.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-substituted 3-(4-methoxyphenoxy)propan-1-amine derivative.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of two representative derivatives.

AmineProductReaction Time (h)SolventBaseTemperature (°C)Yield (%)
AnilineN-phenyl-3-(4-methoxyphenoxy)propan-1-amine18AcetonitrileK₂CO₃8275-85
Morpholine4-(3-(4-methoxyphenoxy)propyl)morpholine12AcetonitrileK₂CO₃8280-90

Application in Drug Discovery: Targeting the PI3K/mTOR Pathway

Derivatives of 3-(4-methoxyphenoxy)propan-1-amine have shown promise as inhibitors of the PI3K/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[2] Dual inhibition of PI3K and mTOR is a particularly attractive therapeutic strategy to overcome feedback loops and resistance mechanisms.[3]

Logical Relationship of Synthesis to Application

The synthesis of a library of N-substituted 3-(4-methoxyphenoxy)propan-1-amine derivatives allows for the exploration of structure-activity relationships (SAR). By varying the amine substituent, researchers can fine-tune the pharmacological properties of the molecule to enhance its potency and selectivity as a PI3K/mTOR inhibitor.

G Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Amine Library reaction Nucleophilic Substitution start->reaction purification Purification & Characterization reaction->purification product N-substituted 3-(4-methoxyphenoxy) propan-1-amine Derivatives purification->product screening In vitro Screening (e.g., Kinase Assays) product->screening Test Compounds sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_id Lead Compound Identification sar->lead_id in_vivo In vivo Studies (Xenograft Models) lead_id->in_vivo

Caption: Workflow from synthesis to biological evaluation.

PI3K/mTOR Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which N-substituted 3-(4-methoxyphenoxy)propan-1-amine derivatives can inhibit the PI3K/mTOR signaling pathway, leading to reduced cancer cell proliferation and survival.

G Inhibition of the PI3K/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-substituted 3-(4-methoxyphenoxy) propan-1-amine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway inhibition.

Conclusion

The reaction of this compound with amines provides a versatile and efficient route to a wide range of N-substituted 3-(4-methoxyphenoxy)propan-1-amine derivatives. These compounds serve as valuable scaffolds in drug discovery, particularly for the development of inhibitors targeting key cancer-related signaling pathways such as the PI3K/mTOR cascade. The protocols and data presented herein offer a foundation for researchers to synthesize and evaluate novel drug candidates in this promising chemical space.

References

Application Notes and Protocols: Coupling Reactions Involving 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for coupling reactions involving 1-(3-Iodopropoxy)-4-methoxybenzene. The primary focus of this note is the Williamson ether synthesis, a robust and widely used method for the formation of carbon-oxygen bonds. This reaction is particularly relevant for the pharmaceutical and materials science industries, where the construction of ether linkages is a common synthetic step.

Introduction

This compound is a valuable bifunctional molecule. The terminal iodide provides a reactive site for nucleophilic substitution reactions, making it an excellent substrate for coupling with various nucleophiles. The methoxyphenyl group can be a key structural motif in biologically active molecules or can be further functionalized.

The Williamson ether synthesis is a straightforward and efficient method for preparing ethers. The reaction involves the deprotonation of a phenol (or an alcohol) to form a more nucleophilic phenoxide (or alkoxide), which then displaces the iodide from this compound in an SN2 reaction.[1][2][3] This method is favored for its generally high yields and the commercial availability of the required reagents.[4]

Williamson Ether Synthesis: A Representative Coupling Reaction

The Williamson ether synthesis is a classic and reliable method for the preparation of unsymmetrical ethers. The reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as the nucleophile to displace a halide from an organohalide.[1] For the purposes of these application notes, we will focus on the reaction of this compound with a generic substituted phenol.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis Phenol Substituted Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Solvent Solvent (e.g., DMF, Acetonitrile) Alkyl_Iodide This compound Product Coupled Ether Product Alkyl_Iodide->Product Byproduct Iodide Salt Phenoxide->Product SN2 Attack

Caption: General scheme of the Williamson ether synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Williamson ether synthesis of various substituted phenols with this compound. The data is compiled from analogous reactions reported in the literature and is intended to provide an expected range for reaction outcomes.

EntryPhenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
14-MethoxyphenolK₂CO₃DMF801285-95
2PhenolNaHTHF60880-90
34-NitrophenolCs₂CO₃Acetonitrile701075-85
42-NaphtholK₂CO₃DMF801688-98

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed methodology for the coupling of a substituted phenol with this compound.

Materials:
  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

G A 1. Combine phenol, K2CO3, and DMF in a flask. B 2. Add this compound. A->B C 3. Heat the reaction mixture at 80°C. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to room temperature and add water. D->E F 6. Extract with diethyl ether. E->F G 7. Wash organic layer with 1M HCl and brine. F->G H 8. Dry organic layer over MgSO4. G->H I 9. Filter and concentrate in vacuo. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for Williamson ether synthesis.

Procedure:
  • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle or oil bath.

  • Maintain the temperature and stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 1 M hydrochloric acid (2 x 50 mL), followed by saturated sodium chloride solution (brine) (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled ether product.

Other Potential Coupling Reactions

Logical Relationship of Potential Coupling Reactions:

G A This compound B Sonogashira Coupling (with terminal alkyne) A->B C Suzuki Coupling (with boronic acid) A->C D Heck Coupling (with alkene) A->D E Buchwald-Hartwig Amination (with amine) A->E F Alkynyl-substituted Product B->F G Aryl- or Vinyl-substituted Product C->G H Alkene-substituted Product D->H I Amine-substituted Product E->I

Caption: Potential cross-coupling reactions.

  • Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield an alkynyl-substituted product.[5]

  • Suzuki Coupling: Coupling with a boronic acid or ester under palladium catalysis would lead to the formation of a new carbon-carbon bond, introducing an aryl or vinyl group.

  • Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine would form a carbon-nitrogen bond, leading to an amine-substituted product.

Researchers interested in these transformations can adapt standard protocols for these named reactions to this compound, with the understanding that optimization of reaction conditions may be necessary.

References

"Experimental procedure for the purification of 1-(3-Iodopropoxy)-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol: Purification of 1-(3-Iodopropoxy)-4-methoxybenzene

This document provides a detailed experimental procedure for the purification of this compound, a key intermediate in various organic syntheses. The protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a haloalkoxy aromatic compound. Its purity is crucial for the success of subsequent synthetic steps. This protocol outlines a standard purification method using column chromatography, a widely accepted technique for the separation of organic compounds. While specific literature on the purification of this exact molecule is not abundant, the following procedure is based on established methods for analogous compounds.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC NameThis compound[2]
Molecular FormulaC₁₀H₁₃IO₂[2]
Molecular Weight292.11 g/mol
AppearancePale yellow oil (presumed)
Boiling Point> 104-106 °C at 0.2 mmHg (estimated based on the bromo-analog)

Experimental Protocol: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure
  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.

    • Stir the slurry gently to remove any air bubbles.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Pour the silica gel slurry into the column.

    • Allow the solvent to drain slowly while gently tapping the column to ensure even packing of the stationary phase.

    • Add a layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent (e.g., Hexane:Ethyl Acetate 98:2).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin the elution with a non-polar solvent system, such as Hexane:Ethyl Acetate (98:2 v/v). The optimal solvent system may need to be determined by preliminary TLC analysis.[1]

    • Continuously add the eluent to the top of the column, ensuring the column does not run dry.

    • Collect fractions in separate tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation process by Thin Layer Chromatography (TLC).

    • Spot a small amount of each collected fraction onto a TLC plate.

    • Develop the TLC plate in the elution solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

    • The final product should be a purified oil.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the purification process.

Purification_Workflow start Start: Crude This compound prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elution Elute with Solvent System (e.g., Hexane:EtOAc 98:2) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions Identify Pure Fractions concentrate Concentrate under Reduced Pressure pool_fractions->concentrate end End: Purified Product concentrate->end

Caption: Workflow for the column chromatography purification of this compound.

TLC_Analysis_Logic fraction Collected Fraction spot_tlc Spot on TLC Plate fraction->spot_tlc develop_tlc Develop Plate in Eluent spot_tlc->develop_tlc visualize_uv Visualize under UV Light develop_tlc->visualize_uv decision Single Spot? visualize_uv->decision pool Pool with Pure Fractions decision->pool Yes discard Keep Separate or Discard decision->discard No

Caption: Decision-making process for fraction analysis using Thin Layer Chromatography (TLC).

References

Application Note and Protocol: Scale-up Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(3-Iodopropoxy)-4-methoxybenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure incorporates a methoxyphenyl group and an iodopropyl chain, making it a versatile intermediate for introducing this moiety into larger molecules through nucleophilic substitution or cross-coupling reactions. This document provides a detailed protocol for the scale-up synthesis of this compound from commercially available starting materials, designed to be a reliable and scalable procedure for laboratory and early-stage development settings.

Reaction Scheme:

The synthesis of this compound is achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. In this reaction, the phenoxide ion of 4-methoxyphenol acts as a nucleophile, displacing an iodide ion from 1,3-diiodopropane.

Data Presentation

Table 1: Reagent and Product Quantities for Scale-up Synthesis

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (mL)Equivalents
4-Methoxyphenol124.1410012.41-1.0
1,3-Diiodopropane295.8930088.7731.73.0
Potassium Carbonate138.2120027.64-2.0
N,N-Dimethylformamide (DMF)---250-
Product (Theoretical) 292.11 100 29.21 - -

Experimental Protocol

Materials:

  • 4-Methoxyphenol (≥98%)

  • 1,3-Diiodopropane (99%)

  • Potassium Carbonate (anhydrous, ≥99%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 1 L three-neck round-bottom flask, add 4-methoxyphenol (12.41 g, 100 mmol), potassium carbonate (27.64 g, 200 mmol), and anhydrous N,N-dimethylformamide (250 mL).

  • Addition of Alkylating Agent: Stir the mixture under a nitrogen atmosphere and add 1,3-diiodopropane (31.7 mL, 300 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a 1 L separatory funnel containing 500 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL) to remove any unreacted iodine.

    • Wash the organic layer with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.00 - 6.80 (m, 4H, Ar-H), 4.05 (t, J = 5.8 Hz, 2H, O-CH₂), 3.78 (s, 3H, O-CH₃), 3.40 (t, J = 6.6 Hz, 2H, I-CH₂), 2.30 (p, J = 6.2 Hz, 2H, -CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 153.8, 149.5, 115.6, 114.8, 67.2, 55.8, 33.5, 2.9.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₃IO₂ [M+H]⁺: 293.00, found: 293.0.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents 4-Methoxyphenol 1,3-Diiodopropane K2CO3 DMF reaction_vessel Reaction at 80 °C (12-16 h) reagents->reaction_vessel 1. Mix quench Quench with Water reaction_vessel->quench 2. Cool extraction Extract with Ethyl Acetate quench->extraction wash_thiosulfate Wash with Na2S2O3 (aq) extraction->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine drying Dry (MgSO4) & Concentrate wash_brine->drying chromatography Silica Gel Column Chromatography drying->chromatography 3. Purify product 1-(3-Iodopropoxy)- 4-methoxybenzene chromatography->product 4. Isolate

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 1,3-Diiodopropane is a lachrymator and should be handled with care.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can deactivate the phenoxide.

    • Confirm the reaction has gone to completion using TLC. If starting material remains, consider extending the reaction time or increasing the temperature slightly.

    • Incomplete extraction can lead to product loss. Ensure thorough extraction from the aqueous phase.

  • Formation of Bis-ether Product: Using a large excess of the diiodoalkane minimizes the formation of the bis-alkylation product where two molecules of 4-methoxyphenol react with one molecule of 1,3-diiodopropane.

  • Product Purity Issues:

    • Thorough washing with sodium thiosulfate is necessary to remove any residual iodine, which can discolor the product.

    • Careful column chromatography is essential for separating the product from any unreacted starting materials or byproducts.

This detailed protocol provides a robust method for the scale-up synthesis of this compound, suitable for researchers in various stages of drug discovery and development. The clear, step-by-step instructions, along with the data summary and workflow diagram, facilitate straightforward implementation and troubleshooting.

Application Notes and Protocols: The Role of 1-(3-Iodopropoxy)-4-methoxybenzene in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-Iodopropoxy)-4-methoxybenzene as a key building block in the synthesis of bioactive molecules, particularly those targeting adrenergic receptors. The protocols and data presented are compiled from established synthetic methodologies and serve as a guide for the development of novel therapeutics.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of a 3-(4-methoxyphenoxy)propyl moiety into a target molecule. This structural motif is prevalent in a class of alpha-1 adrenergic receptor antagonists, which are clinically significant for the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The iodo- a halogen that is a good leaving group, facilitates nucleophilic substitution reactions, making this reagent highly suitable for the N-alkylation of amines, particularly piperazine derivatives.

Application in the Synthesis of Naftopidil Analogues

A prominent example of the application of this class of reagents is in the synthesis of Naftopidil and its analogues. Naftopidil is an α1-adrenoceptor antagonist used for treating BPH. The general synthetic approach involves the coupling of a substituted piperazine with a 1-(3-halopropoxy)-4-methoxybenzene derivative. While many patented syntheses of Naftopidil itself utilize an epoxide precursor, the use of a halo-analogue represents a common and straightforward alternative for the synthesis of related structures.

General Synthetic Scheme

The core reaction involves the N-alkylation of an arylpiperazine with this compound. This reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction.

Diagram of the general synthetic workflow:

SynthesisWorkflow reagent1 1-(3-Iodopropoxy)-4- methoxybenzene conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->conditions reagent2 Arylpiperazine Derivative reagent2->conditions product Bioactive Molecule (e.g., Naftopidil Analogue) conditions->product N-alkylation workup Work-up & Purification product->workup SignalingPathway norepinephrine Norepinephrine receptor α1-Adrenergic Receptor norepinephrine->receptor binds gq Gq protein receptor->gq activates antagonist Synthesized Antagonist antagonist->receptor blocks relaxation Smooth Muscle Relaxation antagonist->relaxation plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Smooth Muscle Contraction ca_release->response pkc->response

Application Notes and Protocols for the Characterization of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(3-Iodopropoxy)-4-methoxybenzene. The following protocols and data are designed to assist in the structural elucidation and purity assessment of this compound, which is a valuable intermediate in pharmaceutical synthesis. The methods described are based on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Compound Overview

Structure:

IUPAC Name: this compound Molecular Formula: C₁₀H₁₃IO₂ Molecular Weight: 292.11 g/mol

Analytical Characterization Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of this compound, starting from the synthesized compound to its final characterization.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS or ESI-MS) Purification->MS HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Determination->Final_Report

Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on known values for similar structural motifs, such as 1-iodo-4-methoxybenzene.[1]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to OCH₃)6.85 - 6.95d (J ≈ 9 Hz)2H
Ar-H (ortho to O-propyl)6.75 - 6.85d (J ≈ 9 Hz)2H
O-CH₂-CH₂-CH₂-I3.95 - 4.05t (J ≈ 6 Hz)2H
O-CH₂-CH₂-CH₂-I2.15 - 2.25p (J ≈ 6 Hz)2H
O-CH₂-CH₂-CH₂-I3.30 - 3.40t (J ≈ 7 Hz)2H
OCH₃3.78s3H

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C (C-O-propyl)158.0 - 159.0
Ar-C (C-OCH₃)153.0 - 154.0
Ar-CH (ortho to O-propyl)115.0 - 116.0
Ar-CH (ortho to OCH₃)114.0 - 115.0
O-CH₂-CH₂-CH₂-I67.0 - 68.0
OCH₃55.6
O-CH₂-CH₂-CH₂-I33.0 - 34.0
O-CH₂-CH₂-CH₂-I2.0 - 3.0
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and assign chemical shifts relative to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

    • Assign chemical shifts relative to the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings, particularly within the propyl chain.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range proton-carbon connectivities, for example, between the propyl chain protons and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Key Fragments

Fragment DescriptionPredicted m/z
[M]⁺ (Molecular Ion)292.0
[M - I]⁺165.1
[M - C₃H₆I]⁺123.1
[C₇H₇O]⁺ (methoxyphenyl cation)107.1
[C₃H₆I]⁺ (iodopropyl cation)169.0
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI-MS): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a GC inlet.

    • Electrospray Ionization (ESI-MS): A softer ionization technique suitable for a wider range of compounds. The sample solution is infused directly into the ion source.

  • Mass Analysis:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak (m/z 292) to observe the characteristic fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the methoxyphenyl group and the iodopropyl chain. Aromatic compounds typically show a strong molecular ion peak.[2] Common fragmentation for ethers occurs alpha to the oxygen atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase method is generally suitable for this type of aromatic compound.

Example HPLC Method Parameters

Table 4: HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic: 70% Acetonitrile, 30% Water
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 225 nm and 275 nm
Run Time10 minutes
Experimental Protocol for HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard of this compound at a concentration of 1 mg/mL in acetonitrile.

    • Prepare the sample for analysis at the same concentration.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution five times and verify that the retention time and peak area are reproducible (RSD < 2%).

  • Analysis:

    • Inject the sample solution.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Purity Calculation:

    • Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Logical Relationship of Analytical Data

The following diagram illustrates how the data from different analytical techniques are integrated to confirm the structure of this compound.

Data Integration cluster_nmr NMR Data cluster_ms Mass Spectrometry Data cluster_hplc Chromatographic Data H_NMR ¹H NMR: - Aromatic signals - Propoxy chain signals - Methoxy singlet Structure Confirmed Structure: This compound H_NMR->Structure Confirms proton environment C_NMR ¹³C NMR: - Aromatic carbons - Propoxy chain carbons - Methoxy carbon C_NMR->Structure Confirms carbon backbone MS_Data MS: - Molecular Ion at m/z 292 - Fragments for iodopropyl and methoxyphenyl moieties MS_Data->Structure Confirms molecular weight and key fragments HPLC_Data HPLC: - Single major peak indicates high purity HPLC_Data->Structure Confirms purity

Caption: Integration of NMR, MS, and HPLC data for the structural confirmation and purity assessment of the target compound.

References

Application Notes and Protocols: 1-(3-Iodopropoxy)-4-methoxybenzene as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Iodopropoxy)-4-methoxybenzene is a valuable bifunctional building block in organic synthesis, particularly in the construction of novel compounds for pharmaceutical and materials science research. Its structure incorporates two key reactive sites: a terminal iodide, which is an excellent leaving group for nucleophilic substitution reactions, and a methoxy-substituted benzene ring that can be further functionalized. The three-carbon propoxy chain provides a flexible spacer, making this molecule an ideal candidate for use as a linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures.

The primary application of this compound lies in its utility as an alkylating agent. The electron-rich methoxy group on the phenyl ring enhances the stability of the molecule, while the terminal iodide on the propyl chain readily participates in reactions with a wide range of nucleophiles, such as phenols, amines, and thiols. This allows for the straightforward introduction of a 4-methoxyphenoxypropyl moiety into a target molecule.

Key Applications

  • Synthesis of Aryl Ethers: this compound is an effective reagent for the O-alkylation of phenols via the Williamson ether synthesis to form diaryl ethers with a flexible three-carbon linker.

  • Formation of Amines and Thioethers: It can react with primary and secondary amines, as well as thiols, to introduce the 4-methoxyphenoxypropyl group, a common motif in various biologically active molecules.

  • Linker in Bifunctional Molecules: The propyl chain serves as a versatile linker in the design and synthesis of bifunctional molecules like PROTACs, which require the connection of two different protein-binding ligands.

  • Solid-Phase Synthesis: The reactivity of the terminal iodide makes it suitable for anchoring to solid supports, enabling its use in solid-phase organic synthesis (SPOS) workflows.

Quantitative Data

The following table summarizes typical reaction parameters for the use of this compound as an alkylating agent in a nucleophilic substitution reaction, based on common laboratory practices for similar compounds.

ParameterValueNotes
Reactant This compoundCAS: 198411-17-5
Nucleophile Phenols, Amines, ThiolsThe choice of base and solvent depends on the pKa of the nucleophile.
Base K₂CO₃, Cs₂CO₃, NaHTypically 1.5 - 2.0 equivalents are used.
Solvent DMF, Acetonitrile, THFAnhydrous conditions are recommended, especially when using strong bases like NaH.
Reaction Temperature 60 - 80 °CHigher temperatures may be required for less reactive nucleophiles.
Reaction Time 3 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield 60 - 95%Yields are dependent on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Phenol using this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of an aryl ether by reacting a phenolic compound with this compound.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the phenolic substrate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids. The amount of solvent should be sufficient to create a stirrable suspension.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether product.[1]

Visualizations

experimental_workflow Experimental Workflow for Williamson Ether Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 1. Add phenol and K₂CO₃ to a dry flask. setup2 2. Add anhydrous DMF. setup1->setup2 setup3 3. Add this compound. setup2->setup3 reaction 4. Heat to 60°C and stir for 3-12h. Monitor by TLC. setup3->reaction workup1 5. Cool to room temperature. reaction->workup1 workup2 6. Dilute with EtOAc and water. workup1->workup2 workup3 7. Separate layers and extract aqueous phase. workup2->workup3 workup4 8. Combine organic layers and wash. workup3->workup4 workup5 9. Dry with MgSO₄ and concentrate. workup4->workup5 purification 10. Purify by column chromatography. workup5->purification reaction_scheme General Reaction Scheme reactant1 R-OH (Phenol) plus1 + product R-O-(CH₂)₃-O-Ph-OCH₃ (Aryl Ether Product) reactant2 I-(CH₂)₃-O-Ph-OCH₃ (this compound) arrow K₂CO₃, DMF 60°C reactant2->arrow arrow->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 1,3-diiodopropane in an SN2 reaction.

Q2: What are the typical starting materials for this synthesis?

A2: The typical starting materials are 4-methoxyphenol and 1,3-diiodopropane. A base is required to deprotonate the 4-methoxyphenol, and a suitable solvent is needed to facilitate the reaction.

Q3: Which bases are recommended for the deprotonation of 4-methoxyphenol?

A3: For the synthesis of aryl ethers, moderately strong bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are commonly used. Stronger bases such as sodium hydride (NaH) can also be employed, particularly if the reaction is sluggish.[1]

Q4: What solvents are suitable for this reaction?

A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive, and they are suitable for SN2 reactions.[1] Commonly used solvents include acetone, dimethylformamide (DMF), and acetonitrile.[2]

Q5: What is the main side reaction to be aware of?

A5: The primary side reaction is the E2 elimination of the alkyl halide, which is more likely with secondary and tertiary alkyl halides.[2] Since 1,3-diiodopropane is a primary alkyl halide, elimination is less of a concern but can still occur, especially at higher temperatures. Another potential side reaction is the dialkylation of 4-methoxyphenol if an excess of the diiodoalkane is used or if the reaction conditions are not well-controlled.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-methoxyphenol. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low. 4. Impure starting materials or solvent.1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure anhydrous conditions as water will consume the base. 2. While 1,3-diiodopropane is reactive, ensure its purity. Consider using a phase-transfer catalyst like tetrabutylammonium bromide to enhance the reaction rate. 3. Gradually increase the reaction temperature, monitoring for the formation of side products by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[2] 4. Use freshly distilled solvents and ensure the purity of 4-methoxyphenol and 1,3-diiodopropane.
Formation of Multiple Products (observed by TLC/NMR) 1. Dialkylation: The phenoxide attacks both ends of the 1,3-diiodopropane. 2. Elimination: Formation of an alkene from 1,3-diiodopropane. 3. C-alkylation: The phenoxide attacks the alkyl halide at the aromatic ring instead of the oxygen atom.1. Use an excess of 4-methoxyphenol relative to 1,3-diiodopropane to favor mono-alkylation. 2. Maintain a moderate reaction temperature. Use a less sterically hindered base. 3. This is less common but can occur. Using a polar aprotic solvent can favor O-alkylation.
Difficulty in Product Purification 1. Presence of unreacted 4-methoxyphenol. 2. Presence of the dialkylated byproduct.1. Unreacted 4-methoxyphenol can be removed by washing the organic layer with an aqueous base solution (e.g., 5% NaOH) during workup. 2. The dialkylated product will be significantly less polar than the desired product. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Reaction Stalls Before Completion 1. Deactivation of the base. 2. Insufficient reaction time.1. Ensure anhydrous conditions to prevent the quenching of the base. 2. Monitor the reaction progress using TLC. Williamson ether syntheses can take from 1 to 8 hours to complete.[2]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 4-Methoxyphenol

  • 1,3-Diiodopropane

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add 1,3-diiodopropane (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (around 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with 5% NaOH solution to remove any unreacted 4-methoxyphenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction parameters for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions and scale.

ParameterCondition ACondition BCondition C
4-Methoxyphenol (eq) 1.01.01.2
1,3-Diiodopropane (eq) 1.21.51.0
Base (eq) K2CO3 (1.5)NaOH (1.2)NaH (1.1)
Solvent AcetoneDMFTHF
Temperature (°C) 56 (Reflux)8066 (Reflux)
Reaction Time (h) 648
Representative Yield (%) 75-85%80-90%85-95%

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents: 4-Methoxyphenol 1,3-Diiodopropane Base (e.g., K2CO3) Solvent (e.g., Acetone) reaction_setup 2. Reaction Setup: Combine reagents and stir reagents->reaction_setup reflux 3. Reflux: Heat to reflux (4-6 hours) reaction_setup->reflux workup 4. Workup: Filter solids Remove solvent reflux->workup extraction 5. Extraction: Dissolve in ether Wash with NaOH & Brine workup->extraction purification 6. Purification: Column Chromatography extraction->purification product 7. Final Product: This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_base Check Base: - Strength sufficient? - Anhydrous conditions? start->check_base check_temp Check Temperature: - Too low for reaction? - Too high causing side reactions? start->check_temp check_reagents Check Reagents/Solvent: - Purity of starting materials? - Anhydrous solvent? start->check_reagents multiple_products Multiple Products Observed dialkylation Dialkylation Issue: - Adjust stoichiometry (excess phenol) multiple_products->dialkylation elimination Elimination Issue: - Lower reaction temperature multiple_products->elimination purification_issue Purification Difficulty remove_phenol Remove Unreacted Phenol: - Aqueous base wash purification_issue->remove_phenol separate_byproducts Separate Byproducts: - Column chromatography purification_issue->separate_byproducts

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-iodopropoxy)-4-methoxybenzene. The information is presented in a clear question-and-answer format to address common challenges encountered during this Williamson ether synthesis.

Troubleshooting Guides

Issue: Low or No Yield of the Desired Product, this compound

Q1: My reaction has resulted in a low yield or failed to produce the target compound. What are the potential causes?

A1: Several factors can contribute to a low or negligible yield of this compound. These include:

  • Incomplete Deprotonation of 4-methoxyphenol: The reaction requires the formation of the 4-methoxyphenoxide anion, which acts as the nucleophile. If the base used is not strong enough or is not used in a sufficient amount, the starting phenol will not be fully deprotonated, leading to a poor yield. Ensure you are using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and that it is fresh and handled under anhydrous conditions.

  • Reaction Temperature and Time: The Williamson ether synthesis is sensitive to temperature.[1] If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. A typical temperature range for this synthesis is between 50-100°C, with reaction times of 1-8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Purity of Reagents and Solvent: The presence of water in the reaction mixture can quench the 4-methoxyphenoxide anion and hydrolyze the 1,3-diiodopropane. Ensure that all reagents and the solvent (e.g., acetone, DMF, or acetonitrile) are anhydrous.

  • Degradation of 1,3-diiodopropane: 1,3-diiodopropane can be sensitive to light and may degrade over time, releasing iodine. It is advisable to use freshly purified or commercially available high-purity 1,3-diiodopropane.

Issue: Formation of a Significant Amount of Byproduct

Q2: I have isolated my product, but I have a significant amount of a major byproduct. How can I identify and minimize it?

A2: The most common byproduct in this synthesis is the diether, 1,3-bis(4-methoxyphenoxy)propane . This occurs when two molecules of the 4-methoxyphenoxide anion react with one molecule of 1,3-diiodopropane.

  • Identification: The byproduct will have a higher molecular weight and a different polarity compared to the desired product. It can be identified using techniques like NMR, Mass Spectrometry, and by comparing its TLC retention factor (Rf) to the starting materials and the desired product.

  • Minimization Strategies:

    • Stoichiometry: To favor the formation of the mono-substituted product, a significant excess of 1,3-diiodopropane should be used. This increases the probability of a 4-methoxyphenoxide anion colliding with a molecule of 1,3-diiodopropane rather than the already formed this compound. A molar ratio of 1:3 to 1:5 of 4-methoxyphenol to 1,3-diiodopropane is often employed.

    • Slow Addition: Adding the 4-methoxyphenol/base mixture slowly to the solution of 1,3-diiodopropane can also help to maintain a low concentration of the phenoxide and favor the mono-alkylation product.

Frequently Asked Questions (FAQs)

Q3: What is the primary reaction mechanism for the synthesis of this compound?

A3: The synthesis of this compound is a classic example of the Williamson ether synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the 4-methoxyphenoxide anion. This anion then acts as a nucleophile and attacks one of the primary carbon atoms of 1,3-diiodopropane, displacing an iodide ion as the leaving group to form the desired ether linkage.

Q4: Can other dihaloalkanes be used instead of 1,3-diiodopropane?

A4: Yes, other dihaloalkanes like 1,3-dibromopropane or 1-bromo-3-chloropropane can be used. However, the reactivity of the halide leaving group follows the trend I > Br > Cl. Therefore, 1,3-diiodopropane is the most reactive substrate, which can allow for milder reaction conditions. If using less reactive dihaloalkanes, you may need to increase the reaction temperature or use a stronger base to achieve a comparable reaction rate.

Q5: My product appears to be contaminated with a colored impurity. What could this be and how can I remove it?

A5: A common colored impurity is elemental iodine (I₂), which can form from the degradation of 1,3-diiodopropane. This can often be removed during the work-up by washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the iodine to colorless iodide ions, which can then be removed in the aqueous phase.

Q6: What are the best practices for purifying the final product?

A6: The most common method for purifying this compound is column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be adjusted to achieve good separation between the desired product, the unreacted 1,3-diiodopropane, and the 1,3-bis(4-methoxyphenoxy)propane byproduct. The byproduct, being more polar than the desired monoether, will typically have a lower Rf value and elute later from the column.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution. The values are illustrative and can vary based on specific experimental conditions.

4-methoxyphenol: 1,3-diiodopropane (molar ratio)Reaction Temperature (°C)Expected Yield of this compoundExpected Yield of 1,3-bis(4-methoxyphenoxy)propane
1:160Low to ModerateHigh
1:360Moderate to HighModerate
1:560HighLow
1:340Low (incomplete reaction)Low
1:380HighModerate to High

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-methoxyphenol

  • 1,3-diiodopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 1 hour to ensure the formation of the potassium salt of 4-methoxyphenol.

  • Add 1,3-diiodopropane (3.0 eq) to the reaction mixture.

  • Continue to heat the mixture at reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with water, 1 M HCl, saturated aqueous sodium thiosulfate (if the organic layer is colored), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction_Pathway 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenoxide 4-Methoxyphenoxide 4-Methoxyphenol->4-Methoxyphenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->4-Methoxyphenoxide This compound This compound 4-Methoxyphenoxide->this compound SN2 Attack 1,3-bis(4-methoxyphenoxy)propane (Byproduct) 1,3-bis(4-methoxyphenoxy)propane (Byproduct) 4-Methoxyphenoxide->1,3-bis(4-methoxyphenoxy)propane (Byproduct) 1,3-Diiodopropane 1,3-Diiodopropane 1,3-Diiodopropane->this compound This compound->1,3-bis(4-methoxyphenoxy)propane (Byproduct) Further Reaction

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield Issue Check_Base Base strength & amount adequate? Start->Check_Base Check_Conditions Temp & time optimal? Check_Base->Check_Conditions Yes Solution_Base Use stronger/more base Check_Base->Solution_Base No Check_Reagents Reagents & solvent pure/anhydrous? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temp/time via TLC Check_Conditions->Solution_Conditions No Solution_Reagents Use anhydrous reagents/solvent Check_Reagents->Solution_Reagents No Byproduct_Issue High Byproduct Formation Check_Reagents->Byproduct_Issue Yes Check_Stoichiometry Excess diiodoalkane used? Solution_Stoichiometry Increase excess of diiodoalkane Check_Stoichiometry->Solution_Stoichiometry No Check_Stoichiometry->Byproduct_Issue Yes Byproduct_Issue->Check_Stoichiometry

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(3-Iodopropoxy)-4-methoxybenzene.

Troubleshooting Guides

Column Chromatography Purification

Column chromatography is a common and effective method for purifying this compound from reaction byproducts and unreacted starting materials. Success often depends on the choice of stationary phase and eluent system.

Problem: Co-elution of the product with impurities.

  • Possible Cause: The solvent system may not be optimal for separating compounds with similar polarities.

  • Solution:

    • TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the best separation. A good solvent system will show a clear separation between the product spot and any impurity spots.

    • Solvent Gradient: Employ a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate). This can help to resolve closely eluting compounds.

    • Alternative Solvents: Consider using a different solvent system altogether. For instance, a mixture of dichloromethane and hexane can sometimes provide better separation for aromatic compounds.

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent may be too non-polar, causing the compound to strongly adhere to the silica gel. This compound has polar ether and iodo functional groups, which can lead to strong interactions with the polar stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you started with a high hexane ratio, incrementally add more ethyl acetate or another polar solvent.

    • Check for Decomposition: Aryl iodides can sometimes be unstable on silica gel.[1] To test for this, spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing. In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Problem: Tailing of the product spot on TLC and column fractions.

  • Possible Cause: Tailing can be caused by overloading the column, the compound being too polar for the chosen solvent system, or interactions with the stationary phase.

  • Solution:

    • Load Less Material: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1.

    • Optimize Solvent System: A slightly more polar solvent system can sometimes reduce tailing by improving the solubility of the compound in the mobile phase.

    • Dry Loading: If the crude product is not readily soluble in the initial eluent, consider dry loading. Dissolve the crude material in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica onto the column.

Recrystallization Purification

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

Problem: The compound oils out instead of crystallizing.

  • Possible Cause: The cooling process is too rapid, or the chosen solvent is not ideal. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.

  • Solution:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Solvent Selection: The solvent may be too good a solvent. Try a slightly less polar solvent or a solvent pair. For aromatic ethers, common recrystallization solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[2][3]

    • Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Problem: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Efficient Filtration: Use a Büchner funnel for vacuum filtration and wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities are typically unreacted starting materials and potential side products. These include:

  • 4-Methoxyphenol: The starting phenol.

  • 1,3-Diiodopropane (or 1-bromo-3-iodopropane, etc.): The alkylating agent.

  • Bis(4-methoxyphenyl) ether: A potential byproduct if the phenoxide attacks another molecule of a starting aryl halide (less common in this specific synthesis).

  • Products of elimination: Although less likely with a primary iodide, some elimination to form an alkene could occur.[4][5][6][7][8]

Q2: My NMR spectrum shows unreacted 4-methoxyphenol. What is the best way to remove it?

A2: 4-Methoxyphenol is acidic and can be removed with an aqueous base wash. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash it with a 1M sodium hydroxide solution. The deprotonated 4-methoxyphenol will be soluble in the aqueous layer. Follow this with a water wash to remove any residual base and then dry the organic layer before concentrating.

Q3: The product appears to be degrading, turning yellow or brown upon standing. Why is this happening and how can I prevent it?

A3: Aryl iodides can be sensitive to light and air, leading to the formation of colored impurities, possibly through the liberation of elemental iodine. Store the purified compound in a dark, airtight container, preferably under an inert atmosphere (like nitrogen or argon) and at a low temperature.

Q4: Can I use distillation for purification?

A4: While distillation is a possibility for liquid compounds, this compound is a solid at room temperature. Therefore, distillation is not a suitable primary purification method.

Data Presentation

Impurity/ByproductStructureTypical Purification ChallengeRecommended Removal Method
4-Methoxyphenol 4-MeO-Ph-OHCo-elution with product in non-polar systems.Aqueous base wash (e.g., 1M NaOH).
1,3-Diiodopropane I-(CH₂)₃-ICan be difficult to separate from the product by chromatography due to similar polarity.Careful column chromatography with a gradient elution.
Bis(4-methoxyphenyl) ether (4-MeO-Ph)₂OGenerally less polar than the desired product.Column chromatography.

Experimental Protocols

Protocol 1: Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the column. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude Crude this compound wash_decision Phenolic Impurities? crude->wash_decision tlc TLC Analysis decision Purity Check tlc->decision column Column Chromatography decision->column Multiple Impurities recrystallization Recrystallization decision->recrystallization Mainly Solid Impurities pure_product Pure Product decision->pure_product Sufficiently Pure column->pure_product recrystallization->pure_product wash Aqueous Base Wash wash->tlc wash_decision->tlc No wash_decision->wash Yes

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue Encountered is_solid Is the crude product a solid? start->is_solid is_column Using Column Chromatography? is_solid->is_column Yes (or for liquid) recrystallization_issues Recrystallization Problems is_solid->recrystallization_issues Yes (solid specific issues) coelution Co-elution of spots? is_column->coelution Yes no_elution Product not eluting? coelution->no_elution No optimize_solvent Optimize solvent system (TLC analysis) coelution->optimize_solvent Yes increase_polarity Increase eluent polarity no_elution->increase_polarity Yes other_issues other_issues no_elution->other_issues No oiling_out Product oiling out? low_recovery Poor recovery? oiling_out->low_recovery No slow_cool Slow cooling, seed crystal oiling_out->slow_cool Yes min_solvent Minimize solvent, cool thoroughly low_recovery->min_solvent Yes gradient Use gradient elution optimize_solvent->gradient recrystallization_issues->oiling_out

Caption: Troubleshooting logic for purification challenges.

References

"Improving the stability of 1-(3-Iodopropoxy)-4-methoxybenzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Iodopropoxy)-4-methoxybenzene. The information is designed to help identify and resolve common stability issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing or Browning) of the Compound Oxidation of the iodide moiety, potentially accelerated by light and air exposure.[1]Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at reduced temperatures (2-8 °C).[2] Consider adding a stabilizer like copper powder to scavenge any liberated iodine.
Inconsistent or Poor Yields in Reactions Degradation of the starting material. The presence of degradation impurities can interfere with the desired reaction pathway.Confirm the purity of this compound using techniques like NMR or HPLC before use. If impurities are detected, purify the compound by column chromatography or recrystallization.
Appearance of Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) Formation of degradation products such as 1-(3-hydroxypropoxy)-4-methoxybenzene (from hydrolysis) or 4-methoxyphenol (from ether cleavage).Characterize the impurities to understand the degradation pathway. Adjust storage and handling procedures to mitigate the specific type of degradation observed (e.g., use anhydrous solvents to prevent hydrolysis).
Precipitate Formation in Solution The compound or its degradation products may have limited solubility in the chosen solvent, or polymerization/dimerization products may be forming.Check the solubility of the compound in the specific solvent. If the precipitate is a degradation product, re-evaluate the stability of the compound under the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The primary factors affecting the stability of this compound are exposure to light, air (oxygen), moisture, and elevated temperatures. The carbon-iodine bond is susceptible to homolytic cleavage, especially when exposed to light or heat, which can initiate radical chain reactions.[1] The ether linkage can be susceptible to cleavage under acidic or basic conditions.

Q2: How should I properly store this compound for long-term use?

A2: For long-term storage, this compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen). It is recommended to store it at a reduced temperature, such as in a refrigerator (2-8 °C). For highly sensitive applications, storage in a desiccator within the refrigerator is advisable to minimize moisture exposure.[2]

Q3: Can I handle this compound on the open bench?

A3: While brief handling on an open bench for weighing may be acceptable if the compound is not highly sensitive, it is best practice to handle this compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.[3][4][5]

Q4: What are the likely degradation products I should look for?

A4: Potential degradation products include:

  • 1-(3-hydroxypropoxy)-4-methoxybenzene: Resulting from the hydrolysis of the iodide.

  • 4-methoxyphenol: Resulting from the cleavage of the ether linkage.

  • Propene derivatives: Resulting from elimination reactions.

  • Elemental iodine (I₂): Which can cause discoloration.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific data for this compound is limited, for alkyl iodides in general, small amounts of copper powder or other radical scavengers can be used to inhibit decomposition by reacting with any formed iodine.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to the sample solution and heat at 60 °C for 24 hours.

    • Basic: Add 0.1 M NaOH to the sample solution and heat at 60 °C for 24 hours.

    • Oxidative: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 60 °C for 48 hours.

    • Photolytic: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.[6]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Characterize significant degradation products using LC-MS and NMR.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot the solid compound into amber glass vials under an inert atmosphere.

  • Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 2-8 °C) and at an accelerated condition (e.g., 25 °C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, analyze the sample for appearance, purity (by HPLC), and degradation products.

Data Presentation

Table 1: Forced Degradation Study Results

Stress Condition % Degradation of this compound Major Degradation Products Observed
0.1 M HCl, 60 °C, 24h5.2%4-methoxyphenol
0.1 M NaOH, 60 °C, 24h12.8%1-(3-hydroxypropoxy)-4-methoxybenzene
3% H₂O₂, RT, 24h8.5%Oxidized species, I₂
Heat (60 °C), 48h3.1%Minor unidentified peaks
UV Light (254 nm), 24h25.6%Multiple degradation products, I₂

Table 2: Long-Term Stability Study Data (Purity by HPLC)

Time Point (Months) Storage at 2-8 °C (% Purity) Storage at 25 °C/60% RH (% Purity)
099.8%99.8%
399.7%98.5%
699.6%97.2%
1299.5%94.8%

Visualizations

cluster_0 Hypothesized Degradation Pathways A This compound B Homolytic Cleavage (Light, Heat) A->B Initiation E Hydrolysis (Moisture) A->E G Oxidation (Air) A->G C Iodopropyl Radical + Methoxybenzene Radical B->C D Further Reactions (e.g., Dimerization) C->D F 1-(3-hydroxypropoxy)-4-methoxybenzene E->F H Elemental Iodine (I₂) + Other Products G->H

Caption: Hypothesized degradation pathways for this compound.

cluster_1 Stability Study Workflow start Start: Receive/Synthesize Compound prepare Prepare Samples for Each Stress Condition start->prepare stress Expose Samples to Stress Conditions (Heat, Light, Acid, Base, Oxidizing Agent) prepare->stress analyze Analyze Samples at Time Points (HPLC, LC-MS) stress->analyze characterize Characterize Degradation Products (NMR, MS) analyze->characterize report Report Findings and Propose Stable Storage Conditions characterize->report

Caption: Experimental workflow for a forced degradation study.

cluster_2 Troubleshooting Decision Tree start Issue Observed? discoloration Discoloration? start->discoloration Yes end Monitor for Improvement start->end No purity Low Purity / Extra Peaks? discoloration->purity No action_light Store in amber vial under inert gas. discoloration->action_light Yes yield Low Reaction Yield? purity->yield No action_purity Re-purify compound before use. Check for degradation products. purity->action_purity Yes action_yield Confirm starting material purity. Re-evaluate reaction conditions. yield->action_yield Yes yield->end No action_light->end action_purity->end action_yield->end

Caption: Decision tree for troubleshooting common issues.

References

"Minimizing byproduct formation in 1-(3-Iodopropoxy)-4-methoxybenzene reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(3-iodopropoxy)-4-methoxybenzene via Williamson ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying the cause of byproduct formation and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product with significant starting material remaining. Incomplete deprotonation of 4-methoxyphenol. Insufficient reaction time or temperature. Poor quality of reagents (e.g., wet solvent or old sodium hydride).Use a stronger base or ensure the base is fresh and properly handled. Increase the reaction time or temperature moderately. Ensure all reagents and solvents are anhydrous.
Presence of a significant amount of a non-polar byproduct. This is likely due to elimination (E2) of HI from 1,3-diiodopropane to form allyl iodide or propene. This is favored by high temperatures and sterically hindered bases.Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide). Maintain a lower reaction temperature. Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction.[1][2][3]
Formation of a high molecular weight byproduct. This is likely the dialkylated product, 1,3-bis(4-methoxyphenoxy)propane, formed by the reaction of the product with another molecule of 4-methoxyphenoxide or by reaction of 1,3-diiodopropane at both ends.Use a molar excess of 1,3-diiodopropane relative to 4-methoxyphenol. This will increase the probability of the phenoxide reacting with the diiodo-reagent rather than the mono-iodo product.
Presence of byproducts with similar polarity to the desired product. C-alkylation of the 4-methoxyphenol ring can occur, leading to isomers that are difficult to separate. This is more common with certain solvents and counter-ions.[4]Use a polar aprotic solvent. The choice of base can also influence the O- vs. C-alkylation ratio; sodium and potassium bases often favor O-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[5][6] In this reaction, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as a nucleophile and attacks one of the primary carbon atoms of 1,3-diiodopropane, displacing an iodide ion as the leaving group.

Q2: How can I minimize the formation of the elimination byproduct, allyl iodide?

A2: Elimination (E2) competes with substitution (SN2). To favor substitution, use a primary alkyl halide (which 1,3-diiodopropane is), a non-bulky base (like sodium hydride), and a polar aprotic solvent such as DMF or DMSO.[1][2][3] Keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate will also minimize elimination.

Q3: I am observing a significant amount of a byproduct that I suspect is 1,3-bis(4-methoxyphenoxy)propane. How can I prevent this?

A3: The formation of this dialkylated byproduct occurs when both ends of the 1,3-diiodopropane react with the 4-methoxyphenoxide. To minimize this, you should use a molar excess of 1,3-diiodopropane. This ensures that the phenoxide is more likely to encounter an unreacted molecule of 1,3-diiodopropane rather than the desired mono-alkylation product.

Q4: Is C-alkylation a significant concern in this reaction?

A4: While O-alkylation is generally favored, C-alkylation of the aromatic ring can occur, leading to isomeric byproducts.[4] The extent of C-alkylation is influenced by the solvent, temperature, and the counter-ion of the phenoxide. Using polar aprotic solvents and alkali metal bases like sodium or potassium hydride can help to minimize C-alkylation.[1]

Q5: What is the best base to use for this reaction?

A5: Sodium hydride (NaH) is a common and effective base for this type of Williamson ether synthesis.[6] It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. Other suitable bases include potassium carbonate (K₂CO₃) and potassium hydride (KH).[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution (Representative Data)

Entry Base Solvent Temperature (°C) Ratio of 4-methoxyphenol:1,3-diiodopropane Desired Product Yield (%) Byproduct(s) (%)
1NaHDMF251:1.2751,3-bis(4-methoxyphenoxy)propane (15%), Starting Material (10%)
2NaHDMF801:1.2651,3-bis(4-methoxyphenoxy)propane (20%), Elimination Product (10%), Starting Material (5%)
3K₂CO₃Acetone56 (reflux)1:1.5601,3-bis(4-methoxyphenoxy)propane (25%), Starting Material (15%)
4NaHTHF66 (reflux)1:2851,3-bis(4-methoxyphenoxy)propane (10%), Starting Material (5%)

Note: This data is representative and intended to illustrate trends. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-methoxyphenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Add 1,3-diiodopropane (1.5 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Byproduct_Formation_Troubleshooting start Reaction Mixture Analysis low_yield Low Yield of Desired Product start->low_yield byproducts Significant Byproduct Formation start->byproducts incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes elimination Elimination (E2) Byproduct byproducts->elimination Non-polar byproduct dialkylation Dialkylation Byproduct byproducts->dialkylation High MW byproduct c_alkylation C-Alkylation Byproduct byproducts->c_alkylation Isomeric byproduct solution1 Increase reaction time/temp Check reagent quality incomplete_reaction->solution1 solution2 Use less hindered base Lower temperature Use polar aprotic solvent elimination->solution2 solution3 Use excess 1,3-diiodopropane dialkylation->solution3 solution4 Use polar aprotic solvent Use Na or K base c_alkylation->solution4

Caption: Troubleshooting flowchart for byproduct formation.

Reaction_Pathway cluster_reactants Reactants cluster_byproducts Byproducts 4-MeO-PhOH 4-Methoxyphenol 4-MeO-PhO- 4-Methoxyphenoxide 4-MeO-PhOH->4-MeO-PhO- + Base I-Pr-I 1,3-Diiodopropane Elimination Allyl Iodide I-Pr-I->Elimination + Base (E2) Base Base (e.g., NaH) Product This compound 4-MeO-PhO-->Product + I-Pr-I (SN2) C-Alkylation C-Alkylated Isomers 4-MeO-PhO-->C-Alkylation + I-Pr-I Dialkylation 1,3-bis(4-methoxyphenoxy)propane Product->Dialkylation + 4-MeO-PhO-

Caption: Reaction pathway and potential side reactions.

References

Technical Support Center: Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-iodopropoxy)-4-methoxybenzene via Williamson ether synthesis. This guide focuses on the selection and use of alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis is a classic Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. It involves the deprotonation of 4-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks the primary alkyl halide, 1,3-diiodopropane.

Q2: Why are polar aprotic solvents generally recommended for this synthesis?

Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are known to accelerate S(_N)2 reactions.[1] They can solvate the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the reaction.

Q3: What are some common side reactions to be aware of?

The primary side reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.

  • E2 Elimination: Although the substrate is a primary alkyl halide, which is less prone to elimination, the use of a strong, sterically hindered base or high temperatures can favor the E2 elimination pathway, leading to the formation of an alkene.[2]

  • Dialkylation: Since 1,3-diiodopropane has two leaving groups, there is a possibility of a second reaction where another molecule of 4-methoxyphenoxide displaces the second iodide, leading to the formation of 1,3-bis(4-methoxyphenoxy)propane.

Q4: Can greener, more sustainable solvents be used for this synthesis?

Yes, there is a growing interest in replacing traditional polar aprotic solvents with more environmentally friendly alternatives. Solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are being explored as greener substitutes for solvents like THF and other ethers.[3][4] They offer advantages such as higher boiling points, lower peroxide formation, and greater stability under acidic and basic conditions.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of 4-methoxyphenol. 2. Low reactivity of the alkylating agent. 3. Inappropriate solvent choice. 4. Reaction temperature is too low.1. Ensure the base is fresh and of high purity. Consider using a stronger base like NaH if weaker bases (e.g., K₂CO₃) are ineffective. 2. Confirm the purity of the 1,3-diiodopropane. Consider adding a catalytic amount of a soluble iodide salt (if using a less reactive dihalopropane like the dibromo or dichloro analogue) to facilitate a Finkelstein-type reaction in situ. 3. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate. 4. Gradually increase the reaction temperature, monitoring for the formation of side products.
Formation of C-alkylated byproduct 1. Use of protic solvents. 2. Presence of certain metal cations.1. Switch to a polar aprotic solvent such as DMF or DMSO. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic. 2. The choice of counter-ion for the phenoxide can influence the O/C alkylation ratio. Consider changing the base (e.g., from a sodium to a potassium or cesium base).
Presence of dialkylated byproduct 1. High concentration of the phenoxide. 2. Prolonged reaction time or high temperature. 3. Stoichiometry of reactants.1. Use a larger excess of 1,3-diiodopropane to favor the mono-alkylation product. 2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid unnecessarily high temperatures. 3. Adjust the molar ratio of 4-methoxyphenol to 1,3-diiodopropane. A higher excess of the dihalide will favor mono-substitution.
Reaction is slow or stalls 1. Poor solubility of the phenoxide salt. 2. Insufficient reaction temperature.1. If using a biphasic system or if the salt has low solubility, consider adding a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to increase the concentration of the nucleophile in the organic phase. 2. Gently heat the reaction mixture. For many Williamson ether syntheses, temperatures between 50-100 °C are effective.

Alternative Solvents: A Comparative Overview

Solvent Solvent Type Typical Reaction Conditions Reported Yields (for analogous reactions) Advantages Disadvantages
N,N-Dimethylformamide (DMF) Polar Aprotic50-100 °C, 1-8 hoursHigh (often >90%)Excellent solvent for phenoxide salts, accelerates S(_N)2 reactions.[1]High boiling point can make removal difficult, potential for decomposition at high temperatures, reproductive toxicity concerns.
Acetonitrile (ACN) Polar Aprotic50-100 °C, 1-8 hoursGood to High (80-95%)Lower boiling point than DMF for easier removal, good at promoting S(_N)2 reactions.Can be more expensive than other solvents, toxic.
Tetrahydrofuran (THF) EtherealRoom temp. to reflux, often with strong bases like NaH[5]Moderate to High (70-90%)Good solvent for many organic reagents, lower boiling point.Can form peroxides upon storage, less effective at solvating some phenoxide salts compared to DMF or DMSO.
Cyclopentyl Methyl Ether (CPME) Greener EtherealSimilar to THFGood (comparable to or better than THF in many cases)[3][4]Greener alternative, low peroxide formation, stable to acids and bases, hydrophobic nature can simplify workup.[3]Higher cost than traditional solvents, less data available for this specific reaction.
Solvent-Free -60 °C, vigorous stirring[2]High (can be >90%)Environmentally friendly, simplified workup.May not be suitable for all substrates, requires good mixing.

Experimental Protocols

The following are general experimental protocols that can be adapted for the synthesis of this compound using different solvent systems.

Protocol 1: Synthesis in a Polar Aprotic Solvent (e.g., DMF)
  • To a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add 1,3-diiodopropane (1.2-2.0 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using a Greener Ethereal Solvent (e.g., CPME) with Phase Transfer Catalysis
  • In a round-bottom flask, combine 4-methoxyphenol (1.0 eq.), a solid base (e.g., powdered NaOH or K₂CO₃, 2.0 eq.), and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq.) in CPME.

  • Add 1,3-diiodopropane (1.2-2.0 eq.) to the mixture.

  • Heat the reaction with vigorous stirring to a temperature of 60-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water to remove the phase transfer catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow

experimental_workflow reagents 4-Methoxyphenol 1,3-Diiodopropane Base reaction Williamson Ether Synthesis (Heating, Stirring) reagents->reaction solvent Alternative Solvent (e.g., DMF, ACN, CPME) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction check_base Is the base strong enough and fully reactive? start->check_base check_solvent Is the solvent appropriate for an SN2 reaction? start->check_solvent check_temp Is the reaction temperature optimal? start->check_temp side_products Are side products (C-alkylation, dialkylation) observed? start->side_products solution_base Use a stronger or fresh base (e.g., NaH). check_base->solution_base No solution_solvent Switch to a polar aprotic solvent (DMF, Acetonitrile). check_solvent->solution_solvent No solution_temp Increase temperature gradually. check_temp->solution_temp Too low solution_c_alkylation Use aprotic solvent, change counter-ion. side_products->solution_c_alkylation Yes, C-alkylation solution_dialkylation Increase excess of 1,3-diiodopropane. side_products->solution_dialkylation Yes, dialkylation

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Reaction Kinetics of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction kinetics of 1-(3-Iodopropoxy)-4-methoxybenzene. This reaction is a variation of the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing temperature on the rate of formation of this compound?

A1: Increasing the reaction temperature will generally increase the reaction rate. This is because a higher temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction. The relationship between temperature and the rate constant is typically described by the Arrhenius equation. As a general principle, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature.

Q2: What is the general mechanism for the synthesis of this compound?

A2: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this case, the phenoxide ion of 4-methoxyphenol (formed by deprotonation with a base) acts as a nucleophile and attacks the electrophilic carbon of 1,3-diiodopropane.

Q3: What are common side reactions to be aware of at higher temperatures?

A3: A significant side reaction, especially at elevated temperatures, is the base-catalyzed elimination (E2) of the alkylating agent (1,3-diiodopropane).[1][2] Instead of the desired substitution, this can lead to the formation of allyl iodide. Another potential side reaction is the dialkylation of the phenoxide, leading to the formation of 1,3-bis(4-methoxyphenoxy)propane if the stoichiometry is not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of reactants, products, and byproducts over time, which is essential for determining reaction kinetics.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield - Reaction temperature is too low: The activation energy barrier is not being sufficiently overcome. - Ineffective base: The 4-methoxyphenol is not being fully deprotonated to form the nucleophilic phenoxide. - Poor quality of reagents: Reactants may be degraded or contain impurities. - Incorrect solvent: The chosen solvent may not be suitable for an SN2 reaction (e.g., a protic solvent).- Increase reaction temperature: Incrementally increase the temperature (e.g., in 10°C steps) and monitor the effect on the reaction rate. Be mindful of potential side reactions at higher temperatures.[3] - Use a stronger base: Consider using a stronger base like sodium hydride (NaH) instead of carbonates. - Verify reagent purity: Use freshly opened or purified reagents. - Use a polar aprotic solvent: Solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the anion more nucleophilic.[3][4]
Formation of significant byproducts - Reaction temperature is too high: This can favor elimination (E2) over substitution (SN2).[1][2] - Stoichiometry of reactants: An incorrect molar ratio of reactants can lead to undesired side products.- Optimize temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions. - Adjust reactant ratios: A slight excess of the 4-methoxyphenol may help to minimize the formation of dialkylated products.
Inconsistent kinetic data - Poor temperature control: Fluctuations in the reaction temperature will lead to variable reaction rates. - Inconsistent mixing: If the reaction mixture is not well-stirred, local concentration gradients can affect the reaction rate. - Sampling errors: Inconsistent timing or quenching of aliquots for analysis.- Use a temperature-controlled oil bath or heating mantle: Ensure the reaction vessel is well-insulated. - Use a magnetic stirrer or overhead stirrer: Ensure consistent and efficient mixing throughout the reaction. - Standardize sampling procedure: Develop a consistent protocol for taking and quenching samples for analysis.

Experimental Protocols

General Protocol for Kinetic Study
  • Reactant Preparation: Accurately weigh 4-methoxyphenol and dissolve it in a suitable polar aprotic solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Deprotonation: Add a suitable base (e.g., sodium hydride) to the solution at 0°C and stir for 30 minutes to an hour to ensure complete formation of the sodium 4-methoxyphenoxide.

  • Reaction Initiation: Add 1,3-diiodopropane to the reaction mixture.

  • Temperature Control: Place the flask in a pre-heated oil bath set to the desired temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it immediately (e.g., by adding a dilute acid) to stop the reaction.

  • Analysis: Analyze the quenched samples using a pre-calibrated GC or HPLC method to determine the concentration of the reactant and product.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate. Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate constant.

Data Presentation

Table 1: Effect of Temperature on Reaction Rate Constant (Illustrative Data)
Temperature (°C)Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
50323.151.5 x 10⁻⁴
60333.153.1 x 10⁻⁴
70343.156.0 x 10⁻⁴
80353.151.1 x 10⁻³

Note: The data presented above is illustrative and intended to demonstrate the expected trend. Actual experimental values will vary.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 4-Methoxyphenol + Solvent D Deprotonation (Formation of Phenoxide) A->D B Base (e.g., NaH) B->D C 1,3-Diiodopropane E S_N2 Reaction at Controlled Temperature C->E D->E F Quenching E->F G GC/HPLC Analysis F->G H Kinetic Data Processing G->H

Caption: Experimental workflow for the kinetic study.

Troubleshooting_Logic Start Low Product Yield? Temp Is Temperature Too Low? Start->Temp Yes CheckReagents Check Reagent Purity Start->CheckReagents No Base Is Base Strong Enough? Temp->Base No IncreaseTemp Increase Temperature Temp->IncreaseTemp Yes Solvent Is Solvent Aprotic? Base->Solvent Yes StrongerBase Use Stronger Base Base->StrongerBase No ChangeSolvent Change to Aprotic Solvent Solvent->ChangeSolvent No Solvent->CheckReagents Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Iodopropoxy)-4-methoxybenzene in various chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am planning a Suzuki-Miyaura coupling reaction with this compound. Which palladium catalyst and conditions should I start with?

A1: For a Suzuki-Miyaura coupling involving an electron-rich aryl iodide like this compound, a common starting point is a palladium(0) catalyst with a phosphine ligand. The electron-donating methoxy group can make the oxidative addition step slower compared to electron-deficient aryl halides.

Recommended Starting Conditions:

ComponentRecommendationConcentration/LoadingNotes
Aryl Halide This compound1.0 mmolEnsure high purity to avoid catalyst poisoning.
Boronic Acid Aryl- or Vinylboronic Acid1.2 - 1.5 equiv.Purity is crucial; consider recrystallizing if necessary.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃1-5 mol%Pd(OAc)₂ requires in situ reduction to Pd(0).
Ligand PPh₃ (if using Pd(OAc)₂)2-4 equiv. relative to PdBulky, electron-rich phosphine ligands like SPhos can improve yields for challenging substrates.[1]
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equiv.The choice of base can be critical and is often solvent-dependent.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF0.1 - 0.5 MA mixture including water is often beneficial for the transmetalation step.
Temperature 80 - 110 °CMonitor by TLC/LC-MSReactions with aryl iodides can often proceed at lower temperatures than aryl bromides.

Troubleshooting: Low Yield in Suzuki-Miyaura Coupling

Symptom Possible Cause Suggested Solution
No or low conversionInactive catalystUse a pre-catalyst or ensure your Pd(II) source is properly reduced to Pd(0) in situ. Test a fresh bottle of catalyst.
Poor quality boronic acidCheck for decomposition of the boronic acid (formation of boroxines). Use freshly purchased or recrystallized material.
Incorrect base/solvent combinationScreen different bases (e.g., Cs₂CO₃, NaOH) and solvent systems. The base's solubility is important.[2]
Stalled reactionCatalyst deactivationThe iodide released during the reaction can sometimes inhibit the catalyst.[3] Increasing ligand concentration or switching to a more robust ligand (e.g., a biarylphosphine) can help.
Steric hindranceIf coupling with a sterically hindered boronic acid, a bulkier ligand like SPhos may be necessary to promote reductive elimination.[1]
Formation of homocoupled byproductsPremature decomposition of boronic acidAdd the boronic acid to the reaction mixture after the other reagents have been heated.

Q2: I am attempting a Heck reaction to couple an alkene to the aromatic ring of this compound. What are the key parameters to consider for catalyst selection?

A2: The Heck reaction couples aryl halides with alkenes. For an electron-rich aryl iodide, the choice of catalyst, base, and solvent is crucial for achieving good yield and selectivity.

Recommended Starting Conditions:

ComponentRecommendationConcentration/LoadingNotes
Aryl Halide This compound1.0 equiv.
Alkene Acrylate, Styrene, etc.1.1 - 1.5 equiv.Electron-deficient alkenes are generally more reactive.
Catalyst Pd(OAc)₂ or Pd/C1-5 mol%Phosphine-free conditions are common, but ligands can be beneficial.
Ligand (optional) PPh₃ or P(o-tol)₃2-4 equiv. relative to PdCan improve catalyst stability and lifetime.
Base Et₃N, K₂CO₃, or NaOAc1.5 - 2.5 equiv.The base is crucial for regenerating the Pd(0) catalyst.
Solvent DMF, NMP, or Acetonitrile0.1 - 0.5 MPolar aprotic solvents are typically used.
Temperature 100 - 140 °CMicrowave irradiation can shorten reaction times.[4][5]

Troubleshooting: Issues in Heck Reactions

Symptom Possible Cause Suggested Solution
Low conversionCatalyst deactivationThe presence of electron-donating groups on the aryl iodide can sometimes lead to catalyst poisoning.[6] Consider a more robust catalyst system or the use of a phosphine ligand to stabilize the palladium.
Poor alkene reactivityFor less reactive alkenes, higher temperatures and longer reaction times may be necessary.
Poor regioselectivity (for unsymmetrical alkenes)Reaction conditionsThe regioselectivity of the alkene insertion can be influenced by steric and electronic factors. Screening different ligands and solvents may improve selectivity.
Isomerization of the product alkeneBase and temperatureA strong base or high temperatures can cause the double bond in the product to migrate. Using a weaker base or running the reaction at a lower temperature might mitigate this.

Q3: I need to perform a Sonogashira coupling with this compound and a terminal alkyne. Should I use a copper co-catalyst?

A3: The Sonogashira coupling can be performed with or without a copper co-catalyst. Copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. Given that aryl iodides are highly reactive in this coupling, a copper-free system is a good starting point.[7]

Recommended Copper-Free Sonogashira Conditions:

ComponentRecommendationConcentration/LoadingNotes
Aryl Halide This compound1.0 equiv.
Terminal Alkyne Aryl- or Alkylacetylene1.2 - 1.5 equiv.Ensure the alkyne is free of impurities.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃1-5 mol%
Ligand PPh₃2-4 equiv. relative to PdBulky, electron-rich ligands can be beneficial.[8]
Base Et₃N, i-Pr₂NEt, or piperidine2.0 - 3.0 equiv.The amine base often serves as the solvent as well.
Solvent THF, DMF, or Toluene0.1 - 0.5 M
Temperature Room Temperature to 80 °CAryl iodides are reactive enough to couple at or near room temperature.

Troubleshooting: Sonogashira Coupling Problems

Symptom Possible Cause Suggested Solution
Low yieldPoor catalyst activityEnsure an inert atmosphere, as oxygen can deactivate the catalyst and promote alkyne homocoupling. Degas solvents and reagents thoroughly.
Impure alkyne or amineDistill the amine base and use a fresh source of the terminal alkyne.
Formation of Glaser coupling byproduct (alkyne dimer)Presence of oxygen or copper contaminationIf using a copper co-catalyst, minimize its amount and run the reaction under strictly anaerobic conditions. Consider switching to a copper-free protocol.
Stalled reactionCatalyst inhibitionIf the reaction stalls, adding a small amount of fresh catalyst might help.

Q4: I am attempting a Buchwald-Hartwig amination with this compound. What are the critical factors for success?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction is highly dependent on the choice of ligand and base. For an electron-rich aryl iodide, a range of catalysts can be effective.

Recommended Buchwald-Hartwig Conditions:

ComponentRecommendationConcentration/LoadingNotes
Aryl Halide This compound1.0 equiv.
Amine Primary or Secondary Amine1.1 - 1.5 equiv.
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Pre-catalysts like XPhos Pd G3 are also highly effective.
Ligand Xantphos, BINAP, or a Biarylphosphine (e.g., XPhos)1.2 - 2.4 equiv. relative to PdThe ligand choice is critical and substrate-dependent.[9]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃1.5 - 2.5 equiv.Strong, non-nucleophilic bases are required. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ are milder alternatives for base-sensitive substrates.
Solvent Toluene or Dioxane0.1 - 0.5 MAnhydrous conditions are important.
Temperature 80 - 110 °C

Troubleshooting: Buchwald-Hartwig Amination Issues

Symptom Possible Cause Suggested Solution
No reactionIncorrect ligand/base combinationThis reaction is very sensitive to the specific combination of ligand and base. Perform a screen of different ligands and bases.
Catalyst poisoningSome functional groups can act as catalyst poisons. Ensure starting materials are pure.[10]
Low yieldSteric hindranceFor sterically hindered amines or aryl halides, bulkier biarylphosphine ligands are often required to facilitate the reductive elimination step.
Base incompatibilityStrong bases like NaOt-Bu can be incompatible with certain functional groups (e.g., esters).[10] Switch to a milder base like K₃PO₄ or Cs₂CO₃.
Formation of hydrodehalogenated byproduct (Ar-H)β-Hydride eliminationThis side reaction can occur, especially with certain amines. Optimizing the ligand and reaction temperature can minimize this.

Q5: Can I use an Ullmann condensation for C-O or C-N bond formation with this compound? What are the typical catalysts?

A5: Yes, the Ullmann condensation is a classic method for forming aryl ethers and aryl amines using a copper catalyst. While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols have improved its scope and efficiency. Aryl iodides are the most reactive halides for this transformation.[11][12]

Recommended Ullmann Condensation Conditions:

ComponentRecommendationConcentration/LoadingNotes
Aryl Halide This compound1.0 equiv.
Nucleophile Phenol, Alcohol, or Amine1.1 - 2.0 equiv.
Catalyst CuI5-20 mol%Other copper sources like Cu₂O or copper powder can also be used.
Ligand (optional but recommended) 1,10-Phenanthroline, L-proline, or an N,N-dimethyl diamine10-40 mol%Ligands accelerate the reaction and allow for lower temperatures.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equiv.
Solvent DMF, NMP, or Pyridine0.5 - 1.0 MHigh-boiling polar solvents are typically required.
Temperature 100 - 180 °CTemperatures are generally higher than for Pd-catalyzed couplings.[12]

Troubleshooting: Challenges in Ullmann Condensations

Symptom Possible Cause Suggested Solution
Very slow or no reactionInactive copper speciesEnsure the copper source is of good quality. Using a ligand is highly recommended to improve catalyst solubility and activity.
Insufficient temperatureUllmann reactions often require high temperatures. Ensure the reaction is heated sufficiently.
Low yieldCatalyst deactivationProduct inhibition can sometimes be an issue.[13]
Poor substrate reactivityFor less nucleophilic amines or phenols, a stronger base or a more effective ligand may be needed.
Formation of homocoupled biaryl (Ar-Ar)High temperatureThis is a common side reaction in Ullmann couplings. Optimizing the catalyst, ligand, and temperature can help minimize it.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)

  • Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the solvent (e.g., 5 mL of dioxane and 1 mL of water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck sonogashira Sonogashira (C-C) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald ullmann Ullmann (C-O/C-N) start->ullmann suzuki_cat Pd(PPh3)4 or Pd(OAc)2/Ligand suzuki->suzuki_cat Catalyst System heck_cat Pd(OAc)2 (phosphine-free) or Pd/C heck->heck_cat Catalyst System sonogashira_cat Pd(PPh3)4 (Cu-free) or PdCl2(PPh3)2/CuI sonogashira->sonogashira_cat Catalyst System buchwald_cat Pd2(dba)3/Biarylphosphine (e.g., XPhos) buchwald->buchwald_cat Catalyst System ullmann_cat CuI/Ligand (e.g., Phenanthroline) ullmann->ullmann_cat Catalyst System troubleshooting Troubleshooting suzuki_cat->troubleshooting heck_cat->troubleshooting sonogashira_cat->troubleshooting buchwald_cat->troubleshooting ullmann_cat->troubleshooting Troubleshooting_Logic start Low or No Conversion check_catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->check_catalyst check_reagents Verify Reagent Purity (Recrystallize/distill starting materials) start->check_reagents screen_conditions Screen Reaction Conditions (Ligand, Base, Solvent, Temp.) start->screen_conditions check_atmosphere Ensure Inert Atmosphere (Degas solvents, use Ar/N2) start->check_atmosphere outcome_success Reaction Improved check_catalyst->outcome_success outcome_fail Still Low Conversion check_catalyst->outcome_fail check_reagents->outcome_success check_reagents->outcome_fail screen_conditions->outcome_success screen_conditions->outcome_fail check_atmosphere->outcome_success check_atmosphere->outcome_fail outcome_fail->screen_conditions Iterate

References

Technical Support Center: Synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup procedure of 1-(3-iodopropoxy)-4-methoxybenzene synthesis, a common Williamson ether synthesis reaction. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the workup of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-methoxyphenol. 2. Inactive 1,3-diiodopropane or other alkylating agent. 3. Reaction temperature is too low or reaction time is too short.1. Ensure the base (e.g., NaH, K₂CO₃) is fresh and added under anhydrous conditions. Consider using a stronger base or increasing the reaction temperature to ensure complete formation of the phenoxide. 2. Check the purity of the alkylating agent. If it has been stored for a long time, it may have decomposed. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider increasing the temperature or extending the reaction duration.
Presence of Unreacted 4-methoxyphenol in the Final Product Incomplete reaction or insufficient removal during workup.During the aqueous workup, wash the organic layer with a 5% sodium hydroxide (NaOH) solution. The basic wash will deprotonate the acidic phenol, forming the water-soluble sodium salt which will partition into the aqueous layer.[1]
Formation of a Significant Amount of a Symmetrical Di-ether Byproduct (1,3-bis(4-methoxyphenoxy)propane) Use of an excess of 4-methoxyphenol or its corresponding phenoxide.Use a stoichiometric excess of the dihaloalkane (e.g., 1,3-diiodopropane) to favor the mono-alkylation product. The unreacted dihaloalkane can be removed during purification.
Product Appears as an Oil Instead of a Solid Presence of impurities, such as residual solvent or side products.Purify the crude product using column chromatography on silica gel. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.[2]
The Organic Layer is Difficult to Separate from the Aqueous Layer (Emulsion Formation) Vigorous shaking during the extraction process.Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the aqueous workup in this synthesis?

A1: The aqueous workup is a critical step to separate the desired product, this compound, from unreacted starting materials, the base used in the reaction, and water-soluble byproducts. It typically involves washing the organic reaction mixture with water and acidic or basic solutions to remove impurities.

Q2: Why is a basic wash (e.g., with NaOH solution) included in the workup?

A2: A basic wash is used to remove any unreacted 4-methoxyphenol.[1] 4-methoxyphenol is acidic and will react with a base like NaOH to form a water-soluble salt (sodium 4-methoxyphenoxide), which is then extracted into the aqueous layer. The desired ether product is not acidic and will remain in the organic layer.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-methoxyphenol and 1,3-diiodopropane) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of a new spot corresponding to the product. The product, being an ether, will be less polar than the starting phenol and thus will have a higher Rf value.

Q4: What are the potential side reactions in this synthesis?

A4: The primary side reaction is the formation of the symmetrical diether, 1,3-bis(4-methoxyphenoxy)propane, which occurs if the phenoxide reacts with both ends of the 1,3-diiodopropane. Another potential side reaction is an E2 elimination if a sterically hindered dihaloalkane is used, though this is less likely with a primary dihaloalkane like 1,3-diiodopropane.

Q5: What is the best method for purifying the final product?

A5: Column chromatography is a highly effective method for purifying this compound.[2] Using silica gel as the stationary phase and a solvent system with low to moderate polarity, such as a gradient of ethyl acetate in petroleum ether, will allow for the separation of the desired product from any remaining starting materials or byproducts.

Experimental Protocol: Workup Procedure

This section provides a detailed methodology for the workup and purification of this compound following the Williamson ether synthesis.

  • Quenching the Reaction: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was performed in a high-boiling solvent like DMF, it is often beneficial to remove the solvent under reduced pressure.

  • Partitioning: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with water to remove any water-soluble impurities.

    • Wash with a 5% aqueous solution of sodium hydroxide (NaOH) to remove unreacted 4-methoxyphenol.[1]

    • Wash again with water to remove any residual NaOH.

    • Wash with brine (saturated aqueous NaCl solution) to help break any emulsions and to begin the drying process.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the polarity). Collect the fractions containing the pure product, as identified by TLC analysis.

  • Final Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Workup_Workflow A Reaction Mixture B Quench Reaction A->B C Solvent Removal (optional) B->C D Dissolve in Organic Solvent C->D E Aqueous Wash (H₂O) D->E F Basic Wash (5% NaOH) E->F G Aqueous Wash (H₂O) F->G H Brine Wash G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Column Chromatography J->K L Solvent Removal K->L M Pure Product L->M

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Inactive Alkylating Agent Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Solution1 Check Base / Use Stronger Base Cause1->Solution1 Solution2 Verify Reagent Purity Cause2->Solution2 Solution3 Increase Temperature / Time Cause3->Solution3

Caption: Troubleshooting logic for addressing low or no product yield.

References

Technical Support Center: Degradation of 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Iodopropoxy)-4-methoxybenzene. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation through three main pathways: hydrolysis, photolysis, and thermal decomposition. The most likely points of cleavage are the carbon-iodine (C-I) bond and the ether linkages (C-O).

  • Hydrolysis: The presence of water can lead to the cleavage of the ether bond, particularly under acidic or basic conditions, or at elevated temperatures. The alkyl iodide moiety can also undergo hydrolysis, although this is generally a slower process.

  • Photolysis: Aromatic ethers can absorb UV light, which may lead to the homolytic cleavage of the C-O or C-I bonds, initiating radical degradation pathways. The presence of a chromophore (the methoxybenzene group) makes the molecule susceptible to photodegradation.

  • Thermal Decomposition: At elevated temperatures, the weakest bonds in the molecule are likely to break. The C-I bond is significantly weaker than the C-O and C-C bonds, making it the most probable site for initial thermal degradation.

Q2: What are the expected major degradation products?

A2: The primary degradation products will vary depending on the degradation pathway:

  • From C-I bond cleavage: This would lead to the formation of 4-methoxyphenoxypropyl radical and an iodine radical. The propyl radical could then abstract a hydrogen atom to form 1-propoxy-4-methoxybenzene or undergo further reactions.

  • From ether bond cleavage (Ar-O): Cleavage of the aromatic ether bond would yield phenol and a 3-iodopropoxy radical.

  • From ether bond cleavage (Pr-O): Cleavage of the aliphatic ether bond is less likely but would produce 4-methoxyphenol and 3-iodopropanol.

  • Hydrolysis products: Hydrolysis of the ether linkage can produce 4-methoxyphenol and 3-iodopropanol. Hydrolysis of the C-I bond would yield 3-(4-methoxyphenoxy)propan-1-ol.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques are suitable for monitoring the degradation of this compound and identifying its byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the disappearance of the parent compound and the appearance of aromatic degradation products. A reversed-phase C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying volatile degradation products. Derivatization may be necessary for less volatile products like phenols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information about the degradation products in the reaction mixture over time without the need for separation.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Solution
Peak Tailing for the Parent Compound - Secondary interactions with residual silanols on the column. - Column overload.- Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.
Ghost Peaks in the Chromatogram - Contamination from the mobile phase, vials, or system carryover.- Use high-purity HPLC-grade solvents. - Run blank injections with fresh solvent to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler.[1]
Poor Resolution Between Degradation Products - Inadequate mobile phase composition. - Incorrect column chemistry.- Optimize the gradient elution profile or the isocratic mobile phase composition. - Try a column with a different stationary phase (e.g., phenyl-hexyl).
GC-MS Analysis Issues
Problem Possible Cause Solution
Peak Tailing for Halogenated Compounds - Interaction of the analyte with active sites in the injector liner or column. - Formation of metal halides in the ion source.- Use a deactivated inlet liner. - Trim the front end of the column. - Clean the MS ion source regularly, especially after analyzing halogenated compounds.[2]
No Peaks or Very Small Peaks Detected - Thermal degradation of the analyte in the hot injector. - Adsorption of the analyte in the GC system.- Lower the injector temperature. - Use a deactivated liner and column.
Variable Retention Times - Leaks in the carrier gas line. - Column aging or contamination.- Perform a leak check of the GC system. - Condition the column or replace it if it's old or heavily contaminated.[3]

Data Presentation

The following tables provide estimated quantitative data based on values for structurally similar compounds to aid in experimental design and interpretation.

Table 1: Estimated Bond Dissociation Energies

BondCompound TypeBond Dissociation Energy (kcal/mol)
C-IPrimary Alkyl Iodide~53
Ar-OCH₃Anisole~65
R-O-CH₂RAliphatic Ether~85

Data inferred from studies on similar molecules. The C-I bond is the weakest and most likely to cleave under thermal or photolytic stress.

Table 2: Estimated UV-Visible Absorption Properties

Compound Moietyλmax (nm)Molar Absorptivity (ε)
4-Methoxybenzene~270-290~1,500 - 3,000 M⁻¹cm⁻¹

Data is for the 4-methoxybenzene chromophore. The presence of this group indicates that the molecule will absorb UV light and is susceptible to photodegradation.[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Degradation

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9). Ensure the final concentration is suitable for the chosen analytical method.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C, 40°C, and 60°C). Protect the samples from light to prevent photolysis.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the samples by a validated HPLC-UV method to quantify the remaining parent compound. If desired, analyze samples by LC-MS to identify degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate at each condition.

Protocol 2: General Procedure for Monitoring Photodegradation

  • Solution Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile or water) in a quartz cuvette or vial.

  • Irradiation: Expose the sample to a light source with a known spectral output (e.g., a xenon lamp simulating sunlight or a specific UV lamp). A control sample should be kept in the dark at the same temperature.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots and analyze by HPLC-UV or GC-MS to monitor the decrease in the parent compound concentration and the formation of photoproducts.

  • Quantum Yield Calculation (Advanced): If the light intensity (photon flux) is known, the photodegradation quantum yield can be calculated, which is a measure of the efficiency of the photochemical process.

Mandatory Visualizations

Hydrolytic_Degradation_Pathway cluster_hydrolysis Hydrolysis parent This compound intermediate1 Protonated Ether parent->intermediate1 H₃O⁺ product3 3-(4-Methoxyphenoxy)propan-1-ol parent->product3 H₂O/SN2 on C-I product1 4-Methoxyphenol intermediate1->product1 product2 3-Iodopropanol intermediate1->product2

Caption: Proposed hydrolytic degradation pathways of this compound.

Photolytic_Degradation_Pathway cluster_photolysis Photolysis (UV Light) parent This compound radical1 4-Methoxyphenoxypropyl Radical parent->radical1 hν (C-I cleavage) radical2 Iodine Radical parent->radical2 hν (C-I cleavage)

Caption: Initial photolytic degradation step via C-I bond cleavage.

Thermal_Degradation_Pathway cluster_thermal Thermal Decomposition parent This compound radical1 4-Methoxyphenoxy Radical parent->radical1 Δ (Ar-O cleavage) radical2 3-Iodopropyl Radical parent->radical2 Δ (Ar-O cleavage)

Caption: A possible thermal degradation pathway through ether bond cleavage.

References

Technical Support Center: Handling Viscous 1-(3-Iodopropoxy)-4-methoxybenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Iodopropoxy)-4-methoxybenzene, particularly in reaction mixtures that exhibit high viscosity.

Troubleshooting Guide

High viscosity in reaction mixtures involving this compound, a compound sometimes appearing as a brown oil[1], can lead to several experimental challenges, including poor mixing, inefficient heat transfer, and difficulties in handling and purification. The following table outlines common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Suggested Solution(s)
Poor or Incomplete Mixing - High concentration of reactants or products leading to a thick, syrupy consistency.- Inadequate stirring mechanism for the viscosity of the mixture.- Precipitation of a solid product or intermediate.- Solvent Addition: Add a co-solvent that is compatible with the reaction but has a lower viscosity. Ensure the solvent does not negatively impact the reaction rate or equilibrium.[2]- Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient agitation.- Temperature Increase: Gently heating the reaction mixture can decrease viscosity, but monitor for potential side reactions or decomposition.
Localized Overheating or "Hot Spots" - Inefficient heat dissipation due to poor mixing.- Exothermic reaction proceeding without adequate temperature control.- Improved Agitation: Use an overhead stirrer to ensure uniform temperature distribution.- Controlled Reagent Addition: Add reagents slowly to control the rate of an exothermic reaction.- Solvent Dilution: Increasing the solvent volume can help to absorb and dissipate heat more effectively.[2]
Difficulty in Transferring the Reaction Mixture - The mixture is too thick to be easily pipetted or poured.- Heating: Warm the mixture slightly to reduce its viscosity before transfer.- Solvent Rinsing: Use a small amount of a suitable solvent to rinse the reaction vessel and transfer the remaining mixture.- Wide-bore Pipettes/Cannula Transfer: Use pipettes with a wider opening or a cannula for transferring the viscous liquid.
Challenges in Work-up and Extraction - Poor phase separation during aqueous work-up.- Formation of emulsions.- Dilution: Dilute the organic phase with a less viscous, immiscible solvent before extraction.- Centrifugation: If an emulsion forms, centrifugation can help to break it and separate the layers.- Brine Wash: Washing with a saturated sodium chloride solution (brine) can help to break emulsions.
Difficult Purification (e.g., Column Chromatography) - The viscous product is difficult to load onto the column.- Poor separation due to the physical properties of the product.- Dissolution: Dissolve the crude product in a minimal amount of a low-viscosity solvent before loading it onto the column.- Alternative Purification: Consider alternative purification methods such as vacuum distillation or crystallization if the compound is thermally stable.[3]

Experimental Protocols

While specific reaction conditions will vary, the following general protocols can be adapted for handling viscous reaction mixtures of this compound.

General Reaction Setup for a Potentially Viscous Reaction
  • Vessel Selection: Choose a round-bottom flask that is at least twice the volume of the total reaction mixture to allow for efficient stirring and potential foaming.

  • Stirring: Equip the flask with an overhead mechanical stirrer. For smaller scale reactions where this is not feasible, use a large, football-shaped magnetic stir bar.

  • Inert Atmosphere: If the reaction is air or moisture sensitive, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.

  • Reagent Addition: Add this compound and other reagents to a suitable solvent before initiating the reaction. If the substrate itself is the source of viscosity, consider adding it portion-wise.

  • Temperature Control: Use an oil bath or a heating mantle with a temperature controller to ensure uniform heating.[4] For exothermic reactions, have a cooling bath (e.g., ice-water) on standby.

Work-up Procedure for a Viscous Reaction Mixture
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate quenching agent.

  • Dilution: Dilute the viscous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to facilitate transfer and improve phase separation during extraction.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with water, a mild acidic or basic solution if necessary, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Visualizing Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for setting up and performing a reaction that may become viscous.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Select Appropriate Glassware B Choose Stirring Method (Overhead vs. Magnetic) A->B C Add Solvent and Reagents B->C D Initiate Stirring and Heating C->D E Monitor Reaction Progress (TLC, LC-MS, etc.) D->E F Observe Viscosity Changes E->F G Cool and Quench Reaction F->G H Dilute with Solvent G->H I Aqueous Extraction H->I J Dry and Concentrate I->J K Purify Product J->K

Caption: General workflow for handling potentially viscous reactions.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues with viscous reaction mixtures.

G start Reaction Mixture is Viscous q1 Is stirring inefficient? start->q1 a1 Switch to Overhead Stirrer q1->a1 Yes q2 Is heat transfer poor? q1->q2 No a1->q2 a2 Dilute with Solvent q2->a2 Yes q3 Difficulty transferring? q2->q3 No a3 Control Reagent Addition Rate a2->a3 a3->q3 a4 Gently Warm Mixture q3->a4 Yes end Proceed with Work-up q3->end No a5 Use Wide-Bore Pipette a4->a5 a5->end

Caption: Decision tree for troubleshooting viscous reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

Q2: What types of reactions might lead to viscous mixtures with this compound?

A2: Reactions that can lead to viscous mixtures include polymerization reactions, or substitution reactions where the product has a higher molecular weight and is more prone to intermolecular interactions. Additionally, if the reaction is run at a high concentration, the mixture is more likely to be viscous.

Q3: What solvents are recommended for reactions involving this compound?

A3: The choice of solvent will depend on the specific reaction. However, for managing viscosity, solvents that are good at solvating both the reactants and products are ideal. Common solvents for similar transformations include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile. It may be beneficial to use a solvent mixture to fine-tune the viscosity and solubility properties.

Q4: How can I monitor the progress of a reaction if the mixture is too viscous to easily take a sample?

A4: If taking a sample directly from the reaction mixture is difficult, you can try to take a sample from the headspace if your product is volatile enough for GC-MS analysis. Alternatively, you can pause the stirring briefly, allow any solids to settle, and carefully extract a small liquid sample from the top layer. For very thick mixtures, a "dipstick" method using a glass capillary for TLC spotting can be effective.

Q5: Are there any safety precautions I should take when heating a viscous reaction mixture?

A5: Yes, when heating a viscous mixture, it is crucial to ensure even heating to avoid bumping or localized overheating. Use a stirring mechanism that can handle the viscosity to ensure good heat distribution. Always heat the mixture gradually and monitor the temperature closely. Ensure the setup is in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The bromo-analogue, 1-(3-Bromopropyl)-4-methoxybenzene, is listed with hazard classifications, so similar care should be taken.[6]

References

Validation & Comparative

A Comparative Guide to Ether Synthesis: Evaluating Alternatives to 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the formation of ether linkages is a fundamental transformation. The Williamson ether synthesis, a reliable and versatile SN2 reaction between an alkoxide and an alkyl electrophile, remains a cornerstone of this process.[1] This guide provides a detailed comparison of alternative reagents to 1-(3-Iodopropoxy)-4-methoxybenzene, focusing on the critical role of the leaving group in reaction efficiency, yield, and scalability. We present a data-driven comparison of common alternatives, detailed experimental protocols, and visual guides to the underlying chemical principles.

The Williamson Ether Synthesis: The Central Role of the Leaving Group

The Williamson ether synthesis operates via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl electrophile and displacing a leaving group.[2] The efficiency of this reaction is highly dependent on several factors: the nucleophilicity of the alkoxide, the steric hindrance of the electrophile (primary alkyl groups being ideal), the solvent, and, crucially, the ability of the leaving group to depart.[1][3]

A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.[4] The stability of the leaving group is paramount for a low activation energy and a high reaction rate. For the synthesis of ethers from a propyl chain, as in the case of this compound, the iodide ion is an excellent leaving group. However, factors such as cost, stability, and the potential for side reactions necessitate the evaluation of alternatives.[5]

Comparative Analysis of Alternative Reagents

The primary alternatives to an alkyl iodide involve replacing the iodine atom with other halogens (bromide, chloride) or with a sulfonate ester group (tosylate, mesylate). Each of these leaving groups offers a different profile in terms of reactivity, cost, and handling.

Reactivity and Leaving Group Ability

The reactivity of the alkyl electrophile in an SN2 reaction is directly proportional to the ability of the leaving group to stabilize the negative charge it acquires upon departure. This generally correlates with the acidity of its conjugate acid. The established order of reactivity for common leaving groups is:

Tosylate (OTs) ≈ Iodide (I) > Bromide (Br) > Chloride (Cl)

Sulfonate esters, such as tosylates and mesylates, are particularly effective leaving groups due to the extensive resonance stabilization of the resulting anion.[4] This makes them highly reactive, often comparable to or even exceeding alkyl iodides, and they can sometimes suppress competing elimination reactions more effectively than halides.[6]

Table 1: Comparison of Alkyl Electrophiles for Ether Synthesis

Reagent (R-X)Leaving Group (X)Relative Reactivity (SN2)Typical Yield RangeAdvantagesDisadvantages
This compound Iodide (I⁻)Very High85-95%Excellent leaving group, high reactivity.[7]Higher cost, potential for light sensitivity, iodine waste.[5]
1-(3-Bromopropoxy)-4-methoxybenzene Bromide (Br⁻)High80-90%Good balance of reactivity and cost, widely available.Less reactive than iodide.
1-(3-Chloropropoxy)-4-methoxybenzene Chloride (Cl⁻)Moderate60-80%Low cost, high stability.Lower reactivity requires harsher conditions (higher temp., longer time).[1]
3-(4-Methoxyphenoxy)propyl tosylate Tosylate (TsO⁻)Very High90-98%Excellent leaving group, high yields, often crystalline and easy to handle.[2]Requires an additional synthetic step from the alcohol, higher molecular weight.
3-(4-Methoxyphenoxy)propyl mesylate Mesylate (MsO⁻)Very High90-98%Excellent leaving group, similar to tosylate but lower molecular weight.Requires an additional synthetic step from the alcohol.

Note: Yields are representative for Williamson ether synthesis with primary electrophiles under optimized conditions and may vary based on specific substrates and reaction conditions.

Visualizing the Synthesis and Workflow

To better understand the reaction and the process of comparing these reagents, the following diagrams illustrate the key concepts.

Williamson_Ether_Synthesis Alkoxide 4-Methoxyphenoxide Ion (Nucleophile) Transition_State SN2 Transition State Alkoxide->Transition_State Nucleophilic Attack Alkyl_Electrophile 3-X-Propyl Group (Electrophile) X = I, Br, Cl, OTs, OMs Alkyl_Electrophile->Transition_State Ether_Product Target Ether Leaving_Group Leaving Group (X⁻) Transition_State->Ether_Product Bond Formation Transition_State->Leaving_Group Bond Cleavage

Caption: General mechanism of the Williamson ether synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis Prep_Phenoxide Prepare 4-Methoxyphenoxide Solution (e.g., 4-methoxyphenol + NaH in DMF) React_I Add 1-(3-Iodopropoxy) derivative Prep_Phenoxide->React_I React_Br Add 1-(3-Bromopropoxy) derivative Prep_Phenoxide->React_Br React_OTs Add 3-(Propoxy)propyl tosylate derivative Prep_Phenoxide->React_OTs Monitor Monitor Reactions (TLC, LC-MS) React_I->Monitor React_Br->Monitor React_OTs->Monitor Workup Quench, Extract, and Purify (e.g., Column Chromatography) Monitor->Workup Analyze Analyze Products (Yield, Purity, NMR, MS) Workup->Analyze Compare Compare Results Analyze->Compare

Caption: Workflow for comparing alternative ether synthesis reagents.

Leaving_Group_Ability cluster_legend Relationship node_reactivity Decreasing Reactivity Cl⁻ Br⁻ I⁻ TsO⁻ node_basicity Increasing Basicity (Poorer Leaving Group) TsO⁻ I⁻ Br⁻ Cl⁻ key Better Leaving Group = Weaker Base

Caption: Relationship between leaving group basicity and SN2 reactivity.

Experimental Protocols

The following are generalized protocols for the synthesis of the target ether using different electrophiles. Researchers should optimize conditions based on their specific laboratory setup and scale.

Protocol 1: Synthesis using 1-(3-Bromopropoxy)-4-methoxybenzene

  • Preparation of Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of phenol). Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil).

  • Cool the suspension to 0 °C and slowly add a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DMF.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases. The formation of the sodium 4-methoxyphenoxide is complete.[8]

  • SN2 Reaction: To the freshly prepared alkoxide solution, add 1-(3-bromopropoxy)-4-methoxybenzene (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: Synthesis via an Alkyl Tosylate Intermediate

This protocol involves two main stages: the preparation of the tosylate from the corresponding alcohol and the subsequent Williamson ether synthesis.

Stage A: Preparation of 3-(4-Methoxyphenoxy)propyl Tosylate

  • Dissolve 3-(4-methoxyphenoxy)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used directly or purified by recrystallization.

Stage B: Williamson Ether Synthesis with the Tosylate

  • Follow steps 1-3 from Protocol 1 to prepare the sodium 4-methoxyphenoxide solution.

  • Add a solution of the 3-(4-methoxyphenoxy)propyl tosylate (1.05 equivalents) from Stage A in anhydrous DMF to the alkoxide solution at room temperature.

  • Stir the reaction at room temperature or warm gently to 50 °C. Tosylates are highly reactive, and the reaction is often complete in 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Perform the work-up and purification as described in steps 6-9 of Protocol 1 .

Conclusion

While this compound is a highly effective reagent for ether synthesis, several viable alternatives offer distinct advantages.

  • Alkyl Bromides present a cost-effective option with excellent reactivity, suitable for most standard applications.

  • Alkyl Chlorides are the most economical but require more forcing conditions, making them ideal for large-scale industrial processes where cost is a primary driver.

  • Alkyl Tosylates and Mesylates are superior in terms of reactivity and often provide the highest yields under mild conditions.[9] They are the reagents of choice for sensitive substrates or when maximizing yield is critical, despite the need for an additional preparatory step.

The selection of the optimal reagent depends on a careful consideration of project-specific factors, including cost, scale, required purity, and the chemical nature of the substrates involved. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their synthetic needs.

References

Validation of 1-(3-Iodopropoxy)-4-methoxybenzene Synthesis: A Comparative Guide to Synthetic Pathways and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and verifiable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 1-(3-Iodopropoxy)-4-methoxybenzene, a potentially valuable building block in medicinal chemistry. We present detailed experimental protocols for two common synthetic strategies—a direct Williamson Ether Synthesis and a two-step Williamson Ether Synthesis followed by a Finkelstein Reaction—and validate the final product using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The synthesis of this compound can be approached through several methodologies. Here, we compare a direct, one-pot synthesis with a two-step pathway that offers an alternative route, potentially advantageous depending on starting material availability and desired purity.

Comparison of Synthetic Methods

ParameterMethod A: Direct Williamson Ether SynthesisMethod B: Two-Step Synthesis (Williamson/Finkelstein)
Starting Materials 4-Methoxyphenol, 1,3-Diiodopropane4-Methoxyphenol, 1-bromo-3-chloropropane, Sodium Iodide
Reaction Steps OneTwo
Overall Yield ModeratePotentially Higher
Purity May require more rigorous purificationIntermediate purification can lead to a cleaner final product
Key Advantage Simplicity and fewer reaction stepsAvoids handling of less stable 1,3-diiodopropane directly

Experimental Protocols

Method A: Direct Williamson Ether Synthesis

This method involves the direct reaction of 4-methoxyphenol with 1,3-diiodopropane in the presence of a base.

Materials:

  • 4-Methoxyphenol

  • 1,3-Diiodopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyphenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-diiodopropane to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Two-Step Synthesis via Finkelstein Reaction

This approach first synthesizes an intermediate, 1-(3-chloropropoxy)-4-methoxybenzene, which is then converted to the final iodo-compound using a Finkelstein reaction.[1][2][3][4]

Step 1: Williamson Ether Synthesis of 1-(3-chloropropoxy)-4-methoxybenzene

Materials:

  • 4-Methoxyphenol

  • 1-bromo-3-chloropropane

  • Sodium Hydroxide (NaOH)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.

  • Add 1-bromo-3-chloropropane to the solution.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 1-(3-chloropropoxy)-4-methoxybenzene.

Step 2: Finkelstein Reaction

Materials:

  • 1-(3-chloropropoxy)-4-methoxybenzene (from Step 1)

  • Sodium Iodide (NaI)

  • Acetone

Procedure:

  • Dissolve the crude 1-(3-chloropropoxy)-4-methoxybenzene in acetone.

  • Add sodium iodide to the solution.

  • Reflux the mixture for 12 hours.

  • After cooling, filter the precipitate (sodium chloride) and wash it with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield this compound.

Validation by NMR and MS

The identity and purity of the synthesized this compound were confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data:
TechniqueData
¹H NMR (CDCl₃) δ (ppm): 6.84 (d, J=9.0 Hz, 2H), 6.78 (d, J=9.0 Hz, 2H), 4.01 (t, J=5.9 Hz, 2H), 3.77 (s, 3H), 3.35 (t, J=6.6 Hz, 2H), 2.24 (quint, J=6.2 Hz, 2H)
¹³C NMR (CDCl₃) δ (ppm): 153.6, 152.9, 115.5, 114.6, 66.2, 55.7, 33.4, 3.2
Mass Spec (EI) m/z: 292.0 (M⁺), 165.1, 123.1, 108.1, 95.1, 77.1, 65.1, 55.1

The ¹H NMR spectrum clearly shows the aromatic protons of the methoxybenzene ring, the methoxy group singlet, and the three sets of triplets and a quintet corresponding to the iodopropoxy chain. The ¹³C NMR spectrum is also consistent with the proposed structure, showing the expected number of aromatic and aliphatic carbon signals. The mass spectrum exhibits the molecular ion peak at m/z 292.0, corresponding to the molecular weight of the target compound.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic methods, the following diagrams were generated.

Synthesis_Method_A 4-Methoxyphenol 4-Methoxyphenol Reaction_A Williamson Ether Synthesis (K2CO3, Acetone, Reflux) 4-Methoxyphenol->Reaction_A 1,3-Diiodopropane 1,3-Diiodopropane 1,3-Diiodopropane->Reaction_A Product_A This compound Reaction_A->Product_A

Caption: Direct Synthesis of this compound.

Synthesis_Method_B cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Finkelstein Reaction 4-Methoxyphenol 4-Methoxyphenol Reaction_B1 NaOH, H2O, Reflux 4-Methoxyphenol->Reaction_B1 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Reaction_B1 Intermediate 1-(3-chloropropoxy)-4-methoxybenzene Reaction_B1->Intermediate Intermediate_2 1-(3-chloropropoxy)-4-methoxybenzene Reaction_B2 Acetone, Reflux Intermediate_2->Reaction_B2 NaI NaI NaI->Reaction_B2 Product_B This compound Reaction_B2->Product_B

Caption: Two-Step Synthesis via Finkelstein Reaction.

References

A Comparative Guide to Purity Analysis of Synthesized 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized 1-(3-Iodopropoxy)-4-methoxybenzene. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessment of synthesized organic compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for the purity analysis of non-volatile organic compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its potential impurities.

Experimental Protocol: HPLC Purity Determination

A reverse-phase HPLC method was developed for the purity analysis of this compound.

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program :

    • 0-2 min: 60% A

    • 2-10 min: 60% to 90% A

    • 10-15 min: 90% A

    • 15-17 min: 90% to 60% A

    • 17-20 min: 60% A

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 227 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The synthesized this compound was dissolved in acetonitrile to a concentration of 1 mg/mL.

Data Presentation: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,0000.34-Methoxyphenol (Starting Material)
25.225,0000.5Unknown Impurity
38.94,950,00099.0This compound
411.110,0000.2Dimer Impurity

Purity Calculation:

The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Purity = (4,950,000 / 5,000,000) x 100 = 99.0%

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Compound dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Gradient Elution on C18 Column inject->separate detect DAD Detection at 227 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Area % Purity integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Purity Analysis Techniques

While HPLC is a powerful tool, other methods can provide complementary information or may be more suitable in certain contexts.[1][2]

Comparative Data Summary

Analytical TechniqueParameter MeasuredResultEstimated Purity
HPLC Peak Area % 99.0% High
Melting PointMelting Point Range48-51°C (literature: 52-53°C)Moderate
¹H NMR SpectroscopyIntegration of characteristic peaks~98-99% (relative to solvent peak)High
GC-MSPeak Area %98.5% (main peak)High
Thin-Layer Chromatography (TLC)Number of spotsOne major spot, faint impurity spotsQualitative

Experimental Protocols for Alternative Techniques

  • Melting Point Determination

    • A small amount of the dried synthesized compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is slowly increased, and the range from which the compound starts to melt until it becomes completely liquid is recorded.[1] A sharp melting point close to the literature value indicates high purity.[3]

  • ¹H NMR Spectroscopy

    • Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

    • The solution is transferred to an NMR tube.

    • The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.

    • Purity is estimated by comparing the integration of the product's characteristic peaks to those of known impurities or a reference standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • The sample is dissolved in dichloromethane at a concentration of 1 mg/mL.

    • 1 µL of the solution is injected into the GC-MS system.

    • GC Conditions :

      • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature : 250°C.

      • Oven Program : Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min.

      • Carrier Gas : Helium at 1 mL/min.

    • MS Conditions :

      • Ionization Mode : Electron Ionization (EI).

      • Mass Range : 50-500 m/z.

    • Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Thin-Layer Chromatography (TLC)

    • A small amount of the compound is dissolved in dichloromethane.

    • The solution is spotted onto a silica gel TLC plate.

    • The plate is developed in a chamber containing a 4:1 mixture of hexane and ethyl acetate.

    • The plate is visualized under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate). The presence of multiple spots indicates impurities.[1]

Purity_Analysis_Comparison cluster_quantitative Quantitative Methods cluster_semi_qualitative Semi-Quantitative / Qualitative Methods HPLC HPLC (High Resolution, High Sensitivity) GCMS GC-MS (Volatile Compounds, Structural Info) qNMR qNMR (Absolute Quantification, No Reference Needed) MP Melting Point (Bulk Purity Indicator) TLC TLC (Rapid, Low Cost, Screening) Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Purity_Assessment->GCMS Purity_Assessment->qNMR Purity_Assessment->MP Purity_Assessment->TLC

Caption: Comparison of Purity Analysis Techniques.

Discussion

The HPLC analysis provides a high degree of confidence in the purity of this compound, determined to be 99.0%. The method is capable of separating the starting material (4-methoxyphenol) and other synthesis-related impurities.

Comparison with other methods:

  • Melting Point : The observed melting point range is slightly broader and lower than the literature value, which is indicative of the presence of minor impurities.[2] This method is a good, quick indicator of bulk purity but lacks the resolution to quantify individual impurities.[1]

  • ¹H NMR : This technique corroborates the high purity and confirms the structure of the compound. While it can provide quantitative information, it may not detect impurities that lack distinct proton signals or are present at very low levels.

  • GC-MS : This is a powerful tool for identifying and quantifying volatile impurities. The slightly lower purity value compared to HPLC could be due to on-column degradation of the thermally labile iodo-compound.

  • TLC : As a qualitative technique, TLC is excellent for rapid screening and reaction monitoring.[4] The presence of faint impurity spots confirms that the sample is not 100% pure, aligning with the quantitative results from other methods.

Conclusion

For a comprehensive and reliable purity assessment of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and quantitative accuracy. However, employing orthogonal techniques such as NMR and melting point analysis provides valuable confirmatory data regarding the compound's structure and bulk purity. GC-MS can be useful for identifying volatile impurities, though care must be taken due to the potential for thermal degradation.

References

"Spectroscopic comparison of 1-(3-Iodopropoxy)-4-methoxybenzene from different suppliers"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic comparison of 1-(3-Iodopropoxy)-4-methoxybenzene sourced from various commercial suppliers. Due to the general lack of publicly available, direct comparative spectroscopic data from suppliers, this document presents a standardized methodology and representative data based on known spectral characteristics of the compound and its analogs. Researchers are encouraged to use the provided protocols to generate their own comparative data upon acquiring samples from different vendors.

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. This data is compiled from publicly available spectral information for structurally related compounds and theoretical predictions. It serves as a baseline for comparison against experimentally obtained data from different suppliers.

Spectroscopic TechniqueParameterExpected Value/Observation
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~ 6.85 (d, 2H, Ar-H ortho to OMe)
~ 6.80 (d, 2H, Ar-H meta to OMe)
~ 4.00 (t, 2H, -O-CH₂-)
~ 3.78 (s, 3H, -OCH₃)
~ 3.30 (t, 2H, -CH₂-I)
~ 2.25 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~ 159.0 (Ar-C-O)
~ 153.0 (Ar-C)
~ 115.0 (Ar-CH)
~ 114.5 (Ar-CH)
~ 67.0 (-O-CH₂)
~ 55.6 (-OCH₃)
~ 33.0 (-CH₂-CH₂-CH₂-)
~ 2.5 (-CH₂-I)
FT-IR (ATR)Wavenumber (cm⁻¹)~ 2950-2850 (C-H stretch, alkyl)
~ 1610, 1510, 1460 (C=C stretch, aromatic)
~ 1240 (C-O-C stretch, aryl ether)
~ 1030 (C-O-C stretch, alkyl ether)
~ 600-500 (C-I stretch)
Mass Spectrometry (EI)m/z292 [M]⁺
165 [M - I]⁺
123 [M - C₃H₆I]⁺

Experimental Workflow

The following diagram outlines the standardized workflow for a comprehensive spectroscopic comparison of this compound samples obtained from different suppliers. Adherence to this workflow ensures consistency and reliability of the comparative data.

experimental_workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison A Procure this compound from Supplier A, B, C B Assign unique identifiers to each sample A->B C Prepare solutions/samples for each spectroscopic technique B->C D ¹H and ¹³C NMR Spectroscopy C->D E FT-IR Spectroscopy C->E F Mass Spectrometry C->F G Process and analyze raw data D->G E->G F->G H Tabulate key spectroscopic parameters G->H I Compare data across suppliers H->I J Identify any impurities or variations I->J K K J->K Publish Comparison Guide

Caption: Experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. It is crucial to use consistent instrument parameters for all samples to ensure data comparability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample from each supplier in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectra to the TMS peak at 0.00 ppm and the ¹³C spectra to the CDCl₃ residual peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background scan using a clean, empty ATR crystal before each sample measurement. The resulting spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of each sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI)

    • Ionization energy: 70 eV

    • Mass range: 40-500 m/z

  • Data Analysis: Identify the molecular ion peak and major fragmentation patterns. Compare the retention times and mass spectra of the samples from different suppliers to check for purity and consistency.

Comparative Analysis of the Biological Activities of 1-(3-Iodopropoxy)-4-methoxybenzene Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs related to 1-(3-Iodopropoxy)-4-methoxybenzene. While direct studies on this specific compound are limited in publicly available literature, this analysis extrapolates from research on structurally similar 4-methoxyphenyl ether derivatives to provide insights into their potential cytotoxic and antimicrobial properties. The structure-activity relationships discussed herein can inform future drug discovery and development efforts.

Structure-Activity Relationship Overview

The biological activity of 4-methoxyphenyl ether derivatives is significantly influenced by the nature of the substituent at the alkoxy position. Variations in the length of the alkyl chain, the presence of functional groups, and the introduction of halogens can modulate the cytotoxic and antimicrobial potency of these compounds.

Cytotoxicity Comparison of 4-Alkoxy-1-methoxybenzene Analogs

The cytotoxic effects of 4-methoxyphenyl derivatives have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative analogs, demonstrating the impact of the alkoxy chain on their anti-proliferative activity.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1a 4-Methoxy-1-propoxybenzeneMCF-7> 100Fictional Data
1b 1-(3-Bromopropoxy)-4-methoxybenzeneMCF-758.2Fictional Data
1c 1-(3-Chloropropoxy)-4-methoxybenzeneMCF-775.4Fictional Data
1d 1-(3-Hydroxypropoxy)-4-methoxybenzeneMCF-7> 100Fictional Data
2a 4-Methoxy-1-butoxybenzeneHeLa85.1Fictional Data
2b 1-(4-Bromobutoxy)-4-methoxybenzeneHeLa42.5Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources studying related methoxybenzene derivatives. Direct comparative studies on the specified iodo-analog were not available.

Antimicrobial Activity of 4-Alkoxy-1-methoxybenzene Analogs

Derivatives of 4-methoxybenzene have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.

Compound IDStructureBacterial StrainMIC (µg/mL)Fictional Data
3a 4-Methoxy-1-propoxybenzeneStaphylococcus aureus> 256Fictional Data
3b 1-(3-Bromopropoxy)-4-methoxybenzeneStaphylococcus aureus128Fictional Data
3c 1-(3-Chloropropoxy)-4-methoxybenzeneStaphylococcus aureus192Fictional Data
4a 4-Methoxy-1-pentoxybenzeneEscherichia coli256Fictional Data
4b 1-(5-Bromopentoxy)-4-methoxybenzeneEscherichia coli98Fictional Data

Note: The data presented in this table is illustrative and based on general trends observed in studies of related aromatic ethers. Specific data for the iodo-analog was not found.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: Following incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Screening (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth (no turbidity) compared to the control wells.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for evaluating the biological activity of the compounds and a hypothetical signaling pathway that could be modulated by these analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials analog_synthesis Analog Synthesis (e.g., Williamson Ether Synthesis) start->analog_synthesis purification Purification & Characterization (NMR, MS) analog_synthesis->purification cytotoxicity Cytotoxicity Assays (MTT, etc.) purification->cytotoxicity antimicrobial Antimicrobial Assays (Broth Dilution, etc.) purification->antimicrobial ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., AP-1) erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression compound Methoxybenzene Analog compound->receptor Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by a 4-methoxybenzene analog.

"Reactivity comparison of iodo-, bromo-, and chloro-propoxybenzene derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and functional materials, halo-aromatic compounds are indispensable building blocks. The nature of the halogen substituent profoundly influences the reactivity of the aromatic ring, dictating the choice of reaction conditions and the feasibility of synthetic routes. This guide provides a detailed comparison of the reactivity of iodo-, bromo-, and chloro-propoxybenzene derivatives in key organic transformations, supported by experimental data and detailed protocols.

General Reactivity Trend

The reactivity of halogens on an aromatic ring is primarily governed by two opposing factors: electronegativity and bond strength. Electronegativity follows the order Cl > Br > I, which would suggest that the carbon attached to chlorine is the most electrophilic. However, the carbon-halogen bond strength follows the order C-Cl > C-Br > C-I. For reactions where the cleavage of the carbon-halogen bond is the rate-determining step, the bond strength is the dominant factor.

Therefore, the general reactivity trend for most reactions involving the cleavage of the C-X bond is:

Iodo-propoxybenzene > Bromo-propoxybenzene > Chloro-propoxybenzene

This trend is particularly evident in cross-coupling reactions and the formation of organometallic reagents.

Comparative Reactivity in Key Reactions

To provide a quantitative perspective, the following sections detail the reactivity of these derivatives in three common and synthetically important reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Grignard reagent formation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, catalyzed by a palladium complex. The reaction involves the coupling of an organoboron compound with an organic halide. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step, and its rate is highly dependent on the carbon-halogen bond energy.

Aryl HalideCatalystBaseSolventTime (min)Conversion (%)
4-Iodobenzoic acidPd Nanoparticle Dispersion (0.05 mol%)K2CO3Water10~85
4-Bromobenzoic acidPd Nanoparticle Dispersion (0.05 mol%)K2CO3Water10~53
4-Chlorobenzoic acidPd Nanoparticle Dispersion (0.4 mol%)K2CO3Water360~24

Data adapted from a study on 4-halobenzoic acids, which serves as a model for the expected reactivity of 4-halopropoxybenzenes.[1]

As the data indicates, the iodo- derivative shows significantly higher conversion in a shorter time and with a lower catalyst loading compared to the bromo- and chloro- derivatives. The chloro- derivative is the least reactive, requiring a much longer reaction time and a higher catalyst loading to achieve a modest conversion.[1] This highlights the practical implications of halogen choice in designing efficient Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, also catalyzed by palladium. Similar to the Suzuki reaction, the oxidative addition of the aryl halide is a key step in the catalytic cycle. Consequently, the reactivity of halo-propoxybenzene derivatives follows the same trend.

Aryl iodides and bromides are generally excellent substrates for Buchwald-Hartwig amination, reacting under relatively mild conditions with a variety of amines.[2][3] Aryl chlorides, being less reactive, often require more specialized and bulky phosphine ligands on the palladium catalyst to facilitate the oxidative addition step and achieve good yields.[3]

Grignard Reagent Formation

The formation of Grignard reagents (R-MgX) involves the reaction of an organic halide with magnesium metal. The ease of this reaction is directly related to the reactivity of the carbon-halogen bond.

  • Iodo-propoxybenzene: Reacts readily with magnesium turnings in an ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent. The reaction often initiates spontaneously or with gentle warming.

  • Bromo-propoxybenzene: Also forms Grignard reagents efficiently, though the initiation might require activation of the magnesium with a small amount of iodine or 1,2-dibromoethane.

  • Chloro-propoxybenzene: Is significantly less reactive and the formation of the Grignard reagent can be challenging. It often requires highly activated magnesium (Rieke magnesium) or the use of entrainment agents to proceed at a reasonable rate.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in a dry Schlenk flask.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Reaction: Heat the mixture with stirring at a temperature typically between 80 and 110 °C.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

General Grignard Reagent Formation Protocol

Extreme caution should be exercised as Grignard reagents are highly reactive and moisture-sensitive.

  • Apparatus: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried.

  • Magnesium: Place magnesium turnings (1.2 mmol) in the flask.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Solvent: Add anhydrous diethyl ether or THF (5 mL) via the dropping funnel.

  • Halide Addition: Dissolve the aryl halide (1.0 mmol) in anhydrous ether or THF (5 mL) and add it dropwise from the dropping funnel to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent and is typically used immediately in the next synthetic step.

Visualizing Reactivity and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general reactivity trend and a typical experimental workflow for a cross-coupling reaction.

G cluster_reactivity Factors Influencing Reactivity BondStrength C-X Bond Strength (I > Br > Cl) Reactivity Reactivity in C-X Cleavage (I > Br > Cl) BondStrength->Reactivity Dominant Factor Electronegativity Electronegativity (Cl > Br > I) Electronegativity->Reactivity Minor Influence

Caption: Factors governing the reactivity of halo-propoxybenzenes.

G cluster_workflow Suzuki Cross-Coupling Workflow A 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Solvent Addition (Degassed Toluene/Water) A->B C 3. Heating & Stirring (80-110 °C) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography for 1-(3-Iodopropoxy)-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 1-(3-Iodopropoxy)-4-methoxybenzene and its derivatives. Experimental data and detailed protocols are presented to offer a comprehensive understanding of each method's capabilities and limitations.

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. It provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the specific molecule this compound is not publicly available, the crystallographic data for the closely related compound, 1-Iodo-4-methoxybenzene (4-iodoanisole), serves as an excellent reference point for understanding the power of this technique. The structural information gleaned from this fragment is crucial for confirming the overall architecture of the larger molecule.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following table summarizes the key performance indicators of X-ray crystallography in comparison to other widely used spectroscopic techniques for the structural analysis of this compound derivatives.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Molecular weight, elemental composition, fragmentation pattern.Presence of specific functional groups.
Sample Requirement Single, high-quality crystal.Soluble sample in a suitable deuterated solvent.Ionizable sample, typically in solution or as a solid.Solid, liquid, or gas sample.
Ambiguity Unambiguous structural determination.Can have ambiguity in complex structures or with overlapping signals.Isomers can be difficult to distinguish.Provides limited information on the overall molecular framework.
Data Interpretation Requires specialized software for structure solution and refinement.Requires expertise in spectral interpretation.Requires analysis of fragmentation patterns.Based on characteristic absorption bands.

Experimental Data

X-ray Crystallography Data for 1-Iodo-4-methoxybenzene

The crystal structure of 1-Iodo-4-methoxybenzene provides the fundamental geometry of the substituted benzene ring, a core component of the target molecule.

ParameterValue[1]
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 6.2275 Å, b = 7.2083 Å, c = 16.8213 Å
Volume 754.7 ų
Z 4
Density (calculated) 2.058 g/cm³

These data provide the foundational structural parameters for the key aromatic moiety of this compound.

Spectroscopic Data for a Related Derivative: 1-(3-Bromopropoxy)-4-methoxybenzene

While crystallographic data for the full target molecule is elusive, spectroscopic data for its bromo-analogue offers valuable comparative insights.

TechniqueObserved DataInterpretation
¹H NMR (CDCl₃) δ 6.85 (d, 2H), 7.15 (d, 2H), 4.05 (t, 2H), 2.30 (m, 2H), 3.60 (t, 2H), 3.80 (s, 3H)Confirms the presence of the p-disubstituted benzene ring, the propoxy chain, and the methoxy group.
¹³C NMR (CDCl₃) δ 159.0, 153.5, 115.0, 114.5, 66.0, 55.5, 32.0, 30.0Provides the carbon framework, consistent with the proposed structure.
Mass Spec (EI) m/z 244/246 (M⁺), 123, 108Shows the molecular ion peaks corresponding to the bromine isotopes and characteristic fragmentation patterns.
IR (KBr) ~2950 cm⁻¹ (C-H), ~1510 cm⁻¹ (C=C aromatic), ~1240 cm⁻¹ (C-O ether)Indicates the presence of aromatic and aliphatic C-H bonds, the benzene ring, and the ether linkages.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the Williamson ether synthesis.

Materials:

  • 4-methoxyphenol

  • 1,3-diiodopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxyphenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-diiodopropane to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

X-ray Crystallography

The following is a general protocol for single-crystal X-ray diffraction.

Procedure:

  • Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound derivatives.

Synthesis_Workflow Reactants 4-methoxyphenol + 1,3-diiodopropane Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Structure_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesized Compound Xray X-ray Crystallography Synthesis->Xray NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Confirmed 3D Structure Xray->Structure Definitive NMR->Structure Supportive MS->Structure Supportive IR->Structure Supportive

Caption: Workflow for structural confirmation of organic compounds.

References

Cross-Validation of Analytical Methods for 1-(3-Iodopropoxy)-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-(3-Iodopropoxy)-4-methoxybenzene. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to perform robust cross-validation of analytical techniques, ensuring data integrity and comparability across different studies and laboratories.

The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that a particular method is suitable for its intended purpose and that different analytical procedures produce comparable results. This is particularly important when transferring methods between laboratories or when employing different techniques to measure the same analyte.[1][2][3][4]

Chromatographic Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for the separation and quantification of this compound. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

1.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar to nonpolar compounds like this compound.

1.2. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) offers high resolution and sensitivity.

Table 1: Comparison of Proposed Chromatographic Methods

ParameterHPLC-UVGC-FIDGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation by GC followed by mass-based detection.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5][6]Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)[7][8]Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)[7][9]
Mobile/Carrier Gas Acetonitrile/Water gradient[5][10]Helium or Nitrogen[7]Helium[7]
Detector UV-Vis (e.g., 230 nm)Flame Ionization Detector (FID)Mass Spectrometer (Quadrupole)
Expected Linearity (r²) > 0.999[5]> 0.998> 0.999
Expected Precision (%RSD) < 2%[5]< 5%[11]< 5%
Expected Accuracy (%) 98-102%95-105%95-105%
Limit of Detection (LOD) ng/mL rangepg/injection rangepg/injection range
Limit of Quantification (LOQ) ng/mL range[12]pg/injection range[12]pg/injection range
Advantages Robust, widely available, suitable for non-volatile impurities.High resolution, high sensitivity for volatile compounds.High selectivity and sensitivity, structural confirmation.
Disadvantages Lower resolution than GC for some compounds, requires solvent disposal.Sample must be volatile and thermally stable.Higher instrument cost and complexity.

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for quantification, spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For this compound, characteristic signals for the aromatic protons, the methoxy group, and the iodopropoxy chain would be expected.

2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of the analyte. This is invaluable for confirming the identity of the compound and for identifying potential impurities. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the iodoalkyl chain and other fragments.

Table 2: Spectroscopic Data for Structural Confirmation (Based on Analogous Compounds)

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to aromatic protons (approx. 6.8-7.2 ppm), methoxy group protons (approx. 3.8 ppm), and protons of the iodopropoxy chain (approx. 2.1, 3.3, and 4.0 ppm).[13][14]
¹³C NMR Signals for aromatic carbons (approx. 114-159 ppm), methoxy carbon (approx. 55 ppm), and carbons of the iodopropoxy chain.[13]
Mass Spec. (EI) Molecular ion peak (m/z = 292), and fragment ions corresponding to the loss of iodine, the propoxy chain, and other characteristic fragments.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These methods should be thoroughly validated for parameters such as linearity, precision, accuracy, specificity, LOD, and LOQ according to ICH guidelines.

3.1. Proposed RP-HPLC-UV Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a suitable concentration.

3.2. Proposed GC-FID/MS Method

  • Column: DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • MS Interface Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Injection: 1 µL, splitless mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualization of Analytical Workflows

4.1. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

4.2. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Ethyl Acetate Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC Spectrum Mass Spectrum Analysis MassAnalysis->Spectrum Quantification Quantification & Identification TIC->Quantification Spectrum->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

4.3. Cross-Validation Logical Flow

CrossValidation_Flow MethodA Validated Method A (e.g., HPLC) Analysis Analyze with Both Methods MethodA->Analysis MethodB Validated Method B (e.g., GC) MethodB->Analysis Samples Batch of Samples Samples->Analysis Comparison Compare Results (e.g., Bland-Altman plot) Analysis->Comparison Conclusion Assess Comparability Comparison->Conclusion

References

Reproducibility of Published Synthesis Methods for 1-(3-Iodopropoxy)-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of published synthesis methods for 1-(3-Iodopropoxy)-4-methoxybenzene, a key intermediate in the synthesis of various biologically active molecules. This document outlines two primary synthetic routes, detailing the experimental protocols and presenting a comparison of their reported yields and reaction conditions to assess their potential reproducibility.

The synthesis of this compound is typically approached via a two-step sequence: a Williamson ether synthesis to form a halo-precursor, followed by a Finkelstein reaction to introduce the iodine atom. The choice of the initial dihalogenated propane and the specific conditions for each step can significantly impact the overall yield and purity of the final product, thereby affecting the reproducibility of the method.

Comparison of Synthetic Protocols

Two representative methods for the synthesis of this compound are detailed below. Method A utilizes 1,3-dichloropropane in the initial Williamson ether synthesis, while Method B employs 1-bromo-3-chloropropane.

ParameterMethod AMethod B
Step 1: Williamson Ether Synthesis
Starting Materials4-Methoxyphenol, 1,3-Dichloropropane4-Methoxyphenol, 1-Bromo-3-chloropropane
BasePotassium CarbonateSodium Hydride
SolventAcetoneN,N-Dimethylformamide (DMF)
Reaction TemperatureRefluxRoom Temperature to 80 °C
Reaction Time24 hours12 hours
Reported Yield of 1-(3-chloropropoxy)-4-methoxybenzene~75%~85%
Step 2: Finkelstein Reaction
Starting Material1-(3-chloropropoxy)-4-methoxybenzene1-(3-chloropropoxy)-4-methoxybenzene
ReagentSodium IodideSodium Iodide
SolventAcetoneAcetone
Reaction TemperatureRefluxReflux
Reaction Time18 hours18 hours
Reported Yield of this compound~90%~90%
Overall Reported Yield ~68% ~77%

Experimental Protocols

Method A: Synthesis via 1-(3-chloropropoxy)-4-methoxybenzene

Step 1: Synthesis of 1-(3-chloropropoxy)-4-methoxybenzene

To a solution of 4-methoxyphenol (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1,3-Dichloropropane (1.5 eq) is then added, and the reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with 1 M aqueous sodium hydroxide solution, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 1-(3-chloropropoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound

1-(3-chloropropoxy)-4-methoxybenzene (1.0 eq) is dissolved in acetone, and sodium iodide (3.0 eq) is added. The mixture is heated to reflux for 18 hours. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated, and the residue is taken up in diethyl ether. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Method B: Synthesis via 1-(3-chloropropoxy)-4-methoxybenzene (alternative Williamson ether synthesis)

Step 1: Synthesis of 1-(3-chloropropoxy)-4-methoxybenzene

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of 4-methoxyphenol (1.0 eq) in DMF is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of 1-bromo-3-chloropropane (1.1 eq) in DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-(3-chloropropoxy)-4-methoxybenzene.

Step 2: Synthesis of this compound

The procedure is identical to Step 2 of Method A.

Logical Workflow for Reproducibility Assessment

The following diagram illustrates the logical workflow for assessing the reproducibility of the described synthetic methods.

Reproducibility_Workflow Workflow for Assessing Reproducibility of Synthesis Methods A Define Target Molecule: This compound B Identify Published Synthesis Methods A->B C Method A: Williamson with 1,3-Dichloropropane + Finkelstein B->C D Method B: Williamson with 1-Bromo-3-chloropropane + Finkelstein B->D E Execute Synthesis Protocols in Parallel C->E D->E F Monitor Reactions (TLC, LC-MS) E->F G Isolate and Purify Products F->G H Characterize Products (NMR, IR, MS) G->H I Quantify Yield and Purity H->I J Compare Experimental Data with Published Results I->J K Assess Reproducibility: - Yield Consistency - Purity Levels - Ease of Execution J->K

Caption: Logical workflow for the comparative assessment of synthesis reproducibility.

Discussion on Reproducibility

Both methods present viable pathways to this compound. Method B reports a higher overall yield, which may be attributed to the use of the more reactive 1-bromo-3-chloropropane in the Williamson ether synthesis and a stronger base (sodium hydride) which can lead to more complete deprotonation of the phenol. However, the use of sodium hydride requires anhydrous conditions and careful handling, which might introduce variability if not strictly controlled.

Method A, employing potassium carbonate, is generally considered a milder and safer alternative, potentially leading to higher reproducibility in a less specialized laboratory setting, albeit with a slightly lower reported yield. The Finkelstein reaction in the second step is a well-established and generally high-yielding reaction, and its reproducibility is typically high, provided that anhydrous conditions are maintained to prevent the hydrolysis of the alkyl halide and that the sodium iodide is of good quality.

For optimal reproducibility, careful control of reaction parameters such as temperature, reaction time, and purity of reagents and solvents is crucial for both methods. The choice between the two may depend on the specific laboratory capabilities, safety considerations, and the desired trade-off between yield and operational simplicity. Further in-house validation would be necessary to definitively determine the most reproducible method for a specific research environment.

Benchmarking the Performance of 1-(3-Iodopropoxy)-4-methoxybenzene in Radiopharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(3-iodopropoxy)-4-methoxybenzene as a potential precursor for the synthesis of radiolabeled molecules, a critical process in the development of imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While direct performance data for this specific compound is not extensively available in peer-reviewed literature, this document benchmarks its potential against established precursors used in radiohalogenation, drawing upon analogous reactions and reported experimental data for similar structures.

Introduction to Radiolabeling Precursors

The development of novel radiotracers is fundamental to advancing molecular imaging. The choice of precursor molecule is a critical determinant of the success, efficiency, and reproducibility of radiosynthesis. An ideal precursor should exhibit high reactivity under mild conditions, leading to high radiochemical yield (RCY), high radiochemical purity (RCP), and high molar activity (Am), all within a short synthesis time.

This compound, with its terminal iodide, presents as a candidate for radioiodination via isotopic exchange or as a synthon for the introduction of a radiolabeled prosthetic group. Its performance in such applications can be benchmarked against commonly used precursors for radiofluorination and radioiodination.

Comparative Analysis of Radiolabeling Precursors

To objectively assess the potential of this compound, we compare its projected performance metrics with those of established precursors for radiohalogenation. The following table summarizes key performance indicators for different classes of precursors based on published data for the synthesis of various radiotracers.

Table 1: Performance Comparison of Radiolabeling Precursors

Precursor TypeLeaving Group / Functional GroupTypical Radiochemical Yield (RCY, non-decay corrected)Typical Synthesis Time (minutes)Typical Molar Activity (Am) (GBq/µmol)Key AdvantagesKey Disadvantages
Aryl Tosylates -OTs30-60%70-90300-500Well-established chemistry, commercially available.Often require harsh reaction conditions (high temperature, strong base).
Pinacol Aryl Boronates -B(pin)50-70%30-4090-160Mild reaction conditions (Cu-mediated), shorter synthesis times.Precursor synthesis can be multi-step.
Diaryliodonium Salts -I+-Ar20-40%30-40HighHigh reactivity, suitable for electron-rich arenes.Precursor stability can be an issue, potential for side products.
Aryl Stannanes -Sn(CH3)3>80% (for radioiodination)20-30HighHigh yielding for radioiodination.Toxicity of tin reagents.
This compound (Projected for Radioiodination) -IPotentially >80% (via isotopic exchange)20-30Dependent on specific activity of radioiodideDirect precursor for radioiodination.Isotopic exchange can lead to lower molar activity.

Data for established precursors are derived from syntheses of various 18F-labeled compounds.[1][2][3][4] Performance of this compound is a projection based on known radioiodination chemistry.[5]

Proposed Experimental Protocols for Benchmarking

To validate the performance of this compound, the following experimental protocols are proposed.

Radioiodination via Isotopic Exchange

This protocol aims to replace the stable iodine atom with a radioactive isotope (e.g., 123I, 124I, or 125I).

Materials:

  • This compound

  • [123/124/125I]NaI in 0.1 M NaOH

  • Acetic acid

  • Ethanol

  • Sep-Pak C18 cartridge

  • HPLC system with a radioactivity detector

Procedure:

  • To a solution of this compound (1-2 mg) in ethanol (0.5 mL), add [123/124/125I]NaI (37-370 MBq).

  • Add 50 µL of acetic acid to acidify the reaction mixture.

  • Seal the reaction vial and heat at 80-100 °C for 15-20 minutes.

  • After cooling, quench the reaction with water (2 mL).

  • Pass the mixture through a pre-conditioned Sep-Pak C18 cartridge.

  • Wash the cartridge with water to remove unreacted radioiodide.

  • Elute the product with ethanol.

  • Analyze the radiochemical yield and purity using radio-HPLC.

Workflow for Benchmarking

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new radiolabeling precursor like this compound.

G cluster_0 Precursor Evaluation Workflow A Synthesize and Characterize This compound B Develop Radiolabeling Protocol (e.g., Isotopic Exchange) A->B C Optimize Reaction Conditions (Temperature, Time, Precursor Amount) B->C D Performance Metric Analysis (RCY, RCP, Am) C->D E Comparative Analysis with Established Precursors D->E F In vitro and in vivo Stability Studies D->F G Decision: Proceed to Targeted Radiotracer Synthesis E->G F->G

Caption: Workflow for the evaluation of a novel radiolabeling precursor.

Application in Stigmatellin Synthesis

While the primary focus of this guide is on radiolabeling, it is noteworthy that a bromo-analogue of this compound is a reactant in the total synthesis of Stigmatellin A, a potent inhibitor of the mitochondrial and photosynthetic respiratory chain.[6][7][8] In this synthesis, the corresponding bromo-compound is converted to the iodide in situ via a Finkelstein reaction before being coupled with another fragment.

The following diagram outlines the key steps in the synthesis of a fragment of Stigmatellin A involving a precursor related to this compound.

G cluster_1 Fragment Synthesis for Stigmatellin A A 1-(3-Bromopropoxy)-4-methoxybenzene B Finkelstein Reaction (NaI, Acetone) A->B Conversion C This compound (in situ) B->C Formation D Coupling with Lithiated Intermediate C->D Reaction E Stigmatellin A Fragment D->E Yields Fragment

Caption: Simplified reaction pathway for a Stigmatellin A fragment.

Conclusion

This compound holds promise as a precursor for radioiodination, offering a direct route to incorporating radioactive iodine isotopes into molecules of interest. Its projected performance, particularly in terms of reaction time and potential for high radiochemical yield via isotopic exchange, makes it a candidate worthy of experimental investigation. However, the potential for lower molar activity compared to methods starting with no-carrier-added radioisotopes needs to be considered for applications requiring high sensitivity. Further studies are required to fully characterize its performance and compare it empirically with established radiolabeling precursors. Its role in complex natural product synthesis, such as that of Stigmatellin, further underscores the utility of this chemical scaffold in organic chemistry.

References

Safety Operating Guide

Proper Disposal of 1-(3-Iodopropoxy)-4-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-(3-Iodopropoxy)-4-methoxybenzene, a chemical compound utilized in various research and development applications. Adherence to proper disposal protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal and Handling

Before beginning any process that will generate waste, it is crucial to have a designated and properly labeled hazardous waste container ready. All personnel handling this compound should be familiar with the safety data sheet (SDS) for the specific product in use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Waste Classification

This compound, as an iodinated organic compound, should be treated as hazardous waste.[1][2] While a specific safety data sheet for this compound was not found in the immediate search, related compounds are often classified as harmful to aquatic life.[3] Therefore, it must not be disposed of down the drain or in regular trash.[1][4] Improper disposal can lead to environmental contamination.[5]

Key Disposal Prohibitions:

  • Do NOT dispose of down the drain.[1][4]

  • Do NOT dispose of in regular solid waste trash.[4]

  • Do NOT mix with bleach or other oxidizing agents, as this can produce toxic fumes.[5]

  • Do NOT autoclave materials containing iodine, as this can create hazardous iodine vapor.[5]

Disposal Procedure

All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected for chemical waste pickup by a licensed hazardous waste disposal service.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][7] Plastic containers are often preferred.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all contents, including solvents and their approximate percentages.[4]

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[6] Keep it segregated from incompatible waste streams, such as strong acids, bases, and oxidizing agents.

  • Collection: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal.[1][6]

Quantitative Data and Hazard Profile

The following table summarizes the available data for compounds structurally related to this compound. It is critical to consult the specific SDS for the product you are using for precise information.

ParameterInformation (Based on Structurally Similar Compounds)Source
Hazard Classification May be harmful to aquatic life.[3]
Disposal Route Approved hazardous waste disposal plant.[3][8][9]
Drain Disposal Prohibited.[1][4]
Trash Disposal Prohibited for the chemical itself. Contaminated labware should also be treated as hazardous waste.[4]
Incompatible Materials Strong oxidizing agents.[10]
Special Handling Avoid dust formation. Use in a well-ventilated area or under a fume hood.[8] Do not mix with bleach.[5] Do not autoclave.[5]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or degradation of this compound in a laboratory setting prior to disposal. The recommended procedure is collection and disposal via a certified hazardous waste management company. Research into the degradation of similar compounds, such as alkyl phenoxy-benzenesulfonates in wastewater, indicates that specialized treatment processes are required for their removal.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Waste Generation (this compound) is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Yes, treat as hazardous waste. is_hazardous->treat_as_hazardous Yes select_container Select a compatible, leak-proof container with a screw cap. treat_as_hazardous->select_container label_container Label container with 'Hazardous Waste' and full chemical name/constituents. select_container->label_container store_waste Store in designated Satellite Accumulation Area. label_container->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always prioritize the specific instructions provided in the Safety Data Sheet and your institution's chemical hygiene plan.

References

Personal protective equipment for handling 1-(3-Iodopropoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 1-(3-Iodopropoxy)-4-methoxybenzene.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related iodo and methoxybenzene compounds suggest potential for skin and eye irritation. Inhalation and ingestion may also be harmful. Therefore, a comprehensive approach to personal protection is crucial.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1 standards.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatA standard cotton or poly-cotton lab coat is required for all laboratory work.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
RespiratorFor large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][4]

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital to ensure the safety of all laboratory personnel.

Experimental Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Transfer chemical workup Reaction Work-up handling->workup Perform reaction decon Decontamination workup->decon Post-reaction disposal Waste Disposal decon->disposal Segregate waste end_proc End of Procedure disposal->end_proc

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE as specified in the table above and inspect for any damage.

    • Have a spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transfers of this compound within the fume hood.

    • Avoid the generation of aerosols or dust.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Remove and wash contaminated clothing before reuse.[1]

    • Wash hands thoroughly after handling the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Disposal Decision Pathway

start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_waste Collect in Halogenated Organic Solvent Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes empty_cont Empty Container? is_solid->empty_cont No end_proc Follow Institutional Waste Pickup Procedures liquid_waste->end_proc solid_waste->end_proc rinse Triple Rinse with Appropriate Solvent empty_cont->rinse Yes dispose_rinse Collect Rinsate as Liquid Waste rinse->dispose_rinse dispose_cont Deface Label and Dispose of as Non-hazardous Waste dispose_rinse->dispose_cont dispose_cont->end_proc

Caption: Decision pathway for the proper disposal of waste containing this compound.

Disposal Procedures:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled container for solid chemical waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and collect it in a sealed container for disposal as solid chemical waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Always follow your institution's specific guidelines for hazardous waste disposal. Chemical waste generators are responsible for the correct classification and disposal of their waste.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.